Product packaging for Ansofaxine(Cat. No.:CAS No. 916918-80-4)

Ansofaxine

Cat. No.: B1682980
CAS No.: 916918-80-4
M. Wt: 381.5 g/mol
InChI Key: QKYBZJLEMOZFFU-UHFFFAOYSA-N
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Description

Ansofaxine (also known as toludesvenlafaxine, LY03005, or Ruoxinlin) is a novel chemical entity classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) . It was developed by Luye Pharma Group and has been approved in China for the treatment of major depressive disorder (MDD) . It remains under clinical investigation in other regions, including the United States . Its primary research value lies in its potential to address a broader spectrum of depressive symptoms compared to agents that target only one or two monoamine pathways . The compound functions as a prodrug of desvenlafaxine and is noted for being a balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . Preclinical and clinical studies indicate that its mechanism of action increases the extracellular levels of all three neurotransmitters in the brain, with a particularly pronounced effect on dopamine, which is implicated in motivation, pleasure, and reward-driven behaviors . This pharmacological profile suggests potential applications in researching depressive subtypes characterized by anhedonia, fatigue, and cognitive deficits . Phase 2 and Phase 3 clinical trials have demonstrated that this compound is generally well-tolerated, with common adverse effects including nausea, dizziness, dry mouth, and insomnia . A recent 2025 study also suggests potential research applications beyond neuroscience, indicating that this compound Hydrochloride may inhibit hepatocellular carcinoma growth and enhance targeted therapy via the EGFR/MAPK pathway . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31NO3 B1682980 Ansofaxine CAS No. 916918-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYBZJLEMOZFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916918-80-4
Record name Toludesvenlafaxine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ansofaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLUDESVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7CGH459FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ansofaxine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansofaxine hydrochloride (formerly known as toludesvenlafaxine, LPM570065, or LY03005) is a novel antidepressant approved for the treatment of major depressive disorder (MDD) in China and under regulatory review in other countries.[1] It distinguishes itself from many existing antidepressants through its unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3][4] This triple-action profile suggests the potential for a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive deficits.[5] this compound also functions as a prodrug of desvenlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] This in-depth guide consolidates the current understanding of this compound's core mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological pathways.

Core Mechanism of Action: Triple Reuptake Inhibition

This compound hydrochloride's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters.[6] This enhanced monoaminergic neurotransmission is believed to be the foundation of its antidepressant effects.[2][3]

  • Serotonin (5-HT): Elevated synaptic serotonin levels are associated with improvements in mood, anxiety, and sleep.[2]

  • Norepinephrine (NE): Increased norepinephrine is linked to enhanced alertness, energy, and attention.[2]

  • Dopamine (DA): Higher dopamine levels in key brain regions, such as the mesolimbic cortex, are thought to improve motivation, pleasure (anhedonia), and cognitive function.[5]

The ability of this compound to modulate all three of these neurotransmitter systems simultaneously may offer a more comprehensive therapeutic approach compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][5]

Quantitative Pharmacological Data

The binding affinity and reuptake inhibition potency of this compound have been characterized in vitro. The following tables summarize the available quantitative data.

TargetIC50 (nM)Reference
Serotonin Transporter (SERT)723[7]
Norepinephrine Transporter (NET)763[7]
Dopamine Transporter (DAT)491[7]
Serotonin Reuptake Inhibition31.4 ± 0.4[5][8]
Norepinephrine Reuptake Inhibition586.7 ± 83.6[5][8]
Dopamine Reuptake Inhibition733.2 ± 10.3[5][8]
TargetKi (nM)Reference
Serotonin Transporter (SERT)763 ± 48.7[5]
Norepinephrine Transporter (NET)2040 ± 258[5]
Dopamine Transporter (DAT)197 ± 18.7[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action at the Synapse

The following diagram illustrates the core mechanism of this compound at the presynaptic terminal.

cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Blocked Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Blocked Dopamine Dopamine DAT->Dopamine Reuptake Blocked Postsynaptic Neuron Postsynaptic Neuron (Enhanced Neurotransmission) Serotonin->Postsynaptic Neuron Increased Signaling Norepinephrine->Postsynaptic Neuron Increased Signaling Dopamine->Postsynaptic Neuron Increased Signaling

Caption: this compound's inhibition of SERT, NET, and DAT.

Prodrug to Active Metabolite Conversion

This compound is a prodrug that is metabolized to desvenlafaxine, an SNRI.

This compound This compound Desvenlafaxine Desvenlafaxine (SNRI) This compound->Desvenlafaxine Metabolism

Caption: Conversion of this compound to desvenlafaxine.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the following outlines the general methodologies typically employed for the key assays cited in the literature.

In Vitro Binding Affinity Assays

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters.

General Methodology:

  • Preparation of Transporter-Expressing Membranes: Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably expressing the recombinant human SERT, NET, or DAT.

  • Radioligand Binding: A specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Incubation and Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition Assays

Objective: To measure the functional inhibition (IC50) of serotonin, norepinephrine, and dopamine reuptake by this compound.

General Methodology:

  • Cell Culture: CHO or other suitable cells expressing the human SERT, NET, or DAT are cultured in multi-well plates.

  • Pre-incubation with this compound: The cells are pre-incubated with various concentrations of this compound hydrochloride.

  • Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to the wells.

  • Uptake Period: The cells are incubated for a defined period to allow for the uptake of the radiolabeled neurotransmitter.

  • Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is determined.

In Vivo Microdialysis

Objective: To measure the effect of this compound administration on extracellular levels of serotonin, norepinephrine, and dopamine in the brains of living animals (e.g., rats).

General Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Baseline Measurement: Baseline levels of the neurotransmitters are established before drug administration.

  • This compound Administration: this compound is administered (e.g., orally or intraperitoneally).

  • Post-Dosing Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

  • Analysis of Dialysate: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.

  • Data Analysis: Changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels.

Conclusion

This compound hydrochloride presents a novel pharmacological approach to the treatment of major depressive disorder through its action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its ability to modulate all three key monoamine neurotransmitter systems may translate into a broader range of clinical benefits. The in vitro binding and reuptake inhibition data confirm its interaction with SERT, NET, and DAT. Further research and clinical studies will continue to elucidate the full therapeutic potential and clinical implications of this unique mechanism of action.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ansofaxine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ansofaxine, also known as toludesvenlafaxine (coded as LY03005), is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other regions.[1][2][3] It functions as a prodrug, being a carboxylic acid ester of desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of venlafaxine.[1][4] This design allows for rapid in vivo conversion to desvenlafaxine via esterase-mediated hydrolysis, while the parent compound's distinct lipophilicity contributes to its unique pharmacokinetic and pharmacodynamic profile, including a more balanced inhibition of dopamine reuptake compared to its metabolite.[1][5]

Chemical Structure and Properties

This compound's chemical structure consists of the core desvenlafaxine molecule with a 4-methylbenzoyl group attached via an ester linkage to the phenolic hydroxyl group.

  • IUPAC Name: [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride[6]

  • Synonyms: Toludesvenlafaxine, LY03005, LPM570065, 4-Methylbenzoate desvenlafaxine[1][2]

  • CAS Numbers: 916918-80-4 (free base), 916918-84-8 (hydrochloride)[7]

  • Molecular Formula: C₂₄H₃₁NO₃ (free base)[7]

  • Molecular Weight: 381.52 g/mol (free base)[7]

Logical Structure of this compound

G cluster_this compound This compound Core Components A p-Toluoyl Group (4-Methylbenzoyl) B Ester Linkage (-O-C=O) A->B forms ester with C Phenyl Ring B->C attached to D Cyclohexanol Group C->D substituted with E Ethyl Dimethylamine Chain C->E substituted with E->D adjacent to

Caption: Logical relationship of this compound's key functional groups.

Synthesis of this compound

The synthesis of this compound is logically approached as a two-stage process:

  • Preparation of the Core Precursor: Synthesis of O-desmethylvenlafaxine (desvenlafaxine).

  • Final Esterification Step: Acylation of the phenolic hydroxyl group of desvenlafaxine to yield this compound.

Synthesis of Desvenlafaxine Precursor

Two primary routes for the synthesis of desvenlafaxine are commonly cited:

  • Route A: O-Demethylation of Venlafaxine: This is a direct conversion where the methyl group on the phenolic oxygen of venlafaxine is cleaved. This can be achieved using various demethylation reagents, such as sodium dodecanethiolate in a high-boiling solvent like polyethylene glycol (PEG) 400.[8][9]

  • Route B: Multi-step Synthesis from Benzyl-protected Precursors: This route builds the molecule from smaller starting materials. A common method involves protecting the phenolic hydroxyl of a starting material like 4-benzyloxyphenylacetic acid, followed by a series of reactions including condensation with cyclohexanone, reduction, and finally debenzylation to reveal the free hydroxyl group of desvenlafaxine.[8]

Final Synthesis Step: Esterification to this compound

The final and key step is the esterification of the desvenlafaxine precursor. This is achieved by reacting desvenlafaxine with 4-methylbenzoyl chloride.[8][10] The reaction acylates the phenolic hydroxyl group to form the final p-toluic acid ester, this compound.

This compound Synthesis Workflow

G cluster_route_A Route A cluster_route_B Route B venlafaxine Venlafaxine desvenlafaxine Desvenlafaxine (O-desmethylvenlafaxine) venlafaxine->desvenlafaxine O-Demethylation precursor_B 4-Benzyloxyphenylacetic Acid precursor_B->desvenlafaxine Multi-step Synthesis (Condensation, Reduction, Debenzylation) reagent 4-Methylbenzoyl Chloride This compound This compound reagent->this compound Esterification desvenlafaxine->this compound

Caption: Overall synthetic pathways leading to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₄H₃₁NO₃ [7]
Molecular Weight 381.52 g/mol [7]
Melting Point 159–162 °C [8]

| Appearance | White powder |[8] |

Table 2: Pharmacodynamic Data (In Vitro Inhibition)

Target IC₅₀ (nM) Reference
Serotonin Transporter (SERT) 723 [11][12]
Dopamine Transporter (DAT) 491 [11][12]

| Norepinephrine Transporter (NET) | 763 |[11][12] |

Table 3: Synthesis Yield

Reaction Step Yield (%) Reference

| Esterification of Desvenlafaxine to this compound | 28.2% |[8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Desvenlafaxine via O-Demethylation of Venlafaxine (Route A)

This protocol is based on methods described for the demethylation of venlafaxine.[8][9]

  • Reaction Setup: In a suitable reaction vessel, dissolve venlafaxine (1.0 eq) in polyethylene glycol (PEG) 400.

  • Reagent Addition: Add sodium dodecanethiolate (an excess, e.g., 3.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to 170-190 °C and maintain with stirring for approximately 6 hours.

  • Work-up:

    • Cool the reaction mixture to below 50 °C.

    • Add water and an organic solvent such as ethyl acetate.

    • Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-4.

    • Separate the layers and wash the aqueous phase with the organic solvent to remove impurities.

    • Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 40% NaOH solution) to precipitate the desvenlafaxine free base.

  • Purification: Filter the precipitate. The resulting solid can be further purified by pulping with water to yield desvenlafaxine.

Protocol 2: Synthesis of this compound from Desvenlafaxine (Final Step)

This protocol is adapted from the synthesis of compound 1j (this compound) as described in literature.[8]

  • Reactant Preparation: Prepare a solution of O-desmethylvenlafaxine (ODV) in a suitable solvent.

  • Acylation: Treat the solution of ODV with 4-methylbenzoyl chloride (e.g., 1.2 g). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) until completion.

  • Isolation and Purification: Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction, and purification of the crude product by methods such as column chromatography or recrystallization.

  • Product Characterization: The final product, this compound, is isolated as a white powder. The structure and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its antidepressant effects by blocking the reuptake of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. By inhibiting their respective transporters (SERT, NET, and DAT), this compound increases the concentration and duration of these neurotransmitters in the synapse, enhancing neurotransmission.

G This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits dat DAT This compound->dat Inhibits serotonin Serotonin Reuptake sert->serotonin norepinephrine Norepinephrine Reuptake net->norepinephrine dopamine Dopamine Reuptake dat->dopamine synaptic_levels Increased Synaptic Neurotransmitter Levels serotonin->synaptic_levels leads to norepinephrine->synaptic_levels dopamine->synaptic_levels

Caption: this compound's mechanism of action via transporter inhibition.

References

Ansofaxine: A Technical Whitepaper on a Novel Prodrug of Desvenlafaxine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine, also known as toludesvenlafaxine (LY03005, LPM570065), is a novel chemical entity developed for the treatment of major depressive disorder (MDD).[1][2] It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that functions as a prodrug, rapidly metabolizing into its active metabolite, desvenlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] This unique pharmacological profile, particularly the addition of dopamine reuptake inhibition, suggests potential for a broader spectrum of efficacy, potentially addressing symptoms such as anhedonia and cognitive dysfunction that are not always resolved by conventional antidepressants.[3][5][6] this compound has been approved for the treatment of MDD in China and is under clinical development in other regions, including the United States.[2][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and clinical trial data.

Chemical and Pharmacological Profile

This compound hydrochloride is chemically designated as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride.[1][8] As a carboxylic acid ester prodrug of desvenlafaxine, its enhanced lipophilicity is designed to improve its ability to cross the blood-brain barrier.[3]

This compound and its active metabolite, desvenlafaxine, both inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). However, this compound itself also inhibits the reuptake of dopamine (DA), classifying it as a triple reuptake inhibitor (TRI).[9][10] This is a key differentiator from desvenlafaxine, which is an SNRI.[2] Microdialysis studies in rats have demonstrated that while both this compound and desvenlafaxine increase extracellular levels of serotonin and norepinephrine, this compound leads to a two to three times stronger increase in extracellular dopamine levels compared to desvenlafaxine.[9][11]

In Vitro Transporter Inhibition

The inhibitory activity of this compound and desvenlafaxine at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is summarized in the table below.

CompoundTransporterIC₅₀ (nM)
This compound SERT723[2][10]
NET763[2][10]
DAT491[2][10]
Desvenlafaxine SERT53[2]
NET538[2]
DAT-
This compound (alternative) SERT31.4 ± 0.4[1][12]
NET586.7 ± 83.6[1][12]
DAT733.2 ± 10.3[1][12]

Note: Discrepancies in IC₅₀ values exist across different publications, which may be attributable to variations in experimental conditions.

Mechanism of Action and Metabolic Pathway

This compound's mechanism of action is twofold. As a prodrug, it is rapidly hydrolyzed by ubiquitous esterases in the body to form desvenlafaxine, which then acts as a potent SNRI.[1] Concurrently, this compound itself is able to penetrate the central nervous system and exert its own effects as a triple reuptake inhibitor before being metabolized.[3] This dual action is hypothesized to contribute to its unique clinical profile. The enhanced dopaminergic activity may play a role in improving motivation, pleasure, and cognitive function, which are often persistent symptoms in patients with MDD.[3][5]

ansofaxine_mechanism cluster_transporters Monoamine Transporters This compound This compound (Oral Administration) Metabolism Esterase Hydrolysis (In Vivo) This compound->Metabolism Ansofaxine_TRI This compound (SNDRI) This compound->Ansofaxine_TRI Direct CNS Penetration Desvenlafaxine Desvenlafaxine (SNRI) Metabolism->Desvenlafaxine SERT SERT Desvenlafaxine->SERT Inhibition NET NET Desvenlafaxine->NET Inhibition Ansofaxine_TRI->SERT Inhibition Ansofaxine_TRI->NET Inhibition DAT DAT Ansofaxine_TRI->DAT Inhibition Synaptic_Cleft Synaptic Cleft Increased_5HT Increased Synaptic Serotonin (5-HT) SERT->Increased_5HT Increased_NE Increased Synaptic Norepinephrine (NE) NET->Increased_NE Increased_DA Increased Synaptic Dopamine (DA) DAT->Increased_DA Therapeutic_Effect Antidepressant Effect Increased_5HT->Therapeutic_Effect Increased_NE->Therapeutic_Effect Increased_DA->Therapeutic_Effect

Caption: this compound's dual mechanism of action and metabolic pathway.

Clinical Efficacy

The efficacy of this compound has been evaluated in several clinical trials for the treatment of MDD.

Phase 2 Dose-Finding Study

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted in China to assess the efficacy and safety of this compound extended-release (ER) tablets.[7][9][13] A total of 255 patients with MDD were randomized to receive fixed doses of 40 mg, 80 mg, 120 mg, or 160 mg of this compound, or placebo, for 6 weeks.[7][9] The primary efficacy endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to week 6.[7][9]

Table 1: Phase 2 Efficacy Results (Change in HAMD-17 Score at Week 6)

Treatment GroupNMean Change from Baseline (LSM)P-value vs. Placebo
Placebo49-9.71-
This compound 40 mg/day52-12.460.0447
This compound 80 mg/day52-12.460.0447
This compound 120 mg/day51-12.460.0447
This compound 160 mg/day51-12.460.0447
The reported p-value of 0.0447 was for the overall comparison of the four this compound groups versus placebo.[7][9]
Phase 3 Pivotal Study

A Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial was also conducted in China to confirm the efficacy and safety of this compound in adult patients with MDD.[14][15] A total of 588 eligible patients were randomized to receive 8 weeks of treatment with either 80 mg/day of this compound, 160 mg/day of this compound, or placebo.[14][15] The primary efficacy endpoint for this study was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8.[14][15]

Table 2: Phase 3 Efficacy Results (Change in MADRS Score at Week 8)

Treatment GroupNMean Change from BaselineP-value vs. Placebo
Placebo185-14.6-
This compound 80 mg/day187-20.0<0.0001
This compound 160 mg/day186-19.9<0.0001

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[9][14] The most common treatment-related adverse events (TRAEs) were consistent with the known side effects of SNRIs and included nausea, vomiting, diarrhea, and dizziness.[7]

Phase 2 Safety Data

In the Phase 2 study, the incidence of TRAEs was higher in the this compound groups compared to the placebo group.[7][9][13]

Table 3: Incidence of Treatment-Related Adverse Events (TRAEs) in Phase 2 Study

Treatment GroupIncidence of TRAEs (%)
Placebo38.78%
This compound 40 mg/day51.92%
This compound 80 mg/day65.38%
This compound 120 mg/day56.86%
This compound 160 mg/day62.75%
Phase 3 Safety Data

The Phase 3 trial also demonstrated a favorable safety profile for this compound.[14][15]

Table 4: Incidence of Treatment-Emergent and Treatment-Related Adverse Events in Phase 3 Study

Event TypePlaceboThis compound 80 mg/dayThis compound 160 mg/day
TEAEs (%) 67.93%74.46%78.26%
TRAEs (%) 45.11%59.20%65.22%

Experimental Protocols

The clinical development of this compound has followed standard methodologies for antidepressant drug evaluation.

Phase 3 Clinical Trial Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

  • Patient Population: Adults (typically 18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria, and a baseline MADRS total score of ≥ 26.[12]

  • Intervention: Eligible patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a matching placebo for a duration of 8 weeks.[14][15]

  • Primary Outcome Measure: The change from baseline to week 8 in the MADRS total score.[14][15]

  • Secondary Outcome Measures: Included changes in the HAMD-17 total score, Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scores, and rates of response and remission.[12][16]

  • Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms.[14][15]

  • Statistical Analysis: Efficacy analyses were typically performed on the full analysis set (FAS), including all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy assessment. An analysis of covariance (ANCOVA) model was used to compare the change from baseline in the primary efficacy endpoint between the this compound and placebo groups.[9][14]

clinical_trial_workflow Screening Patient Screening (MDD Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization GroupA This compound 80 mg/day Randomization->GroupA GroupB This compound 160 mg/day Randomization->GroupB Placebo Placebo Randomization->Placebo Treatment 8-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Placebo->Treatment FollowUp End-of-Study Assessment (Week 8) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints, Safety) FollowUp->Analysis

Caption: Workflow of the Phase 3 clinical trial for this compound.

Conclusion

This compound is a novel antidepressant with a unique mechanism of action as a prodrug of desvenlafaxine and a serotonin-norepinephrine-dopamine reuptake inhibitor. Clinical trial data have demonstrated its efficacy in treating major depressive disorder at various doses, with a generally acceptable safety and tolerability profile. The addition of dopamine reuptake inhibition to the established SNRI activity of its metabolite, desvenlafaxine, presents a promising therapeutic option that may offer benefits for a broader range of depressive symptoms. Further research and long-term studies will continue to elucidate the full clinical potential of this compound in the management of MDD.

References

Ansofaxine: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ansofaxine hydrochloride, also known as toludesvenlafaxine (codenamed LY03005 or LPM570065), is an innovative antidepressant developed by Luye Pharma Group.[1][2] It is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[2][3] this compound was developed to offer a more comprehensive treatment for major depressive disorder (MDD) by targeting three key neurotransmitters involved in mood regulation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.

Mechanism of Action

This compound functions as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] The simultaneous modulation of these three neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant effects, potentially addressing a wider range of depressive symptoms.[1][4]

Receptor Binding Affinities

The inhibitory activity of this compound on the monoamine transporters has been quantified through in vitro studies, with the following half-maximal inhibitory concentrations (IC50) reported:

Target TransporterIC50 (nM)
Serotonin Transporter (SERT)723[5]
Norepinephrine Transporter (NET)763[5]
Dopamine Transporter (DAT)491[5]

Preclinical Development

Preclinical studies for this compound have demonstrated its ability to modulate neurotransmitter levels and its potential antidepressant effects.

In Vivo Microdialysis Studies

Microdialysis studies in rats were conducted to assess the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the striatum.[6] These studies showed that both acute and chronic administration of this compound significantly increased the extracellular concentrations of all three neurotransmitters.[6] Notably, the ability of this compound to increase extracellular dopamine levels was found to be approximately two to three times stronger than that of desvenlafaxine.[6]

Clinical Development

This compound has undergone a series of clinical trials to evaluate its efficacy, safety, and tolerability in patients with Major Depressive Disorder.

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound extended-release (ER) tablets. These studies, including single ascending-dose and multiple ascending-dose trials, demonstrated that this compound has a dose-proportional pharmacokinetic relationship within the range of 20 to 200 mg/day.[5] The main adverse reactions reported were mild and included nausea, vomiting, diarrhea, and dizziness.[5]

Phase 2 Clinical Trial

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study (NCT02988024) was conducted in China to assess the efficacy and safety of this compound in patients with MDD.[5][7]

Efficacy Results: The primary endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD17) total score from baseline to week 6. The study found a statistically significant difference in the mean change in HAMD17 scores for the pooled this compound groups compared to placebo.

Treatment GroupMean Change in HAMD17 Score from Baselinep-value (vs. Placebo)
This compound (pooled doses)-12.460.0447
Placebo-9.71N/A

Safety Results: this compound was generally well-tolerated. The incidence of treatment-related adverse events (TRAEs) is summarized below.

Dose GroupIncidence of TRAEs (%)
40 mg/day51.92
80 mg/day65.38
120 mg/day56.86
160 mg/day62.75
Placebo38.78
Phase 3 Clinical Trial

A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled trial (NCT04853407) was conducted in China to further verify the efficacy and safety of this compound in adults with MDD.[8][9]

Efficacy Results: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8. Both doses of this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo.[8][9]

Treatment GroupMean Change in MADRS Score from Baselinep-value (vs. Placebo)
This compound 80 mg/day-20.0< 0.0001
This compound 160 mg/day-19.9< 0.0001
Placebo-14.6N/A

Safety Results: The safety profile of this compound in the Phase 3 trial was consistent with previous studies. The incidence of treatment-related adverse events is presented below.

Dose GroupIncidence of TRAEs (%)
This compound 80 mg/day59.2
This compound 160 mg/day65.22
Placebo45.11

Experimental Protocols

Preclinical Microdialysis Protocol (General Overview)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A microdialysis probe was implanted in the striatum of the rats. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound or vehicle.

  • Administration: this compound was administered via oral gavage.

  • Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Phase 3 Clinical Trial Protocol (NCT04853407)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[8][9]

  • Participants: 588 adult patients (aged 18-65 years) with a diagnosis of MDD according to DSM-5 criteria were randomized.[8][9]

  • Inclusion Criteria: Key inclusion criteria included a MADRS total score of ≥ 26 at screening.[4]

  • Exclusion Criteria: Patients with a history of seizures, substance or alcohol abuse within 6 months prior to screening, or MDD secondary to other medical or psychiatric illnesses were excluded.[4]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or placebo for 8 weeks.[8][9]

  • Primary Outcome: The primary efficacy measure was the change from baseline in the MADRS total score at week 8.[8][9]

  • Secondary Outcomes: Secondary efficacy measures included changes in the HAMD17 total score, Clinical Global Impressions-Severity (CGI-S), and Sheehan Disability Scale (SDS).[4]

  • Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[8][9]

Chemical Synthesis

Detailed information on the commercial synthesis process of this compound hydrochloride is proprietary. However, literature is available on the synthesis of related substances for quality control purposes. These methods typically involve the reaction of O-desmethylvenlafaxine with various benzoyl chlorides.[10] For instance, the synthesis of certain related phenyl benzoate hydrochlorides is achieved by reacting O-desmethylvenlafaxine with the corresponding benzoyl chloride, 4-methylbenzoyl chloride, or 4-methoxybenzoyl chloride.[10]

Visualizations

ansofaxine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic SERT SERT NET NET DAT DAT Serotonin 5-HT Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine NE Norepinephrine->Receptors Dopamine DA Dopamine->Receptors postsynaptic This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

ansofaxine_phase3_workflow cluster_treatment 8-Week Double-Blind Treatment start Patient Screening (n=588 MDD Patients) randomization Randomization (1:1:1) start->randomization arm1 This compound 80 mg/day randomization->arm1 arm2 This compound 160 mg/day randomization->arm2 arm3 Placebo randomization->arm3 endpoint Primary Endpoint Assessment: Change in MADRS Score at Week 8 arm1->endpoint safety Safety Assessment: Adverse Events, Vitals, ECG, Labs arm1->safety arm2->endpoint arm2->safety arm3->endpoint arm3->safety

Caption: Workflow of the Phase 3 clinical trial for this compound (NCT04853407).

References

Ansofaxine (LY03005): A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Ansofaxine (also known as toludesvenlafaxine, LY03005, or LPM570065) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other countries.[1][2][3] As a prodrug of desvenlafaxine, its unique pharmacological profile is characterized by enhanced dopamine neurotransmission compared to its active metabolite and other SNRIs.[4] This document provides an in-depth summary of the key preclinical data for this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy in established animal models.

Pharmacodynamics: In Vitro and In Vivo Profile

This compound's primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased synaptic availability of these key monoamines.[4][5][6]

Data Presentation: Monoamine Reuptake Inhibition

The in vitro binding affinity and reuptake inhibition potency of this compound have been characterized, demonstrating its function as a triple reuptake inhibitor.

Table 1: In Vitro Monoamine Reuptake Inhibition of this compound

TransporterParameterValueReference
Serotonin (SERT)IC5031.4 ± 0.4 nM[1]
Norepinephrine (NET)IC50586.7 ± 83.6 nM[1]
Dopamine (DAT)IC50733.2 ± 10.3 nM[1]

Note: Another study reported different in vitro IC50 values of 723 nM for SERT, 763 nM for NET, and 491 nM for DAT.[3]

Data Presentation: In Vivo Neurochemical Effects

Microdialysis studies in rats have confirmed that this compound administration leads to a significant and sustained increase in extracellular levels of all three monoamines in the brain.

Table 2: In Vivo Neurochemical Effects in Rat Striatum

AdministrationEffect on Monoamine LevelsComparison to DesvenlafaxineReference
Acute & Chronic (up to 14 days)Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine.Greater increase in all three monoamines, especially dopamine.[1][4][5]

Signaling Pathway: Mechanism of Action

This compound acts as a prodrug that, after administration, is converted to its active metabolite, desvenlafaxine. Both compounds contribute to the blockade of monoamine transporters.

Ansofaxine_Mechanism cluster_Systemic Systemic Circulation / Brain This compound This compound (LY03005) (Prodrug) Desvenlafaxine Desvenlafaxine (Active Metabolite) This compound->Desvenlafaxine Metabolism SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Desvenlafaxine->SERT Inhibits Desvenlafaxine->NET Inhibits Desvenlafaxine->DAT Inhibits Inc_5HT Increased Synaptic Serotonin (5-HT) Inc_NE Increased Synaptic Norepinephrine (NE) Inc_DA Increased Synaptic Dopamine (DA)

Caption: Mechanism of this compound as a triple reuptake inhibitor.

Preclinical Efficacy in Animal Models

This compound has demonstrated significant antidepressant-like effects in various rodent models of depression.

Data Presentation: Efficacy in Depression Models

Table 3: Efficacy of this compound in Rodent Models of Depression

ModelSpeciesKey FindingsReference
Forced Swim TestRatAcute and chronic administration decreased immobility time more effectively than desvenlafaxine.[1]
"Two-Hit" Stress ModelMouseReversed depressive-like behaviors (anhedonia, behavioral despair) in sucrose preference, tail suspension, and forced swim tests.[1]
Increased dendritic spine density in CA1 hippocampal neurons.[1]
Reduced hypermethylation of the oxytocin receptor gene (Oxtr) in the hippocampus.[1]

Experimental Protocols

1. In Vivo Microdialysis in Rat Striatum

  • Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine.

  • Method: Male Sprague-Dawley rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the striatum. After a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant rate. Dialysate samples were collected at regular intervals before and after oral or intravenous administration of this compound or a comparator drug. The concentrations of monoamines in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

2. "Two-Hit" Stress Model in Mice

  • Objective: To induce a depressive-like phenotype by combining early-life and adult stress.

  • Method:

    • First Hit (Early Life Stress): Pups were subjected to maternal separation for a specified period daily during their early postnatal development.

    • Second Hit (Adult Stress): In adulthood, the same mice were exposed to social defeat stress, where an intruder mouse is repeatedly defeated by a larger, aggressive resident mouse.

    • Drug Administration: Following the stress protocols, mice received daily oral administration of this compound (LPM570065) or vehicle.

    • Behavioral Testing: A battery of tests was conducted to assess depressive-like behaviors, including the Sucrose Preference Test (to measure anhedonia), the Tail Suspension Test, and the Forced Swimming Test (to measure behavioral despair).[1]

Experimental Workflow: "Two-Hit" Stress Protocol

The workflow diagram below illustrates the sequential steps involved in the "two-hit" stress model used to evaluate the antidepressant efficacy of this compound.

Caption: Experimental workflow for the "two-hit" stress model.

Preclinical Safety and Toxicology

Safety pharmacology and toxicology studies have been conducted to establish the safety profile of this compound.

Data Presentation: Acute Oral Toxicity

Table 4: Acute Single-Dose Oral Toxicity in Sprague-Dawley Rats

Dose GroupNumber of Deaths / Total AnimalsReference
500 mg/kg0 / 20[1]
1000 mg/kg2 / 20[1]
2000 mg/kg7 / 20[1]

Experimental Protocol: Acute Oral Toxicity Study

  • Objective: To determine the acute toxicity and lethal dose of a single oral administration of this compound.

  • Method: Sprague-Dawley rats (equal numbers of males and females) were administered a single oral dose of this compound at 500, 1000, or 2000 mg/kg. The animals were then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.[1]

Logical Relationship: From Mechanism to Effect

This compound's therapeutic effects are a direct consequence of its core mechanism, which triggers a cascade of neurobiological changes.

Caption: Logical flow from mechanism to therapeutic effect.

Conclusion

The preclinical data for this compound (LY03005) establish it as a potent triple reuptake inhibitor with a distinct pharmacological profile, particularly its robust enhancement of dopamine levels. Efficacy has been demonstrated in multiple rodent models of depression, where it not only reversed behavioral deficits but also induced neuroplastic and epigenetic changes. The safety profile established in preclinical toxicology studies has supported its progression into clinical trials. These findings provide a strong scientific rationale for the therapeutic potential of this compound in treating major depressive disorder.

References

Pharmacological Profile of Ansofaxine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a novel antidepressant agent developed for the treatment of major depressive disorder (MDD).[1][2] It is chemically described as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate.[3] this compound represents a significant evolution in antidepressant therapy as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][4] This multi-faceted mechanism targets three key neurotransmitters implicated in the pathophysiology of depression.[1]

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, desvenlafaxine (O-desmethylvenlafaxine), a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6] However, this compound itself possesses a distinct pharmacological profile, exhibiting affinity for the dopamine transporter in addition to serotonin and norepinephrine transporters.[3][7] Due to its lipophilicity, this compound and its metabolite desvenlafaxine can coexist in both blood and the brain, allowing for a combined therapeutic action.[3][5] This guide provides a detailed overview of the pharmacological properties of this compound hydrochloride, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound hydrochloride exerts its therapeutic effects by acting as a triple reuptake inhibitor.[8] It binds to the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[1][3] This inhibition leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][2]

  • Serotonin (5-HT): Enhanced serotonergic activity is associated with improvements in mood, anxiety, and overall emotional balance.[1]

  • Norepinephrine (NE): Increased noradrenergic activity is linked to improved energy, alertness, and attention.[1]

  • Dopamine (DA): The novel component of this compound's profile, dopamine reuptake inhibition, is hypothesized to address symptoms often resistant to traditional antidepressants, such as anhedonia (the inability to feel pleasure), and to improve motivation and cognitive function.[2][3]

Preclinical microdialysis studies in rats have confirmed that both acute and chronic administration of this compound increases the extracellular levels of all three monoamines in the striatum.[3][6] Notably, its capacity to elevate extracellular dopamine is approximately two to three times stronger than that of desvenlafaxine alone.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Vesicle Vesicles (5-HT, NE, DA) SERT->Vesicle Reuptake NET->Vesicle Reuptake DAT->Vesicle Reuptake Synaptic_Cleft Increased 5-HT, NE, DA Vesicle->Synaptic_Cleft Release Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binds

Diagram 1. Mechanism of Action of this compound at the Synapse.

In Vitro Pharmacology

The inhibitory activity of this compound on monoamine transporters has been quantified using in vitro assays. There is some variability in the reported values across different studies, which may be attributable to different experimental conditions and assay systems. The data below summarizes key findings.

Table 1: In Vitro Monoamine Transporter Inhibition of this compound

Transporter Parameter Value (nM) Source
Serotonin Transporter (SERT) IC₅₀ 723 [8]
IC₅₀ 31.4 ± 0.4 [9][10]
Norepinephrine Transporter (NET) IC₅₀ 763 [8]
IC₅₀ 586.7 ± 83.6 [9][10]
Dopamine Transporter (DAT) IC₅₀ 491 [8]

| | IC₅₀ | 733.2 ± 10.3 |[9][10] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

One study reported an inhibitory ratio for SERT:NET:DAT of approximately 23:1.2:1 based on their IC₅₀ values.[10]

Pharmacokinetics

This compound is formulated as an extended-release (ER) oral tablet.[3] It is a carboxylic acid ester prodrug of desvenlafaxine.[5][6] Following oral administration, it is absorbed and rapidly converted to its active metabolite, O-desvenlafaxine (ODV).[9]

This compound This compound HCl (Oral Administration) Absorption GI Absorption This compound->Absorption Metabolism In Vivo Metabolism (Esterase Hydrolysis) Absorption->Metabolism Systemic_Circulation Systemic Circulation (this compound + Desvenlafaxine) Metabolism->Systemic_Circulation Brain Brain (Coexistence of Parent & Metabolite) Systemic_Circulation->Brain Elimination Renal Excretion Systemic_Circulation->Elimination

Diagram 2. Metabolic Pathway and Disposition of this compound.

Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of this compound ER tablets.[3][4]

  • Dose Proportionality: The pharmacokinetics of this compound demonstrate a dose-proportional relationship over a range of 20 to 200 mg/day.[3][4][7]

  • Food Effect: The bioavailability of this compound is not significantly affected by food.[3][4]

  • Steady State: In multiple ascending-dose studies (40-160 mg/day), the steady-state concentration of the main active metabolite was achieved by the third day of dosing.[4]

  • Distribution: In animal models, this compound and desvenlafaxine were found to be selectively distributed into the hypothalamus at high concentrations.[9]

Key Experimental Protocols

The pharmacological data for this compound were generated through a series of standardized in vitro and in vivo studies.

In Vitro Monoamine Transporter Reuptake Inhibition Assay

This assay is designed to measure the potency of a compound in inhibiting the reuptake of neurotransmitters into cells genetically engineered to express a specific transporter.

Objective: To determine the IC₅₀ values of this compound at human SERT, NET, and DAT.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express high levels of the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[9][11] Cells are cultured to confluence in 96-well plates.[12]

  • Compound Preparation: this compound hydrochloride is dissolved to create a range of concentrations.

  • Assay Procedure:

    • Cultured cells are washed with a Krebs-HEPES buffer (KHB).[11]

    • Cells are pre-incubated for 5-10 minutes with various concentrations of this compound or a vehicle control.[11]

    • A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate the uptake reaction.[13]

    • The uptake is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[11][14]

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[11]

  • Data Analysis:

    • Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a known potent inhibitor for each transporter.

    • Inhibition curves are generated by plotting the percentage of specific uptake against the logarithm of the this compound concentration. The IC₅₀ value is calculated from these curves using non-linear regression.

Start Start: Culture Transfected Cells (e.g., CHO-hSERT) Plate_Cells Plate cells in 96-well plates Start->Plate_Cells Pre_Incubate Pre-incubate cells with varying concentrations of this compound Plate_Cells->Pre_Incubate Add_Radioligand Add radiolabeled substrate (e.g., [3H]5-HT) Pre_Incubate->Add_Radioligand Incubate Incubate for fixed time to allow uptake Add_Radioligand->Incubate Stop_Reaction Stop reaction by washing with ice-cold buffer Incubate->Stop_Reaction Lyse_Cells Lyse cells to release intracellular contents Stop_Reaction->Lyse_Cells Measure Measure radioactivity via scintillation counting Lyse_Cells->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Diagram 3. General Workflow for a Radioligand Reuptake Inhibition Assay.
Clinical Pharmacokinetic Studies

Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in humans.[4]

Objective: To assess dose proportionality, food effects, and safety in healthy volunteers.

Study Designs:

  • Single Ascending Dose (SAD) Study:

    • Healthy subjects are enrolled into sequential cohorts.[4]

    • Each cohort receives a single oral dose of this compound at a progressively higher dose level (e.g., 20 mg up to 200 mg).[3][4]

    • Serial blood samples are collected over a specified period (e.g., 24-72 hours) to measure plasma concentrations of this compound and its metabolite, desvenlafaxine.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated for each dose level.

  • Multiple Ascending Dose (MAD) Study:

    • Healthy subjects receive multiple doses of this compound (e.g., once daily for 7-14 days) at different dose levels (e.g., 40 mg to 160 mg).[3][4]

    • Blood samples are collected to determine steady-state pharmacokinetic parameters.

    • Safety and tolerability are monitored throughout the study.

  • Food Effect Study:

    • A randomized, crossover study where subjects receive a single dose of this compound under both fed (e.g., high-fat meal) and fasted conditions.[4]

    • Pharmacokinetic parameters are compared between the two conditions to assess the effect of food on drug absorption and bioavailability.

Table 2: Summary of Phase I Pharmacokinetic Study Designs

Study Type Population Dosing Regimen Key Objectives Source
Single Ascending Dose (SAD) Healthy Volunteers Single oral doses (20-200 mg) Safety, tolerability, dose proportionality of single doses [3][4]
Multiple Ascending Dose (MAD) Healthy Volunteers Multiple oral doses (40-160 mg/day) Safety, tolerability, steady-state pharmacokinetics [3][4]

| Food Effect | Healthy Volunteers | Single dose, crossover (fed vs. fasted) | Assess impact of food on bioavailability |[3][4] |

Summary of Clinical Findings

Phase 2 and Phase 3 multicenter, randomized, double-blind, placebo-controlled trials have been conducted to assess the efficacy, safety, and tolerability of this compound in adult patients with MDD.[3][15]

  • Efficacy: this compound, at doses of 40, 80, 120, and 160 mg/day, demonstrated statistically significant improvements in depressive symptoms compared to placebo, as measured by changes in total scores on the Hamilton Depression Rating Scale (HAMD-17) and Montgomery-Åsberg Depression Rating Scale (MADRS).[3][15][16]

  • Safety and Tolerability: The drug was generally well-tolerated across the tested dose range.[15][16] The most commonly reported treatment-related adverse events included nausea, dizziness, vomiting, and diarrhea.[3]

Conclusion

This compound hydrochloride is a novel antidepressant with a unique pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its dual nature as a prodrug of desvenlafaxine, combined with its own intrinsic activity at all three major monoamine transporters, offers a comprehensive mechanism of action. In vitro data confirm its inhibitory effects on SERT, NET, and DAT, and pharmacokinetic studies have established a predictable, dose-proportional profile. Clinical trials have demonstrated its efficacy and tolerability in the treatment of major depressive disorder, positioning it as a promising therapeutic option.[1][15][16]

References

Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansofaxine (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of major depressive disorder (MDD).[1][2] Its clinical efficacy is rooted in its specific interactions with the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This technical guide provides a detailed overview of the in vitro binding affinities of this compound, presenting available quantitative data, outlining the experimental methodologies employed in these assessments, and visualizing the associated molecular pathways and experimental workflows.

Core Pharmacodynamic Profile: Binding to Monoamine Transporters

This compound functions by binding to SERT, NET, and DAT, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This action leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][3] Preclinical studies have quantified the binding affinity and inhibitory activity of this compound at these transporters, although some discrepancies in the reported values exist in the public domain.

Quantitative Analysis of Binding Affinities

Two primary sets of data have been reported regarding the in vitro interaction of this compound with human monoamine transporters. These are presented below for comparative analysis. It is important to note the distinction between IC50 values, which measure the concentration of a drug that inhibits a specific biological function by 50%, and Ki values, which represent the inhibition constant for a ligand binding to a receptor.

Table 1: this compound Neurotransmitter Reuptake Inhibition

This dataset originates from in vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin, norepinephrine, and dopamine transporters.[4][5]

TargetIC50 (nM)
Serotonin (5-HT) Reuptake31.4 ± 0.4
Norepinephrine (NE) Reuptake586.7 ± 84
Dopamine (DA) Reuptake733.2 ± 10

Table 2: this compound Radioligand Binding Affinities

This dataset is derived from radioligand binding assays using membrane preparations containing the respective human transporters.[4][6]

Target TransporterKi (nM)
SERT1,330 ± 82.5
NET2,200 ± 278
DAT227 ± 21.7

The variation between these two datasets may be attributable to differences in experimental design, such as the use of whole cells versus cell membranes, and the specific techniques employed (functional uptake inhibition versus direct radioligand competition).

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available in their entirety, the methodologies can be reconstructed based on standard practices for these types of assays.

Neurotransmitter Transporter Uptake Assay

This assay is designed to measure the functional inhibition of neurotransmitter reuptake by a test compound.

Principle: Cultured cells engineered to express a specific human monoamine transporter (e.g., CHO-hSERT, CHO-hNET, or CHO-hDAT) are utilized.[7] These cells are incubated with a fluorescent or radiolabeled substrate that is a known substrate for the transporter. The rate of uptake of this substrate into the cells is measured in the presence and absence of the test compound (this compound). A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.

Representative Methodology:

  • Cell Culture: CHO cells stably expressing human SERT, NET, or DAT are cultured in appropriate media and seeded into 96- or 384-well microplates.[8]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[9]

  • Substrate Addition: A fluorescent or radiolabeled substrate (e.g., a fluorescent mimetic of biogenic amines or [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to initiate the uptake reaction.[9][10]

  • Uptake and Termination: The uptake reaction proceeds for a short, defined period (e.g., 1-10 minutes). For radiolabeled substrates, the reaction is terminated by rapid washing with ice-cold buffer and subsequent cell lysis. For fluorescent substrates, a masking dye may be added to quench extracellular fluorescence, allowing for real-time kinetic or endpoint measurements.[8][9]

  • Detection and Analysis: The amount of substrate taken up by the cells is quantified using a microplate reader (for fluorescence) or a scintillation counter (for radioactivity). The IC50 value is then calculated by plotting the percent inhibition of uptake against the concentration of this compound.[7]

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific transporter protein.

Principle: Cell membranes containing the transporter of interest are incubated with a fixed concentration of a radioligand that is known to bind to the transporter with high affinity and specificity. The test compound (this compound) is added at varying concentrations to compete with the radioligand for binding to the transporter. The amount of radioligand displaced by the test compound is measured, and from this, the binding affinity (Ki) of the test compound is determined.

Representative Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target transporter (e.g., CHO cells expressing hSERT, hNET, or hDAT).

  • Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]GBR12935 for DAT) and a range of concentrations of this compound. The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Molecular Mechanism and Experimental Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for determining its binding affinity.

G This compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin 5-HT SERT->Serotonin Norepinephrine NE NET->Norepinephrine Dopamine DA DAT->Dopamine Reuptake

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels.

G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis prep Prepare Cell Membranes with Target Transporter incubate Incubate Membranes, Radioligand, and this compound prep->incubate radioligand Prepare Radioligand ([3H]citalopram, etc.) radioligand->incubate This compound Prepare this compound Concentration Series This compound->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity on Filters filter->count analyze Calculate IC50 and Ki using Non-linear Regression count->analyze

Caption: Workflow for determining this compound's binding affinity via a radioligand binding assay.

References

Ansofaxine's Interaction with Monoamine Transporters: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ansofaxine, also known as toludesvenlafaxine (LY03005, LPM570065), is a novel antidepressant agent under investigation for the treatment of major depressive disorder (MDD).[1][2][3] It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[4][5][6] This mechanism of action involves targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters involved in mood regulation.[2][4][6] this compound is also a prodrug that is rapidly converted to desvenlafaxine, a known serotonin-norepinephrine reuptake inhibitor (SNRI), in the body.[7] However, this compound itself is liposoluble, allowing it to coexist with desvenlafaxine in the brain and exert its unique triple reuptake inhibition profile.[1] This guide provides a detailed technical overview of this compound's effects on monoamine transporters, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.

Quantitative Analysis of this compound's Potency at Monoamine Transporters

The primary mechanism of this compound is the inhibition of neurotransmitter reuptake by binding to their respective transporters. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. Different studies have reported varying IC50 values for this compound, which are summarized below.

Table 1: In Vitro Inhibition of Monoamine Reuptake by this compound (IC50 values)

Monoamine TransporterThis compound IC50 (nM) - Source AThis compound IC50 (nM) - Source B
Serotonin Transporter (SERT)723[5][8]31.4 ± 0.4[7]
Norepinephrine Transporter (NET)763[5][8]586.7 ± 83.6[7]
Dopamine Transporter (DAT)491[5][8]733.2 ± 10.3[7]

Note: The discrepancy in IC50 values, particularly for SERT, may be attributable to different experimental conditions, such as the cell lines used or specific assay protocols.

Experimental Protocols

The characterization of this compound's interaction with monoamine transporters relies on established in vitro assays. The following sections detail the typical methodologies for radioligand binding and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a drug (like this compound) for a specific transporter by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target.

Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells).[9]

  • Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).[10][11]

  • This compound hydrochloride at various concentrations.

  • Assay buffer (e.g., sucrose phosphate buffer).[11]

  • Non-specific binding control (a high concentration of a known inhibitor, e.g., 100 µM cocaine).[11]

  • Glass fiber filters and a vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the prepared cell membranes on ice. Dilute this compound to a range of concentrations in the assay buffer.

  • Incubation: In assay tubes, combine the cell membranes (e.g., 1.0 mg of tissue original wet weight), a fixed concentration of the specific radioligand (e.g., 0.5 nM [³H]WIN 35,428), and varying concentrations of this compound.[11] For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled inhibitor instead of this compound.[11]

  • Equilibration: Incubate the tubes for a specified period (e.g., 120 minutes) at a controlled temperature (e.g., on ice or at room temperature) to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Inhibition Assay

This assay directly measures the functional effect of a drug on the transporter's ability to uptake its respective neurotransmitter into synaptosomes (isolated nerve terminals).

Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Materials:

  • Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

  • Radioactively labeled neurotransmitters ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • This compound hydrochloride at various concentrations.

  • Assay buffer (e.g., Krebs-Henseleit buffer, saturated with 95% O₂/5% CO₂).[12]

  • Specific uptake inhibitors for defining non-specific uptake (e.g., paroxetine for SERT).[12]

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize dissected brain tissue in an ice-cold buffer (e.g., sucrose solution).[13] Perform a series of centrifugations to isolate the crude synaptosomal fraction (P2 pellet).[13] Resuspend the final pellet in the assay buffer.[12]

  • Pre-incubation: Aliquot the synaptosomal suspension into assay tubes. Pre-incubate the synaptosomes for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of this compound or vehicle control.[10]

  • Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of the radioactively labeled neurotransmitter (e.g., 100 nM [³H]-5-HT).[10]

  • Incubation: Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.[10]

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove the extracellular radiolabel.

  • Quantification: Lyse the synaptosomes collected on the filters (e.g., with 1% SDS) and measure the internalized radioactivity using a scintillation counter.[10]

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a potent selective inhibitor) from the total uptake. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations: Mechanisms and Workflows

Ansofaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, NE, DA) Neurotransmitters Increased 5-HT, NE, DA Vesicle->Neurotransmitters Release SERT SERT NET NET DAT DAT Neurotransmitters->SERT Reuptake Neurotransmitters->NET Reuptake Neurotransmitters->DAT Reuptake Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binding This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: this compound's mechanism of action at the synapse.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Cell Membranes (Expressing Transporter) B1 Combine Membranes, Radioligand, and this compound in Assay Tubes A1->B1 A2 Prepare Radioligand (e.g., [3H]Citalopram) A2->B1 A3 Prepare this compound (Serial Dilutions) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Rapid Vacuum Filtration (Separates Bound from Free) B2->B3 B4 Wash Filters B3->B4 C1 Measure Radioactivity (Scintillation Counting) B4->C1 C2 Calculate Specific Binding C1->C2 C3 Plot Data and Determine IC50 / Ki C2->C3

Caption: Workflow for a radioligand binding assay.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Isolate Synaptosomes from Brain Tissue B1 Pre-incubate Synaptosomes with this compound A1->B1 A2 Prepare Radiolabeled Neurotransmitter (e.g., [3H]5-HT) B2 Initiate Uptake with Radiolabeled Neurotransmitter A2->B2 A3 Prepare this compound (Serial Dilutions) A3->B1 B1->B2 B3 Incubate at 37°C (Short Duration) B2->B3 B4 Terminate via Filtration and Washing B3->B4 C1 Quantify Internalized Radioactivity B4->C1 C2 Calculate Percent Inhibition C1->C2 C3 Plot Data and Determine IC50 C2->C3

Caption: Workflow for a synaptosomal reuptake assay.

References

Early Phase Clinical Trials of Ansofaxine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Ansofaxine (formerly LY03005) is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been evaluated for the treatment of major depressive disorder (MDD). This technical guide provides an in-depth summary of the core findings from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action

This compound functions as a triple reuptake inhibitor, targeting the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking these transporters, this compound increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism underlying its antidepressant effects. Preclinical microdialysis studies in rats have demonstrated that this compound and its active metabolite, desvenlafaxine, can elevate extracellular levels of 5-HT, NE, and DA.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits 5-HT_synapse ↑ 5-HT NE_synapse ↑ NE DA_synapse ↑ DA 5-HT_pre 5-HT 5-HT_pre->SERT Reuptake NE_pre NE NE_pre->NET Reuptake DA_pre DA DA_pre->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5-HT_synapse->Postsynaptic_Receptors NE_synapse->Postsynaptic_Receptors DA_synapse->Postsynaptic_Receptors

This compound's Mechanism of Action

Early Phase Clinical Development

This compound has undergone several early-phase clinical trials to establish its pharmacokinetic profile, safety, and tolerability, as well as to identify an effective dose range for the treatment of MDD.

Phase I Clinical Trials in Healthy Volunteers

Three key Phase I studies were conducted in a total of 132 healthy volunteers to assess the safety and pharmacokinetics of this compound extended-release (ER) tablets.[1]

Experimental Protocols:

  • Single Ascending Dose (SAD) Study:

    • Objective: To evaluate the safety and pharmacokinetics of single oral doses of this compound.

    • Design: A randomized, single-blind, placebo-controlled, ascending dose design.

    • Population: 72 healthy adult volunteers.[1]

    • Dosage: Single doses ranging from 20 mg to 200 mg.[1]

    • Assessments: Blood samples were collected at predefined time points to determine pharmacokinetic parameters. Safety and tolerability were monitored throughout the study.

  • Multiple Ascending Dose (MAD) Study:

    • Objective: To assess the safety and pharmacokinetics of multiple oral doses of this compound.

    • Design: A randomized, double-blind, placebo-controlled, ascending dose design.

    • Population: 48 healthy adult volunteers.[1]

    • Dosage: Multiple doses ranging from 40 mg to 160 mg per day.[1]

    • Assessments: Pharmacokinetic parameters were assessed at steady-state. Safety and tolerability were continuously monitored.

  • Food-Effect Study:

    • Objective: To evaluate the effect of food on the bioavailability of this compound.

    • Design: A randomized, open-label, two-period, two-sequence crossover study.

    • Population: 12 healthy adult volunteers.[1]

    • Procedure: Subjects received a single dose of this compound on two separate occasions, once under fasting conditions and once after a high-fat meal.

    • Assessments: Pharmacokinetic parameters were compared between the fed and fasted states.

Summary of Phase I Findings:

Study TypeNumber of SubjectsDose RangeKey Pharmacokinetic FindingsSafety and Tolerability
Single Ascending Dose7220 mg - 200 mgDose-proportional pharmacokinetics.[1]Generally well-tolerated.
Multiple Ascending Dose4840 mg/day - 160 mg/daySteady-state achieved by day 3; dose-proportional at steady-state.[1]Good safety and tolerability profile.[1]
Food-Effect12Single doseNo significant effect of food on bioavailability.[1]Well-tolerated.
Phase II Dose-Finding Clinical Trial in Patients with MDD (NCT03785652)

A multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, and tolerability of this compound ER tablets in adult patients with MDD.[2][3]

Experimental Protocol:

  • Objective: To determine the optimal dose range of this compound and to assess its efficacy and safety in patients with MDD.

  • Design: A 6-week, parallel-group, fixed-dose study.[2]

  • Population: 260 adult patients (aged 18-65 years) diagnosed with MDD.[2] A total of 255 patients received the study drug.[2]

  • Dosage Groups:

    • This compound 40 mg/day (n=52)

    • This compound 80 mg/day (n=52)

    • This compound 120 mg/day (n=51)

    • This compound 160 mg/day (n=51)

    • Placebo (n=49)

  • Inclusion Criteria: Patients aged 18-65 with a primary diagnosis of MDD according to DSM-IV criteria, a 17-item Hamilton Depression Rating Scale (HAMD-17) total score ≥ 20, and a Clinical Global Impression-Severity (CGI-S) score ≥ 4.

  • Exclusion Criteria: History of non-response to adequate antidepressant treatment, significant suicide risk, or other major psychiatric or unstable medical conditions.

  • Primary Efficacy Endpoint: Change from baseline to week 6 in the HAMD-17 total score.[2]

  • Safety Assessments: Monitoring of adverse events (AEs), vital signs, laboratory tests, and electrocardiograms (ECGs).

Phase II Clinical Trial Workflow:

Screening Screening Placebo_Washout Placebo Washout (1 week) Screening->Placebo_Washout Randomization Randomization Placebo_Washout->Randomization Treatment_40mg This compound 40mg/day Randomization->Treatment_40mg Treatment_80mg This compound 80mg/day Randomization->Treatment_80mg Treatment_120mg This compound 120mg/day Randomization->Treatment_120mg Treatment_160mg This compound 160mg/day Randomization->Treatment_160mg Placebo Placebo Randomization->Placebo Follow_Up 6-Week Double-Blind Treatment & Follow-up Treatment_40mg->Follow_Up Treatment_80mg->Follow_Up Treatment_120mg->Follow_Up Treatment_160mg->Follow_Up Placebo->Follow_Up

Phase II Dose-Finding Trial Workflow

Summary of Phase II Findings:

Efficacy:

Dose GroupMean Change from Baseline in HAMD-17 Score at Week 6
This compound 40 mg/day-12.46[4]
This compound 80 mg/day-12.46[4]
This compound 120 mg/day-12.46[4]
This compound 160 mg/day-12.46[4]
Placebo-9.71[4]

Statistically significant differences were observed between all this compound groups and the placebo group (p=0.0447).[4]

Safety and Tolerability:

Dose GroupIncidence of Treatment-Related Adverse Events (TRAEs)
This compound 40 mg/day51.92%[4]
This compound 80 mg/day65.38%[4]
This compound 120 mg/day56.86%[4]
This compound 160 mg/day62.75%[4]
Placebo38.78%[4]

All doses of this compound were generally well-tolerated.[4] The most common treatment-related adverse events were generally mild to moderate in severity.

Conclusion

The early phase clinical trials of this compound have provided valuable insights into its pharmacokinetic profile, safety, and preliminary efficacy. The Phase I studies in healthy volunteers demonstrated that this compound has predictable, dose-proportional pharmacokinetics and is well-tolerated. The Phase II dose-finding study in patients with MDD suggested that this compound is effective in reducing depressive symptoms across a range of doses (40 mg to 160 mg) compared to placebo, with an acceptable safety and tolerability profile. These findings supported the further clinical development of this compound for the treatment of major depressive disorder.

References

Ansofaxine extended-release tablet formulation

Author: BenchChem Technical Support Team. Date: November 2025

Ansofaxine Extended-Release Tablet Formulation: A Technical Guide

Introduction

This compound hydrochloride (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed by Luye Pharma Group for the treatment of major depressive disorder (MDD).[1][2][3] It is formulated as an extended-release (ER) oral tablet.[4][5] this compound is a prodrug that is converted to its active metabolite, desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3] This technical guide provides an in-depth overview of the this compound extended-release tablet formulation, including its mechanism of action, pharmacokinetic properties, and insights into its development based on available clinical trial data and patents.

Mechanism of Action

This compound distinguishes itself from many other antidepressants by targeting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][6] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effects.[7]

The triple reuptake inhibition is theorized to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia, which is associated with dopamine pathways.[6]

This compound This compound (LY03005) SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin Reuptake SERT->Serotonin Norepinephrine Norepinephrine Reuptake NET->Norepinephrine Dopamine Dopamine Reuptake DAT->Dopamine SynapticSerotonin ↑ Synaptic Serotonin Serotonin->SynapticSerotonin Leads to SynapticNorepinephrine ↑ Synaptic Norepinephrine Norepinephrine->SynapticNorepinephrine Leads to SynapticDopamine ↑ Synaptic Dopamine Dopamine->SynapticDopamine Leads to AntidepressantEffect Antidepressant Effect SynapticSerotonin->AntidepressantEffect SynapticNorepinephrine->AntidepressantEffect SynapticDopamine->AntidepressantEffect

This compound's Mechanism of Action

Pharmacokinetics

Clinical studies have demonstrated that this compound extended-release tablets exhibit a dose-proportional pharmacokinetic profile within the range of 20 to 200 mg per day.[4] A key feature of the formulation is that its pharmacokinetic properties are not significantly affected by food, allowing for more flexible administration.[4]

Pharmacokinetic Parameters

While comprehensive data from all clinical trials are not publicly available, the following table summarizes key pharmacokinetic information gathered from published studies.

ParameterValueStudy PopulationNotes
Dose Proportionality20 - 200 mg/dayHealthy VolunteersThe increase in drug exposure is proportional to the dose.[4]
Food EffectNo significant effectHealthy VolunteersThe tablets can be taken with or without food.[4]
Steady StateAchieved by day 3Healthy VolunteersRefers to the main active metabolite.[3]

Extended-Release Formulation

Luye Pharma has secured patents covering the chemical compound, crystal form, and the extended-release tablet formulation of this compound.[1][2][8] While the specific details of the formulation are proprietary, the extended-release mechanism is designed to provide a controlled and sustained release of the active pharmaceutical ingredient over a prolonged period.

Experimental Protocols

Clinical Trial Design for Efficacy and Safety Assessment (Phase 2)

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted to assess the efficacy, safety, and appropriate dosage of this compound ER tablets for the treatment of Major Depressive Disorder (MDD).[4][9]

  • Participants: Eligible patients were adults (18-65 years) diagnosed with MDD.

  • Intervention: Patients were randomly assigned to receive one of four fixed doses of this compound extended-release tablets (40, 80, 120, or 160 mg/day) or a placebo.[4][5]

  • Duration: The treatment period was 6 weeks.[4]

  • Primary Outcome Measure: The primary endpoint was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.[4][9]

Screening Patient Screening (MDD Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Ansofaxine40 This compound 40 mg Randomization->Ansofaxine40 Ansofaxine80 This compound 80 mg Randomization->Ansofaxine80 Ansofaxine120 This compound 120 mg Randomization->Ansofaxine120 Ansofaxine160 This compound 160 mg Randomization->Ansofaxine160 Treatment 6-Week Double-Blind Treatment Period Placebo->Treatment Ansofaxine40->Treatment Ansofaxine80->Treatment Ansofaxine120->Treatment Ansofaxine160->Treatment Endpoint Primary Endpoint Assessment: Change in HAMD-17 Score from Baseline Treatment->Endpoint

References

Methodological & Application

Application Notes and Protocols: Ansofaxine in Phase 2 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the phase 2 clinical trial data for Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of major depressive disorder (MDD). The information is compiled from a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.

Quantitative Data Summary

The following tables summarize the key quantitative data from the phase 2 clinical trial of this compound extended-release (ER) tablets.

Table 1: Patient Demographics and Dosing Cohorts [1][2][3]

Parameter40 mg/day this compound80 mg/day this compound120 mg/day this compound160 mg/day this compoundPlaceboTotal
Number of Patients (n) 5252515149255

Table 2: Primary Efficacy Outcome [1][2][3]

The primary efficacy outcome was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.

Dosage GroupMean Change in HAMD-17 Total Score from Baseline to Week 6
This compound (All Doses) -12.46
Placebo -9.71
Statistical Significance (p-value) 0.0447

Table 3: Safety and Tolerability - Treatment-Related Adverse Events (TRAEs) [1][2][3]

Dosage GroupIncidence of TRAEs (%)Number of Patients with TRAEs
40 mg/day this compound 51.92%27
80 mg/day this compound 65.38%34
120 mg/day this compound 56.86%29
160 mg/day this compound 62.75%32
Placebo 38.78%19

Experimental Protocols

This section details the methodology for the phase 2 clinical trial of this compound.

2.1. Study Design

A multicenter, randomized, double-blind, placebo-controlled, dose-finding, phase 2 clinical trial was conducted in China.[1][2][4] The study aimed to assess the efficacy, safety, and appropriate dosage of this compound for the treatment of MDD.[1][2][4]

2.2. Participant Eligibility

  • Inclusion Criteria: Eligible patients were between 18 and 65 years of age with a diagnosis of MDD.[1][2]

  • Exclusion Criteria: Individuals who were resistant to venlafaxine, had a significant risk of suicide, exhibited a significant placebo response during the washout period, had other psychiatric diagnoses, or unstable physical diseases were excluded.[4]

2.3. Randomization and Treatment

  • A total of 260 patients were recruited and 255 received the study drug.[1][2][3]

  • Patients were randomly assigned to receive one of four fixed-doses of this compound ER tablets (40, 80, 120, or 160 mg/day) or a placebo for a duration of 6 weeks.[1][2][4]

2.4. Efficacy and Safety Assessments

  • Primary Efficacy Endpoint: The primary outcome measure was the change in the total score of the 17-item Hamilton Depression Rating Scale (HAMD-17) from the beginning of the study (baseline) to the end of the 6-week treatment period.[1][2][4]

  • Safety Assessments: Safety and tolerability were monitored throughout the trial, with all adverse events being recorded.

Visualized Signaling Pathway and Experimental Workflow

3.1. This compound's Mechanism of Action: Triple Reuptake Inhibition

This compound hydrochloride is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[6] The IC50 values for the inhibition of serotonin, norepinephrine, and dopamine reuptake are 723 nM, 763 nM, and 491 nM, respectively.[5]

Ansofaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitters) SERT SERT NET NET DAT DAT postsynaptic_neuron Postsynaptic Neuron Receptor_5HT 5-HT Receptor Receptor_NE NE Receptor Receptor_DA DA Receptor This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

This compound's triple reuptake inhibition mechanism.

3.2. Phase 2 Clinical Trial Workflow

The following diagram illustrates the workflow of the this compound phase 2 clinical trial.

Ansofaxine_Phase2_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Weeks) cluster_assessment Assessment arrow arrow Screening Patient Screening (n=260) Eligibility Inclusion/Exclusion Criteria Assessment Screening->Eligibility Enrollment Patient Enrollment (n=255) Eligibility->Enrollment Randomization Randomization Enrollment->Randomization Dose_40 This compound 40mg/day (n=52) Randomization->Dose_40 Dose_80 This compound 80mg/day (n=52) Randomization->Dose_80 Dose_120 This compound 120mg/day (n=51) Randomization->Dose_120 Dose_160 This compound 160mg/day (n=51) Randomization->Dose_160 Placebo Placebo (n=49) Randomization->Placebo Primary_Endpoint Primary Endpoint Assessment: Change in HAMD-17 Score Dose_40->Primary_Endpoint Safety_Monitoring Safety & Tolerability Monitoring (Adverse Events) Dose_40->Safety_Monitoring Dose_80->Primary_Endpoint Dose_80->Safety_Monitoring Dose_120->Primary_Endpoint Dose_120->Safety_Monitoring Dose_160->Primary_Endpoint Dose_160->Safety_Monitoring Placebo->Primary_Endpoint Placebo->Safety_Monitoring

Workflow of the this compound Phase 2 Clinical Trial.

References

Application Notes and Protocols for the Quantification of Ansofaxine in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine (formerly LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder.[1][2] As a prodrug of desvenlafaxine, accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The protocols outlined below are based on established methods for the analysis of structurally related compounds, such as desvenlafaxine and venlafaxine, and are intended to serve as a comprehensive starting point for method development and validation in a research or clinical laboratory setting.[3][4][5][6][7][8]

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is essential for understanding the behavior of the analyte during sample preparation and chromatographic separation.

PropertyValueSource
Molecular Formula C₂₄H₃₂ClNO₃[9]
Molecular Weight 417.97 g/mol [10]
logP 5.07[11]
pKa (Strongest Basic) 8.87[11]
Aqueous Solubility 0.00464 mg/mL[11]
Solubility in DMSO ≥ 31.25 mg/mL[12]

Table 1: Physicochemical Properties of this compound Hydrochloride

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples and is a common technique used for antidepressant quantification.[5]

Materials:

  • Human plasma (with K₂EDTA as anticoagulant)

  • This compound analytical standard

  • Internal Standard (IS) - e.g., Venlafaxine-d6 or a structurally similar compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spike 200 µL of human plasma with the appropriate concentration of this compound standard solution and a fixed concentration of the internal standard. For blank samples, spike with the internal standard only.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma spike Spike with this compound & IS plasma->spike precipitate Add 600 µL Acetonitrile spike->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial

Caption: Workflow for this compound extraction from plasma.

HPLC Method

The following HPLC conditions are proposed as a starting point for the quantification of this compound. Optimization may be required based on the specific instrumentation and laboratory conditions. The selection of a C18 column and a mobile phase consisting of acetonitrile and a phosphate buffer is based on successful methods for the separation of the structurally similar compound, desvenlafaxine.[3][13]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector (VWD) or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)

    • B: Acetonitrile

  • Gradient: 70% A / 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 229 nm

  • Injection Volume: 20 µL

HPLC_Method cluster_hplc HPLC System Components autosampler Autosampler Injection Volume: 20 µL pump Pump Flow Rate: 1.0 mL/min autosampler->pump column Column C18 (4.6x150mm, 5µm) Temp: 30°C pump->column detector UV/DAD Detector Wavelength: 229 nm column->detector data_system Data Acquisition System detector->data_system

Caption: Key components and parameters of the HPLC system.

Method Validation

The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18][19][20][21] The validation parameters and their acceptance criteria are summarized in Table 2.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least 6 different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤ 15%. For the LLOQ, both should be within ±20%.
Recovery The extraction recovery of this compound and the IS should be consistent, precise, and reproducible.
Matrix Effect The matrix factor should be consistent across different sources of plasma, with a CV ≤ 15%.
Stability This compound stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler. Analyte concentration should be within ±15% of the nominal concentration.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve for this compound in Human Plasma

Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%)
5 4.9 98.0
10 10.2 102.0
50 51.5 103.0
100 98.7 98.7
250 255.0 102.0
500 495.5 99.1
1000 1010.0 101.0

| Linearity (r²) | 0.9995 | |

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Concentration (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (CV, %) Inter-Day Accuracy (%) Inter-Day Precision (CV, %)
LLOQ (5) 101.2 8.5 99.8 10.2
Low (15) 98.5 6.2 100.5 7.8
Medium (200) 102.1 4.1 101.3 5.5

| High (800) | 99.3 | 3.5 | 99.9 | 4.1 |

Table 5: Stability of this compound in Human Plasma

Stability Condition Mean Concentration (ng/mL) Accuracy (%)
Bench-top (4 hours at RT) 14.8 (Low QC) / 795.2 (High QC) 98.7 / 99.4
Freeze-Thaw (3 cycles) 15.2 (Low QC) / 808.0 (High QC) 101.3 / 101.0
Long-term (-80°C for 30 days) 14.9 (Low QC) / 792.8 (High QC) 99.3 / 99.1

| Autosampler (24 hours at 4°C) | 15.1 (Low QC) / 801.6 (High QC) | 100.7 / 100.2 |

Conclusion

The proposed HPLC method provides a robust and reliable framework for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to meet the stringent requirements of regulatory bodies. This application note serves as a valuable resource for researchers and scientists involved in the clinical development and therapeutic monitoring of this compound. Further optimization and validation should be performed in the end-user's laboratory to ensure the method's suitability for its intended purpose.

References

Ansofaxine for Anhedonia and Cognitive Symptoms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine, also known as toludesvenlafaxine (brand name Ruoxinlin), is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved in China for the treatment of major depressive disorder (MDD) and under development in other countries.[1] Its mechanism of action, which involves modulating three key neurotransmitters implicated in mood and cognition, makes it a promising candidate for addressing symptoms of anhedonia and cognitive impairment, which are often resistant to traditional antidepressant therapies.[2][3][4][5] this compound is a prodrug of desvenlafaxine, and both coexist in the brain, with this compound demonstrating a more balanced reuptake inhibition profile.[1][6]

These application notes provide a comprehensive overview of the research on this compound, with a focus on its effects on anhedonia and cognitive symptoms. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Data Presentation

Table 1: In Vitro Receptor Binding and Reuptake Inhibition of this compound
TargetParameterValue (nM)Reference
Serotonin Transporter (SERT)IC50 (Reuptake Inhibition)723[7][8]
Norepinephrine Transporter (NET)IC50 (Reuptake Inhibition)763[7][8]
Dopamine Transporter (DAT)IC50 (Reuptake Inhibition)491[7][8]
Serotonin Transporter (SERT)IC50 (Reuptake Inhibition)31.4 ± 0.4[4]
Norepinephrine Transporter (NET)IC50 (Reuptake Inhibition)586.7 ± 83.6[4]
Dopamine Transporter (DAT)IC50 (Reuptake Inhibition)733.2 ± 10.3[4]

Note: Discrepancies in IC50 values may be due to different experimental conditions.

Table 2: Summary of this compound Phase 2 Clinical Trial for MDD
ParameterDetailsReference
Study Design Multicenter, randomized, double-blind, placebo-controlled, dose-finding[2][9][10]
Patient Population 260 adults (18-65 years) with MDD[9][10]
Treatment Arms This compound ER tablets (40, 80, 120, or 160 mg/day) or placebo[2][9][10]
Treatment Duration 6 weeks[2][9][10]
Primary Outcome Change in 17-item Hamilton Depression Rating Scale (HAM-D17) total score from baseline to week 6[2][9][10]
Key Efficacy Finding Statistically significant reduction in HAM-D17 total scores for all this compound doses compared to placebo at week 6[9][10]
Table 3: Summary of this compound Phase 3 Clinical Trial for MDD
ParameterDetailsReference
Study Design Multicenter, double-blind, randomized, placebo-controlled[1][7][11]
Patient Population 588 adults with MDD[1][7][11]
Treatment Arms This compound (80 mg/day or 160 mg/day) or placebo[1][7][11]
Treatment Duration 8 weeks[1][7][11]
Primary Outcome Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8[1][7][11]
Key Efficacy Finding Statistically significant reduction in MADRS total scores for both this compound doses compared to placebo[1][7][11]
Anhedonia-Specific Finding Both this compound doses significantly reduced anhedonia as measured by the MADRS anhedonia factor.[6]

Experimental Protocols

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro potency of this compound to inhibit serotonin, norepinephrine, and dopamine transporters using a radioligand binding assay.

1. Materials:

  • Cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells)

  • Radioligands specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT)

  • This compound hydrochloride

  • Scintillation fluid

  • 96-well plates

  • Cell harvesting equipment

  • Scintillation counter

2. Procedure:

  • Cell Culture: Culture the transporter-expressing cell lines to confluence in appropriate media.

  • Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellets in a suitable buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound.

    • Incubate the plates to allow for competitive binding.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: Preclinical Assessment of Anhedonia - Sucrose Preference Test (SPT) (General Protocol)

This protocol describes a general method for evaluating the effect of this compound on anhedonia in a rodent model of depression.

1. Animals:

  • Male rats or mice.

2. Materials:

  • This compound hydrochloride

  • Sucrose

  • Two identical drinking bottles per cage

  • Animal scale

3. Procedure:

  • Habituation: For 48 hours, habituate the animals to two bottles of 1% sucrose solution in their home cage.

  • Baseline Measurement: Following habituation, replace one bottle with water for 24 hours. Measure the consumption of both sucrose solution and water.

  • Stress Induction (Optional): To induce an anhedonic state, a chronic mild stress (CMS) protocol can be implemented for several weeks.

  • Drug Administration: Administer this compound or vehicle to the animals daily for the duration of the treatment period.

  • Sucrose Preference Test:

    • Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with water.

    • After a set period (e.g., 1-4 hours), remove and weigh the bottles to determine the amount of each liquid consumed.

  • Data Analysis:

    • Calculate the sucrose preference percentage: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.

    • Compare the sucrose preference between the this compound-treated and vehicle-treated groups.

Protocol 3: Preclinical Assessment of Cognitive Function - Novel Object Recognition (NOR) Test (General Protocol)

This protocol outlines a general procedure for assessing the impact of this compound on recognition memory in rodents.

1. Animals:

  • Male rats or mice.

2. Materials:

  • This compound hydrochloride

  • Open-field arena

  • Two sets of identical objects (e.g., cubes, cylinders) that are distinct from each other.

3. Procedure:

  • Habituation: Allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on two consecutive days.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Drug Administration: Administer this compound or vehicle at a specified time before or after the training phase.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive discrimination index indicates that the animal remembers the familiar object. Compare the discrimination indices between the this compound-treated and vehicle-treated groups.

Visualizations

Ansofaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Blocks Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Blocks Reuptake Dopamine Dopamine DAT->Dopamine Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Increased Signaling Norepinephrine->Postsynaptic_Receptors Increased Signaling Dopamine->Postsynaptic_Receptors Increased Signaling

Caption: this compound's triple reuptake inhibition mechanism.

Ansofaxine_Anhedonia_Cognition_Pathway This compound This compound SNDRI Serotonin-Norepinephrine-Dopamine Reuptake Inhibition This compound->SNDRI Increase_DA Increased Dopamine in Reward Pathways SNDRI->Increase_DA Increase_NE_DA Increased Norepinephrine & Dopamine in Prefrontal Cortex SNDRI->Increase_NE_DA Anhedonia_Improvement Amelioration of Anhedonia Increase_DA->Anhedonia_Improvement Cognitive_Enhancement Improvement in Cognitive Symptoms Increase_NE_DA->Cognitive_Enhancement

Caption: Hypothesized pathway for this compound's effects.

Preclinical_Ansofaxine_Workflow cluster_animal_model Animal Model of Depression cluster_treatment Treatment cluster_assessment Behavioral Assessment Stress_Induction Chronic Mild Stress (Optional) Ansofaxine_Admin This compound Administration Stress_Induction->Ansofaxine_Admin SPT Sucrose Preference Test (Anhedonia) Ansofaxine_Admin->SPT NOR Novel Object Recognition (Cognition) Ansofaxine_Admin->NOR FST Forced Swim Test (Depressive-like behavior) Ansofaxine_Admin->FST

Caption: Preclinical experimental workflow for this compound.

References

Application Notes and Protocols for the Quantification of Ansofaxine and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI), is a prodrug of desvenlafaxine.[1] It is developed for the treatment of major depressive disorder (MDD).[2] this compound is rapidly converted to its active metabolite, desvenlafaxine, in vivo, and both compounds can coexist in biological matrices such as blood and brain tissue.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. This document provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolite, desvenlafaxine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

This compound functions by inhibiting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.[3][4]

ansofaxine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits dat DAT This compound->dat Inhibits serotonin_vesicle Serotonin Vesicle serotonin serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicle norepinephrine norepinephrine_vesicle->norepinephrine Release dopamine_vesicle Dopamine Vesicle dopamine dopamine_vesicle->dopamine Release serotonin->sert Reuptake receptor_5ht 5-HT Receptor serotonin->receptor_5ht Binds norepinephrine->net Reuptake receptor_ne NE Receptor norepinephrine->receptor_ne Binds dopamine->dat Reuptake receptor_da DA Receptor dopamine->receptor_da Binds bioanalytical_workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis report Reporting data_analysis->report

References

Application Notes and Protocols: Elucidating the Molecular Effects of Ansofaxine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a significant advancement in the pharmacological treatment of major depressive disorder (MDD).[1][2] Its unique mechanism of action, targeting three key neurotransmitter systems, offers a broader spectrum of therapeutic potential compared to traditional antidepressants that typically target one or two of these systems.[2][3] Understanding the molecular effects of this compound is crucial for elucidating its therapeutic efficacy and for the development of next-generation antidepressants. This document provides detailed application notes and protocols for cell-based assays to investigate the molecular pharmacology of this compound.

This compound, also known as toludesvenlafaxine, is a prodrug of desvenlafaxine.[4][5] It functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1][6] This triple reuptake inhibition is believed to contribute to its robust antidepressant effects, potentially addressing a wider range of depressive symptoms, including anhedonia, which is often associated with dopamine dysregulation.[2][6]

Quantitative Data Summary

The inhibitory activity of this compound on the serotonin, norepinephrine, and dopamine transporters has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that variations in experimental conditions can lead to differences in absolute values.

Target TransporterThis compound IC50 (nM)Reference
Serotonin Transporter (SERT)723[7][8]
Norepinephrine Transporter (NET)763[7][8]
Dopamine Transporter (DAT)491[7][8]
Serotonin Transporter (SERT)31.4 ± 0.4[9]
Norepinephrine Transporter (NET)586.7 ± 83.6[9]
Dopamine Transporter (DAT)733.2 ± 10.3[9]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism involves the blockade of SERT, NET, and DAT. This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission. Downstream signaling pathways are subsequently modulated, contributing to the therapeutic effects. One of the key downstream pathways involves the activation of the transcription factor cAMP-response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and survival. Activated CREB promotes the expression of various genes, including brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.

Ansofaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_v Serotonin Serotonin_s Serotonin Serotonin_v->Serotonin_s Release Norepinephrine_v Norepinephrine Norepinephrine_s Norepinephrine Norepinephrine_v->Norepinephrine_s Release Dopamine_v Dopamine Dopamine_s Dopamine Dopamine_v->Dopamine_s Release Serotonin_s->SERT Receptor Postsynaptic Receptors Serotonin_s->Receptor Norepinephrine_s->NET Reuptake Norepinephrine_s->Receptor Dopamine_s->DAT Reuptake Dopamine_s->Receptor Signaling Downstream Signaling Receptor->Signaling CREB CREB Signaling->CREB Activates BDNF BDNF Expression CREB->BDNF Promotes Neuronal_Effects Neurogenesis & Synaptic Plasticity BDNF->Neuronal_Effects Reuptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293 cells expressing transporters Plate Plate cells in 96-well plates Culture->Plate Prepare_this compound Prepare this compound serial dilutions Plate->Prepare_this compound Add_this compound Add this compound dilutions Prepare_this compound->Add_this compound Wash1 Wash cells Wash1->Add_this compound Incubate1 Incubate Add_this compound->Incubate1 Add_Substrate Add radiolabeled or fluorescent substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Wash2 Stop uptake by washing Incubate2->Wash2 Detect Measure radioactivity or fluorescence Wash2->Detect Calculate Calculate % inhibition Detect->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50

References

Ansofaxine's Potential Impact on Hippocampal Dendritic Spine Density: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of major depressive disorder (MDD).[1][2][3] Its mechanism of action, which involves increasing the synaptic availability of these three key neurotransmitters, suggests a potential role in modulating neuroplasticity.[1][2][4] Neurobiological studies have linked depression to reductions in neuronal volume and dendritic branches in brain regions such as the hippocampus.[5] Antidepressant treatments are thought to exert their therapeutic effects in part by reversing these structural deficits, including changes in dendritic spine density.[5][6][7]

Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Changes in their density and morphology are considered a key cellular correlate of learning, memory, and synaptic plasticity. Chronic stress, a major contributor to depression, has been shown to cause a loss of dendritic spines in the hippocampus.[8] Conversely, some antidepressant treatments have been demonstrated to increase dendritic spine density in this brain region.[5][9]

While clinical trials have established the efficacy and safety of this compound in treating MDD[10][11][12][13][14], to date, there is a lack of published preclinical studies specifically investigating its direct effects on dendritic spine density in the hippocampus. These application notes and protocols are designed to provide a framework for researchers to investigate this potential neuroplastic effect of this compound. The following sections outline a hypothetical preclinical study design, detailed experimental protocols, and potential signaling pathways that may be involved.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data from a preclinical study investigating the effect of chronic this compound administration on dendritic spine density in the CA1 region of the hippocampus in a rodent model of chronic stress.

Table 1: Effect of this compound on Dendritic Spine Density in the Hippocampal CA1 Region

Treatment GroupDose (mg/kg)Mean Spine Density (spines/10 µm)Standard Deviationp-value (vs. Stress + Vehicle)
Non-Stress + Vehicle015.2± 1.8< 0.01
Stress + Vehicle09.8± 1.5-
Stress + this compound1012.1± 1.7< 0.05
Stress + this compound2014.5± 1.9< 0.01

Table 2: Analysis of Dendritic Spine Morphology in the Hippocampal CA1 Region

Treatment GroupDose (mg/kg)Mushroom Spines (%)Thin Spines (%)Stubby Spines (%)
Non-Stress + Vehicle0652510
Stress + Vehicle0454015
Stress + this compound10553510
Stress + this compound20622810

Proposed Experimental Protocols

I. Animal Model and Chronic Stress Paradigm

A widely used and validated animal model for studying the effects of antidepressants is the chronic unpredictable stress (CUS) model in rodents.

  • Animals: Male Sprague-Dawley rats (8 weeks old) are individually housed.

  • Acclimation: Animals are acclimated to the housing conditions for one week prior to the start of the experiment.

  • CUS Protocol: The stress group is subjected to a varying sequence of mild stressors daily for 28 consecutive days. Stressors include:

    • Stroboscopic illumination (30 min)

    • Tilted cage (45°) (1 hr)

    • Food and water deprivation (24 hr)

    • Overnight illumination

    • Forced swim in cold water (4°C, 5 min)

    • White noise (100 dB, 1 hr)

  • Control Group: The non-stressed control group is housed in a separate room and handled daily.

II. This compound Administration
  • Drug Preparation: this compound hydrochloride is dissolved in a vehicle of 0.9% saline.

  • Treatment Groups:

    • Group 1: Non-Stress + Vehicle

    • Group 2: Stress + Vehicle

    • Group 3: Stress + this compound (10 mg/kg)

    • Group 4: Stress + this compound (20 mg/kg)

  • Administration: this compound or vehicle is administered daily via oral gavage for the final 14 days of the 28-day stress protocol.

III. Tissue Preparation and Golgi-Cox Staining

Golgi-Cox staining is a classic and reliable method for visualizing neuronal morphology, including dendritic spines.

  • Perfusion: 24 hours after the final dose, animals are deeply anesthetized and transcardially perfused with 0.9% saline followed by 4% paraformaldehyde.

  • Brain Extraction: Brains are carefully removed and post-fixed in 4% paraformaldehyde overnight.

  • Golgi-Cox Impregnation:

    • Brains are immersed in a Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate) and stored in the dark for 14 days.

    • The solution is replaced after the first 24 hours.

  • Sectioning: Brains are sectioned coronally at 100 µm thickness using a vibratome.

  • Staining Development: Sections are developed in ammonium hydroxide, followed by fixation in a photographic fixer solution.

  • Mounting: Sections are dehydrated through a series of ethanol concentrations, cleared with xylene, and coverslipped.

IV. Microscopy and Dendritic Spine Analysis
  • Imaging: Pyramidal neurons in the CA1 region of the hippocampus are identified under a bright-field microscope. High-magnification images of secondary and tertiary dendritic segments are captured using a 100x oil-immersion objective.

  • Spine Quantification:

    • Dendritic segments of at least 50 µm in length are randomly selected for analysis.

    • The number of spines along each segment is manually counted.

    • Spine density is calculated as the number of spines per 10 µm of dendrite length.

  • Morphological Classification: Spines are categorized based on their morphology as "mushroom," "thin," or "stubby."

Visualizations

Signaling Pathways

Ansofaxine_Signaling_Pathway cluster_transporters Monoamine Transporters cluster_neurotransmitters Increased Synaptic Neurotransmitters This compound This compound SERT SERT This compound->SERT inhibits NET NET This compound->NET inhibits DAT DAT This compound->DAT inhibits Serotonin Synaptic Serotonin Norepinephrine Synaptic Norepinephrine Dopamine Synaptic Dopamine Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->Receptors Dopamine->Receptors Signaling Intracellular Signaling Cascades (e.g., BDNF, mTOR) Receptors->Signaling Plasticity Synaptic Plasticity & Dendritic Spine Growth Signaling->Plasticity

Caption: Hypothetical signaling pathway of this compound's effect on synaptic plasticity.

Experimental Workflow

Experimental_Workflow A1 Animal Acclimation (1 week) B1 Chronic Unpredictable Stress (28 days) A1->B1 C1 This compound Administration (Days 15-28) B1->C1 D1 Tissue Collection (Perfusion & Brain Extraction) C1->D1 E1 Golgi-Cox Staining (14+ days) D1->E1 F1 Microscopy & Imaging E1->F1 G1 Data Analysis (Spine Density & Morphology) F1->G1

Caption: Proposed experimental workflow for studying this compound's effects.

Discussion and Future Directions

The protocols outlined above provide a robust framework for a preclinical investigation into the effects of this compound on hippocampal dendritic spine density. Based on its mechanism as an SNDRI, it is hypothesized that this compound will ameliorate the stress-induced loss of dendritic spines. An increase in the proportion of mature "mushroom" spines would further suggest a positive effect on synaptic stability and function.

Future studies could expand upon this research by:

  • Utilizing electron microscopy for higher-resolution analysis of synaptic structures.

  • Employing two-photon in vivo imaging to track changes in dendritic spines in real-time.

  • Investigating the molecular mechanisms by measuring changes in the expression of proteins related to synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF), postsynaptic density protein 95 (PSD-95), and components of the mTOR signaling pathway.[15]

  • Correlating structural changes in dendritic spines with behavioral outcomes in tests of learning, memory, and antidepressant-like activity.

By elucidating the effects of this compound on the structural plasticity of the hippocampus, researchers can gain a deeper understanding of its therapeutic mechanisms and further validate its potential as a novel treatment for MDD.

References

Troubleshooting & Optimization

Technical Support Center: Management of Ansofaxine-Induced Nausea and Dizziness in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing nausea and dizziness observed during clinical trials of Ansofaxine.

I. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind this compound-induced nausea and dizziness?

A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] The modulation of these neurotransmitter systems, particularly the serotonergic system, is a likely contributor to treatment-emergent nausea and dizziness. Stimulation of serotonin receptors in both the central nervous system and the gastrointestinal tract can trigger nausea.[2] Dizziness may be associated with changes in blood pressure or direct effects on the central nervous system mediated by the altered neurotransmitter levels.[3]

Q2: What is the reported incidence of nausea and dizziness in this compound clinical trials?

A2: Nausea and dizziness are among the most commonly reported treatment-related adverse events (TRAEs) in this compound clinical trials. The incidence varies by dose and trial phase. For a detailed breakdown, please refer to the data tables in Section II.

Q3: How soon after initiating this compound can participants experience nausea and dizziness?

A3: Nausea and dizziness are often early-onset side effects, typically appearing within the first few weeks of treatment. These symptoms may diminish over time as the participant's body adapts to the medication.

Q4: When should a dose adjustment or discontinuation be considered for a participant experiencing nausea or dizziness?

A4: Dose adjustment or discontinuation should be considered if the nausea or dizziness is severe, persistent, or significantly impacts the participant's daily functioning and ability to comply with the trial protocol. Any such decision must be made by the qualified investigator based on a thorough clinical assessment. In a Phase 2 trial, TEAEs leading to withdrawal included nausea and dizziness.[4] In a Phase 3 trial, nausea was a leading cause of withdrawal in the 160 mg group.[1]

II. Data Presentation: Incidence of Nausea and Dizziness

The following tables summarize the incidence of treatment-related nausea and dizziness in key clinical trials of this compound.

Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in a Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Clinical Trial [5][6]

Adverse EventPlacebo (n=49)This compound 40 mg/d (n=52)This compound 80 mg/d (n=52)This compound 120 mg/d (n=51)This compound 160 mg/d (n=51)
Nausea 6.12%11.54%17.31%11.76%19.61%
Dizziness 4.08%5.77%7.69%7.84%9.80%

Table 2: Incidence of Treatment-Related Adverse Events (TRAEs) in a Phase 3, Multicenter, Double-Blind, Randomized, Placebo-Controlled Clinical Trial [1][7]

Adverse EventPlacebo (n=185)This compound 80 mg/day (n=187)This compound 160 mg/day (n=186)
Nausea 4.86%16.04%25.81%
Dizziness 4.32%10.16%8.06%

III. Troubleshooting Guides

Initial Assessment and Grading of Nausea and Dizziness

Upon a participant's report of nausea or dizziness, a thorough assessment should be conducted to grade the severity and determine the potential relationship to the investigational product.

Experimental Protocol: Adverse Event Assessment

  • Symptom Characterization:

    • Onset and Duration: When did the symptom start? Is it constant or intermittent?

    • Severity: Use a standardized rating scale to assess severity (see Section IV).

    • Triggers and Relieving Factors: Are there any specific activities or times of day when the symptom is better or worse?

    • Associated Symptoms: Are there any other concurrent symptoms (e.g., vomiting, headache, changes in blood pressure)?

  • Causality Assessment:

    • Evaluate the temporal relationship between the onset of the symptom and the administration of this compound.

    • Consider other potential causes, including concomitant medications, underlying medical conditions, and lifestyle factors.

    • The investigator should use their clinical judgment to determine the likelihood of the adverse event being related to the study drug (e.g., definitely, probably, possibly, unlikely, or unrelated).

  • Documentation:

    • Record all details of the adverse event in the participant's source documents and the electronic case report form (eCRF).

    • Include the severity grade, causality assessment, and any actions taken.

Management Strategies for Mild to Moderate Nausea

For participants experiencing mild to moderate nausea that does not significantly interfere with daily activities, the following strategies can be recommended.

dot

cluster_0 Management of Mild-to-Moderate Nausea Participant_Report Participant reports mild-to-moderate nausea Dietary_Modification Advise dietary modifications: - Take with food - Small, frequent meals - Avoid greasy/spicy foods Participant_Report->Dietary_Modification Hydration Encourage adequate hydration: - Sip cool water - Ginger tea Participant_Report->Hydration Dosing_Time Consider adjusting dosing time (e.g., at bedtime) Participant_Report->Dosing_Time Monitor Continue to monitor and reassess at next visit Dietary_Modification->Monitor Hydration->Monitor Dosing_Time->Monitor

Caption: Workflow for managing mild-to-moderate nausea.

Management Strategies for Mild to Moderate Dizziness

For participants experiencing mild to moderate dizziness, the following guidance should be provided.

dot

cluster_1 Management of Mild-to-Moderate Dizziness Participant_Report_D Participant reports mild-to-moderate dizziness Positional_Changes Advise slow positional changes: - Rise slowly from sitting/lying Participant_Report_D->Positional_Changes Hydration_D Ensure adequate fluid intake Participant_Report_D->Hydration_D Avoid_Triggers Avoid potential triggers: - Caffeine, alcohol - Driving/operating machinery Participant_Report_D->Avoid_Triggers Monitor_Vitals Monitor vital signs, especially orthostatic blood pressure Positional_Changes->Monitor_Vitals Hydration_D->Monitor_Vitals Avoid_Triggers->Monitor_Vitals Reassess Reassess at next visit Monitor_Vitals->Reassess

Caption: Workflow for managing mild-to-moderate dizziness.

Escalation Pathway for Severe or Persistent Symptoms

If nausea or dizziness is severe, persistent, or worsens, an escalation of management is necessary.

dot

Severe_Symptom Severe or persistent nausea/dizziness reported Investigator_Assessment Immediate assessment by Investigator Severe_Symptom->Investigator_Assessment Consider_Dose_Reduction Consider dose reduction of this compound Investigator_Assessment->Consider_Dose_Reduction Symptomatic_Treatment Consider symptomatic treatment (e.g., antiemetics) Investigator_Assessment->Symptomatic_Treatment Discontinuation_Evaluation Evaluate for potential discontinuation from the study Consider_Dose_Reduction->Discontinuation_Evaluation Symptomatic_Treatment->Discontinuation_Evaluation SAE_Reporting If criteria are met, report as a Serious Adverse Event (SAE) Discontinuation_Evaluation->SAE_Reporting

Caption: Escalation pathway for severe nausea or dizziness.

IV. Experimental Protocols: Symptom Assessment Scales

Standardized rating scales should be used to ensure consistent and objective assessment of nausea and dizziness across all study sites.

Nausea Assessment

Protocol: Administration of a Nausea Rating Scale

  • Instrument: A 5-point Likert scale is recommended for its simplicity and ease of use.

    • 0 - None: No nausea.

    • 1 - Mild: Slight nausea, not bothersome.

    • 2 - Moderate: Nausea is present and bothersome but does not interfere with daily activities.

    • 3 - Severe: Nausea significantly interferes with daily activities.

    • 4 - Very Severe: Nausea is incapacitating; unable to perform daily activities.

  • Frequency: Administer the scale at each study visit and whenever a participant spontaneously reports nausea.

  • Instructions to Investigator: Ask the participant to rate the severity of their nausea over a specified period (e.g., the past 24 hours or the past week). Record the score in the eCRF.

Dizziness Assessment

Protocol: Administration of a Dizziness Rating Scale

  • Instrument: A similar 5-point Likert scale can be adapted for dizziness.

    • 0 - None: No dizziness.

    • 1 - Mild: Slight feeling of unsteadiness, not bothersome.

    • 2 - Moderate: Dizziness is present and bothersome but does not cause difficulty with balance or walking.

    • 3 - Severe: Dizziness significantly interferes with balance and walking.

    • 4 - Very Severe: Dizziness is incapacitating; unable to stand or walk without assistance.

  • Frequency: Administer at each study visit and upon spontaneous report of dizziness.

  • Instructions to Investigator: Inquire about the nature of the dizziness (e.g., lightheadedness, vertigo) and ask the participant to rate its severity over a defined period. Record the score in the eCRF.

By implementing these standardized assessment and management protocols, researchers can ensure the safety of trial participants and collect high-quality data on the tolerability profile of this compound.

References

Ansofaxine Dosage Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing ansofaxine dosage to minimize side effects during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3][4] It functions by blocking the reuptake of these three key neurotransmitters in the synaptic cleft, which increases their availability and enhances their mood-regulating effects.[1][4] This triple reuptake inhibition mechanism is believed to contribute to its antidepressant effects.[1][2] this compound is a prodrug of desvenlafaxine.[3][5]

Q2: What are the most commonly reported side effects of this compound in clinical trials?

A2: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, dizziness, insomnia, dry mouth, and increased sweating.[2][6][7] These side effects are generally reported as mild to moderate and may decrease as the body adapts to the medication.[2] More severe, but rarer, side effects can include increased heart rate, hypertension, and serotonin syndrome.[2]

Q3: How does this compound dosage correlate with the incidence of side effects?

A3: Clinical trial data indicates a dose-dependent relationship for some adverse events. The incidence of treatment-related adverse events (TRAEs) has been observed to increase with higher doses of this compound. For a detailed breakdown, please refer to the data presented in Table 1.

Q4: Are there established protocols for assessing the antidepressant efficacy and motor side effects of this compound in preclinical models?

A4: Yes, standard behavioral tests in rodents are used to evaluate the efficacy and potential side effects of antidepressant compounds like this compound. The Forced Swim Test is a common model for assessing antidepressant efficacy, while the Rotarod test is used to evaluate motor coordination and potential impairments. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue: High incidence of nausea and vomiting in animal models at the desired therapeutic dose.

Troubleshooting Steps:

  • Dosage Adjustment: Consider a dose de-escalation study to identify the minimum effective dose with a lower incidence of gastrointestinal side effects.

  • Formulation: Investigate alternative formulations. An extended-release formulation has been used in clinical trials and may help mitigate acute side effects by ensuring a slower, more controlled release of the active compound.[7]

  • Dietary Considerations: For preclinical studies, ensure that the timing of drug administration relative to feeding is consistent, as this can sometimes influence gastrointestinal tolerance.[2]

Issue: Observed motor coordination deficits in rodents at higher doses.

Troubleshooting Steps:

  • Quantitative Assessment: Utilize the Rotarod test to quantify the extent of motor impairment at different dose levels. This will help establish a therapeutic window where efficacy is maintained without significant motor side effects.

  • Comparative Analysis: Compare the motor coordination effects of this compound with other antidepressants (e.g., SSRIs, SNRIs) to contextualize the findings.

  • Neurochemical Analysis: Investigate potential off-target effects at higher concentrations that might contribute to motor deficits.

Data Presentation

Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in a Phase 2 Clinical Trial of this compound [7][8][9]

Dosage GroupIncidence of TRAEs (%)Number of Patients with TRAEs
Placebo38.78%Not specified
40 mg/day51.92%Not specified
80 mg/day65.38%109
120 mg/day56.86%Not specified
160 mg/day62.75%120

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Clinical Trial of this compound [10][11][12]

Dosage GroupIncidence of TEAEs (%)Number of Patients with TEAEs
Placebo67.93%125
80 mg/day74.46%137
160 mg/day78.26%144

Experimental Protocols

Forced Swim Test (FST) for Antidepressant Efficacy

Objective: To assess the potential antidepressant efficacy of this compound by measuring the immobility time of rodents in an inescapable water tank.

Methodology:

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

  • Procedure:

    • Gently place the animal into the water-filled cylinder.

    • The total test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated control group and the this compound-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.

Rotarod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance.

Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., from 4 to 40 rpm).

  • Training:

    • Acclimate the animals to the testing room.

    • Place the animals on the stationary rod for a brief period.

    • Conduct training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat this for 2-3 consecutive days.

  • Testing:

    • On the test day, place the animal on the rod and begin rotation, typically with an accelerating speed protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Data Analysis: Compare the mean latency to fall between the control and this compound-treated groups. A significant decrease in the latency to fall suggests potential motor impairment.

Visualizations

ansofaxine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound ser_trans Serotonin Transporter (SERT) This compound->ser_trans Inhibits nor_trans Norepinephrine Transporter (NET) This compound->nor_trans Inhibits dop_trans Dopamine Transporter (DAT) This compound->dop_trans Inhibits increased_levels Increased Neurotransmitter Levels serotonin Serotonin serotonin->ser_trans Reuptake norepinephrine Norepinephrine norepinephrine->nor_trans Reuptake dopamine Dopamine dopamine->dop_trans Reuptake receptors Postsynaptic Receptors increased_levels->receptors Enhanced Signaling

Caption: Mechanism of this compound as a Triple Reuptake Inhibitor.

experimental_workflow cluster_drug_admin Dose-Response Study cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis & Optimization vehicle Vehicle Control fst Forced Swim Test (Efficacy) vehicle->fst rotarod Rotarod Test (Side Effects - Motor) vehicle->rotarod dose1 This compound (Low Dose) dose1->fst dose1->rotarod dose2 This compound (Mid Dose) dose2->fst dose2->rotarod dose3 This compound (High Dose) dose3->fst dose3->rotarod analysis Statistical Analysis fst->analysis rotarod->analysis optimization Identify Optimal Therapeutic Window analysis->optimization

Caption: Preclinical Workflow for this compound Dosage Optimization.

References

Addressing placebo response in Ansofaxine clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Ansofaxine clinical trials, with a specific focus on addressing the placebo response.

Troubleshooting Guide: Managing Placebo Response

Question: We are observing a higher-than-expected placebo response in our this compound clinical trial. What immediate steps can we take to troubleshoot this issue?

Answer: A high placebo response can obscure the true efficacy of this compound. Consider the following troubleshooting steps:

  • Review Site and Rater Variability: Analyze data across different trial sites and raters. Discrepancies may indicate inconsistencies in patient evaluation or protocol adherence.

  • Assess Patient Population: Re-evaluate patient inclusion criteria. Higher placebo responses are sometimes seen in patients with less severe depression. One of the most replicated findings in recent years has been that placebo response decreases with increasing severity of baseline depression scores.[1][2]

  • Evaluate Therapeutic Milieu: Ensure that interactions between clinical staff and participants are standardized and do not create an overly supportive environment that could inflate placebo effects. Investigative sites should employ clearly defined and easily monitored conventions that specify the duration, intensity, and type of interactions that might be permitted at all visits.[3]

  • Check for Unblinding: Investigate any potential for unblinding of investigators or participants. Even subtle cues can influence expectations and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound Hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] It works by blocking the reuptake of these three neurotransmitters, which increases their availability in the synaptic cleft and enhances their mood-regulating effects.[4][5] This triple reuptake inhibition is distinct from many other antidepressants that may only target one or two neurotransmitters.[4]

Ansofaxine_Mechanism_of_Action This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SynapticCleft Increased Synaptic Concentration of 5-HT, NE, DA SERT->SynapticCleft NET->SynapticCleft DAT->SynapticCleft TherapeuticEffect Antidepressant Effect SynapticCleft->TherapeuticEffect Leads to

Q2: What are some established strategies to mitigate placebo response in antidepressant clinical trials?

A2: Several strategies can be employed to minimize the impact of the placebo effect:

  • Study Design Modifications:

    • Placebo Lead-in Phase: A single-blind or double-blind placebo lead-in period can help identify and exclude placebo responders before randomization.[3] Double-blind placebo lead-ins have shown better sensitivity in detecting and reducing placebo response.[3]

    • Reduce Number of Treatment Arms: Research suggests that fewer treatment arms may lead to more successful trials, potentially by decreasing participant expectation of receiving an active drug.[3]

  • Patient and Rater Training:

    • Centralized Raters: Using centralized raters can help ensure consistency in assessing patient symptoms across different sites.[6]

    • Rater Training Programs: Comprehensive and ongoing training for raters helps to reduce measurement error and maintain inter-rater reliability.[1]

  • Managing Patient Expectations: The design of a clinical trial can shape patients' expectations of improvement, which in turn influences their response to both the antidepressant and the placebo.[2]

Placebo_Mitigation_Strategies cluster_pre_randomization Pre-Randomization cluster_study_conduct Study Conduct cluster_data_analysis Data Analysis Patient Screening Patient Screening Placebo Lead-in Placebo Lead-in Patient Screening->Placebo Lead-in Randomization Randomization Placebo Lead-in->Randomization Patient Education Patient Education Patient Education->Randomization Centralized Raters Centralized Raters Statistical Modeling Statistical Modeling Centralized Raters->Statistical Modeling Standardized Procedures Standardized Procedures Standardized Procedures->Statistical Modeling Blinding Maintenance Blinding Maintenance Blinding Maintenance->Statistical Modeling Randomization->Centralized Raters Randomization->Standardized Procedures Randomization->Blinding Maintenance

Q3: What efficacy and safety data are available from this compound's clinical trials?

A3: Data from Phase 2 and Phase 3 clinical trials have demonstrated the efficacy and safety of this compound for the treatment of Major Depressive Disorder (MDD).

Efficacy Data

Phase 3 Study A multicenter, double-blind, randomized, placebo-controlled Phase 3 trial in China evaluated the efficacy and safety of this compound in 588 patients with MDD.[7][8][9] The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8.[7][8][9]

Treatment GroupMean Change in MADRS Total Score at Week 8p-value vs. Placebo
This compound 80 mg/day-20.0<0.0001
This compound 160 mg/day-19.9<0.0001
Placebo-14.6N/A
Source:[7][8]

Phase 2 Study A randomized, double-blind, placebo-controlled, dose-finding Phase 2 trial assessed various doses of this compound over 6 weeks.[10][11] The primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to week 6.[11]

Treatment GroupMean Change in HAMD-17 Total Score at Week 6
This compound 40 mg/day-12.46 (pooled with other this compound groups)
This compound 80 mg/day-12.46 (pooled with other this compound groups)
This compound 120 mg/day-12.46 (pooled with other this compound groups)
This compound 160 mg/day-12.46 (pooled with other this compound groups)
Placebo-9.71
Source:[11]
Safety and Tolerability Data

Phase 3 Study Treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) were monitored.

Treatment GroupIncidence of TEAEsIncidence of TRAEs
This compound 80 mg/day74.46%59.2%
This compound 160 mg/day78.26%65.22%
Placebo67.93%45.11%
Source:[7][8]

Phase 2 Study The incidence of treatment-related adverse events (TRAEs) was recorded for each dosage group.

Treatment GroupIncidence of TRAEs
This compound 40 mg/day51.92%
This compound 80 mg/day65.38%
This compound 120 mg/day56.86%
This compound 160 mg/day62.75%
Placebo38.78%
Source:[10][11][12]

Experimental Protocols

Protocol: Placebo Lead-in Phase

Objective: To identify and exclude potential placebo responders prior to randomization to minimize the placebo effect in the main trial.

Methodology:

  • Screening: All potential participants undergo an initial screening to determine eligibility based on the study's inclusion and exclusion criteria.

  • Single-Blind Placebo Administration: Eligible participants enter a single-blind phase where they all receive a placebo for a predefined period (e.g., 1-2 weeks).

  • Symptom Assessment: Depression symptoms are assessed at the beginning and end of the lead-in phase using a standardized scale (e.g., HAMD-17 or MADRS).

  • Exclusion Criteria: Participants who show a significant improvement in symptoms (e.g., >25% reduction on the rating scale) during the placebo lead-in phase are excluded from the subsequent randomized phase of the trial.

  • Randomization: Participants who did not respond to the placebo are then randomized to receive either this compound or a placebo in the double-blind phase of the trial.

Placebo_Lead_In_Workflow Screening Screening Single-Blind Placebo Single-Blind Placebo Administration Screening->Single-Blind Placebo Symptom Assessment Symptom Assessment Single-Blind Placebo->Symptom Assessment Response Check Significant Improvement? Symptom Assessment->Response Check Exclude Exclude from Trial Response Check->Exclude Yes Randomize Randomize Response Check->Randomize No

References

Technical Support Center: Synthesis of Ansofaxine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ansofaxine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: this compound is a carboxylic acid ester prodrug of O-desmethylvenlafaxine (ODV). The general synthesis strategy involves the multi-step synthesis of the key intermediate, ODV, followed by esterification with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) to yield the desired this compound derivative.

Q2: What is a common precursor for the synthesis of this compound derivatives?

A2: The primary precursor is O-desmethylvenlafaxine (ODV). A common route to ODV starts from p-hydroxyphenylacetonitrile, which undergoes a series of reactions including protection of the phenolic hydroxyl group, nucleophilic addition to cyclohexanone, reduction of the nitrile group, and N,N-dimethylation.[1][2]

Q3: Are there alternative routes to O-desmethylvenlafaxine (ODV)?

A3: Yes, alternative synthetic routes for ODV have been reported. One common method involves the demethylation of venlafaxine. However, this method often employs harsh and hazardous reagents such as mercaptans or diphenylphosphine, making it less suitable for large-scale production.[1][3] Other routes may start from p-hydroxyacetophenone or p-hydroxyphenylacetic acid, but these can involve more steps and potentially lower overall yields.[1]

Q4: How are this compound derivatives, other than the parent compound, synthesized?

A4: Derivatives of this compound can be synthesized by reacting O-desmethylvenlafaxine (ODV) with various substituted benzoyl chlorides or other acylating agents.[4] This allows for the introduction of different functional groups on the ester moiety to explore structure-activity relationships.

Troubleshooting Guides

Problem 1: Low yield during the synthesis of O-desmethylvenlafaxine (ODV).
  • Possible Cause A: Inefficient N,N-dimethylation.

    • Troubleshooting: The use of formaldehyde as a methylating agent can sometimes result in low yields.[5] A more efficient method is the Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid for the reductive amination of the primary amine intermediate.[1][2]

  • Possible Cause B: Use of hazardous and inefficient reagents in alternative routes.

    • Troubleshooting: Avoid synthetic routes that rely on dangerous reagents like n-butyllithium or lithium aluminum hydride for amide reduction, as these are not ideal for industrial-scale synthesis.[5] The optimized 5-step synthesis starting from p-hydroxyphenylacetonitrile generally provides a higher overall yield.[1][2]

Problem 2: Formation of impurities during the synthesis.
  • Possible Cause A: By-products in the nucleophilic addition step.

    • Troubleshooting: In the addition of the protected p-hydroxyphenylacetonitrile to cyclohexanone, using a strong base like sodium hydroxide requires careful control of reaction conditions to minimize side reactions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve the reaction's efficiency and reduce impurities.[1][2]

  • Possible Cause B: Residual genotoxic impurities (GIs).

    • Troubleshooting: Residuals from reagents like benzyl bromide can be a concern. The optimized protocol using a phase-transfer catalyst has been shown to reduce these impurities to very low levels.[1][2] Careful purification of intermediates is crucial.

Problem 3: Difficulties in purification of the final this compound derivative.
  • Possible Cause A: Co-elution of starting materials and product.

    • Troubleshooting: For the final esterification step, if the starting ODV and the product have similar polarities, column chromatography can be challenging. It is important to drive the reaction to completion to minimize the amount of unreacted ODV. Monitoring the reaction by TLC or LC-MS is recommended.

  • Possible Cause B: Formation of ester hydrolysis byproducts.

    • Troubleshooting: this compound and its derivatives are esters and can be susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification. Use neutral or mildly acidic conditions for extraction and purification, and avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Summary of an Optimized 5-Step Synthesis of O-desmethylvenlafaxine (ODV) Succinate [1][2]

StepStarting MaterialKey ReagentsProductPurity (%)Yield (%)
1. Benzyl Protectionp-hydroxyphenylacetonitrileBenzyl bromide, K₂CO₃4-Benzyloxyphenylacetonitrile99.8398.92
2. Nucleophilic Addition4-BenzyloxyphenylacetonitrileCyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol99.1399.71
3. Deprotection & Nitrile Reduction1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanolH₂, 10% Pd/C1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl98.3294.20
4. N,N-Dimethylation1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HClHCHO, HCOOHO-desmethylvenlafaxine (ODV)99.2084.77
5. Salt FormationO-desmethylvenlafaxine (ODV)Succinic acid, Acetone/WaterO-desmethylvenlafaxine Succinate Monohydrate99.9290.27

Experimental Protocols

Protocol 1: Synthesis of O-desmethylvenlafaxine (ODV) via a 5-Step Optimized Route [1][2]

  • Step 1: Benzyl Protection of p-hydroxyphenylacetonitrile

    • p-hydroxyphenylacetonitrile is reacted with benzyl bromide in the presence of potassium carbonate as a base to yield 4-benzyloxyphenylacetonitrile.

  • Step 2: Nucleophilic Addition to Cyclohexanone

    • 4-Benzyloxyphenylacetonitrile undergoes a 1,2-nucleophilic addition to cyclohexanone. This reaction is promoted by sodium hydroxide with tetrabutylammonium bromide as a homogeneous catalyst to produce 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol.

  • Step 3: Catalytic Hydrogenation for Deprotection and Nitrile Reduction

    • The intermediate from Step 2 is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) at a pressure of 2.0 MPa. This step simultaneously removes the benzyl protecting group and reduces the nitrile to a primary amine, yielding 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.

  • Step 4: N,N-Dimethylation (Eschweiler-Clarke Reaction)

    • The primary amine is dimethylated using a mixture of 37% formaldehyde solution and 85% formic acid solution to synthesize O-desmethylvenlafaxine (ODV).

  • Step 5: Succinate Salt Formation and Crystallization

    • The resulting ODV free base is treated with succinic acid and crystallized from a mixed solvent system of acetone and water (3:1) to obtain O-desmethylvenlafaxine succinate monohydrate.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives [4]

  • O-desmethylvenlafaxine (ODV) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • A base (e.g., triethylamine, pyridine) is added to the solution.

  • The desired substituted benzoyl chloride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final this compound derivative.

Mandatory Visualization

experimental_workflow cluster_ODV_synthesis O-desmethylvenlafaxine (ODV) Synthesis cluster_derivative_synthesis This compound Derivative Synthesis p_hydroxy p-hydroxyphenylacetonitrile step1 Step 1: Benzyl Protection p_hydroxy->step1 protected_intermediate 4-Benzyloxyphenylacetonitrile step1->protected_intermediate step2 Step 2: Nucleophilic Addition protected_intermediate->step2 cyclohexanol_intermediate 1-[Cyano(4-benzyloxyphenyl) methyl]cyclohexanol step2->cyclohexanol_intermediate step3 Step 3: Hydrogenation cyclohexanol_intermediate->step3 amine_intermediate 1-[2-amino-1-(4-hydroxyphenyl) ethyl]cyclohexanol HCl step3->amine_intermediate step4 Step 4: N,N-Dimethylation amine_intermediate->step4 odv O-desmethylvenlafaxine (ODV) step4->odv step5 Step 5: Esterification odv->step5 benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->step5 ansofaxine_derivative This compound Derivative step5->ansofaxine_derivative logical_relationship cluster_troubleshooting Troubleshooting Common Synthesis Issues low_yield Low Yield in ODV Synthesis cause1 Inefficient N,N-dimethylation low_yield->cause1 cause2 Hazardous/inefficient reagents in alternative routes low_yield->cause2 impurities Impurity Formation cause3 By-products in nucleophilic addition impurities->cause3 purification Purification Difficulties cause4 Co-elution of starting material and product purification->cause4 cause5 Ester hydrolysis purification->cause5 solution1 Use Eschweiler-Clarke reaction (HCHO/HCOOH) cause1->solution1 solution2 Adopt optimized 5-step synthesis cause2->solution2 solution3 Use phase-transfer catalyst ((n-Bu)4N+Br-) cause3->solution3 solution4 Drive reaction to completion; monitor by TLC/LC-MS cause4->solution4 solution5 Use neutral/mildly acidic workup cause5->solution5

References

Overcoming poor solubility of Ansofaxine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of Ansofaxine hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound hydrochloride is a novel triple reuptake inhibitor (TRI) that blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] It is a prodrug of desvenlafaxine.[3][4] By inhibiting the reuptake of these three key neurotransmitters, this compound increases their availability in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects.[2]

Q2: What are the key physicochemical properties of this compound hydrochloride?

The table below summarizes the key physicochemical properties of this compound hydrochloride.

PropertyValueSource(s)
Molecular Formula C24H32ClNO3[5][6]
Molecular Weight 417.97 g/mol [5]
Predicted Water Solubility 0.00464 mg/mL[7]
Predicted logP 4.22[7]
pKa (Strongest Basic) 8.87[7]

Q3: What is the solubility of this compound hydrochloride in common laboratory solvents?

This compound hydrochloride exhibits poor solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1][5][7][8][9] The reported solubility in DMSO can vary, potentially due to differences in purity, temperature, and the hydration state of the DMSO.[1]

SolventReported SolubilitySpecial ConditionsSource(s)
DMSO 84 mg/mL (~201 mM)Use fresh, anhydrous DMSO.[1][1]
31.25 mg/mL (~75 mM)May require sonication.[9][8][9]
10 mM[5]
Water 6.67 mg/mL (~16 mM)Requires sonication and heating to 60°C.[9][9]

Q4: I am observing precipitation of this compound when I add my DMSO stock to aqueous cell culture media. What can I do?

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The final concentration of DMSO in your culture medium should ideally be kept below 0.5% to minimize solvent-induced artifacts. To avoid precipitation, try serial dilutions, vortexing the aqueous solution while adding the this compound stock, or slightly warming the medium. For persistent issues, consider the use of co-solvents or solubilizing agents as detailed in the troubleshooting guide below.

Q5: What are some general strategies to improve the solubility of poorly soluble compounds for in vitro assays?

Several techniques can be employed to enhance the solubility of compounds like this compound for in vitro experiments.[10][11] These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Co-solvents: Using a mixture of solvents (e.g., DMSO, ethanol, PEG300) can improve solubility.[11]

  • Surfactants/Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility in enzyme assays.[12]

  • Complexation: Using agents like cyclodextrins can encapsulate the drug and increase its aqueous solubility.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to resolving solubility issues with this compound in your in vitro experiments.

G cluster_start cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_end start Start: this compound Precipitation Observed check_dmso Is DMSO fresh and anhydrous? start->check_dmso check_dmso->start No, replace DMSO check_concentration Is the final DMSO concentration <0.5%? check_dmso->check_concentration Yes check_concentration->start No, adjust dilution check_temp Was the aqueous medium at an appropriate temperature (e.g., 37°C)? check_concentration->check_temp Yes check_temp->start solution_dilution Optimize Dilution Method: - Add stock to vortexing buffer - Use serial dilutions check_temp->solution_dilution Yes solution_sonication Apply Sonication: - Briefly sonicate the final solution to aid dissolution solution_dilution->solution_sonication Precipitation persists end_node End: this compound Solubilized solution_dilution->end_node Issue resolved solution_cosolvent Use a Co-solvent System: - e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline/buffer solution_sonication->solution_cosolvent Precipitation persists solution_sonication->end_node Issue resolved solution_cyclodextrin Employ Solubilizing Agents: - e.g., 20% SBE-β-CD in saline/buffer solution_cosolvent->solution_cyclodextrin Precipitation persists solution_cosolvent->end_node Issue resolved solution_cyclodextrin->end_node Issue resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh out 41.8 mg of this compound hydrochloride powder.

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the powder.[1]

  • Dissolution: Vortex the solution vigorously. If needed, briefly sonicate the vial in a water bath until all solid is dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

G cluster_workflow This compound Solution Preparation Workflow weigh 1. Weigh 41.8 mg This compound HCl add_dmso 2. Add 1 mL anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: Preparation of a 10 µM this compound Working Solution for In Vitro Assays

  • Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of sterile cell culture medium or assay buffer. This results in a 1 mM solution. Vortex gently to mix.

  • Final Dilution: Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium or assay buffer.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1%).

  • Application: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions of this compound.

Signaling Pathways

This compound's primary mechanism involves the inhibition of serotonin, norepinephrine, and dopamine transporters.[2] Recent research also suggests a potential role in inhibiting the EGFR/MAPK signaling pathway, which may contribute to its anti-tumor effects in hepatocellular carcinoma.[13]

G cluster_moa This compound Mechanism of Action cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_downstream Potential Downstream Effects This compound This compound sert SERT (Serotonin) This compound->sert Inhibits net NET (Norepinephrine) This compound->net Inhibits dat DAT (Dopamine) This compound->dat Inhibits egfr EGFR This compound->egfr Inhibits syn_5ht Increased Serotonin sert->syn_5ht syn_ne Increased Norepinephrine net->syn_ne syn_da Increased Dopamine dat->syn_da ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk proliferation Cell Proliferation, Migration, Invasion erk->proliferation

Caption: this compound's signaling pathways.

References

Technical Support Center: Improving the Bioavailability of Ansofaxine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ansofaxine formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound hydrochloride is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a carboxylic acid ester prodrug of desvenlafaxine.[1][2] It is formulated as an extended-release (ER) oral tablet for the treatment of major depressive disorder (MDD).[3][4][5][6][7][8] As a prodrug, this compound is designed to have enhanced lipophilicity compared to its active metabolite, desvenlafaxine, which may facilitate its passage across biological membranes.[1][2] Its therapeutic effect is believed to be mediated by the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.[2][9]

Q2: What are the known physicochemical properties of this compound Hydrochloride?

This compound hydrochloride has demonstrated slight solubility in water and enhanced lipophilicity compared to desvenlafaxine.[1] This property is intended to help overcome obstacles in drug delivery in vivo.[1] Some key physicochemical properties are summarized in the table below.

Q3: Are there any known effects of food on the bioavailability of this compound ER tablets?

Phase 1 clinical studies have indicated that diet does not have a significant effect on the pharmacokinetics of this compound extended-release tablets.[5][6] This suggests that the formulation is robust and its absorption is not significantly influenced by food intake.

Q4: What are the reported pharmacokinetic parameters for this compound?

Phase 1 studies in healthy adults have shown that this compound exhibits dose-proportional pharmacokinetic characteristics within the dose range of 20-200 mg.[3][4][5] After repeated daily doses of 40-160 mg, the plasma concentration of this compound reaches a steady state.[4]

Q5: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?

Several strategies can be used to enhance the oral bioavailability of pharmaceutical compounds. These can be broadly categorized as:

  • Formulation-based strategies:

    • Lipid-based delivery systems: These can improve the solubility and absorption of lipophilic drugs.[10]

    • Amorphous solid dispersions: This technique can enhance the dissolution rate and solubility of poorly soluble drugs.[10]

    • Nanoparticle systems: Reducing particle size to the nanoscale increases the surface area for dissolution and can improve absorption.[10]

  • Chemical modification:

    • Prodrug approach: this compound itself is a prodrug of desvenlafaxine, designed for improved properties.[1][11][12][13] Further modifications could be explored if needed.

  • Use of excipients:

    • Solubilizers and absorption enhancers: These can be incorporated into the formulation to improve the drug's solubility and permeability.

Troubleshooting Guide

This guide addresses common issues that may arise during the development and testing of this compound formulations.

IssuePotential Cause(s)Suggested Solution(s)
Low in vitro drug release 1. Inappropriate polymer viscosity in a hydrophilic matrix tablet. 2. High compression force during tableting, leading to low porosity. 3. Drug-excipient interaction. 4. Incorrect dissolution medium pH or composition.1. Test polymers with different viscosity grades. Lower viscosity grades of polymers like HPMC generally result in faster drug release. 2. Optimize the compression force. Lowering the force can increase tablet porosity and facilitate faster dissolution. 3. Conduct compatibility studies with different excipients. 4. Ensure the dissolution medium is appropriate for the pH-solubility profile of this compound hydrochloride. Test a range of pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
High variability in dissolution profiles 1. Inconsistent manufacturing process (e.g., mixing, compression). 2. Segregation of the powder blend. 3. Inconsistent swelling or erosion of the matrix tablet.1. Validate and standardize the manufacturing process. Ensure uniform mixing and consistent compression parameters. 2. Evaluate the flow properties of the powder blend and consider using a granulation step. 3. Optimize the polymer concentration and type to ensure a robust and reproducible matrix formation.
Dose dumping in the presence of alcohol The excipients used in the extended-release formulation may be soluble in ethanol, leading to a rapid release of the drug.1. Test the dissolution of the formulation in media containing various concentrations of alcohol (e.g., 5%, 20%, 40%) to assess the risk of dose dumping. 2. Select excipients that are insoluble in ethanol to create a more robust formulation.
Poor in vivo bioavailability despite good in vitro release 1. First-pass metabolism. 2. P-glycoprotein (P-gp) efflux. 3. Poor permeability across the intestinal membrane. 4. Degradation in the gastrointestinal tract.1. This compound is a prodrug, which is a strategy to bypass first-pass metabolism of the parent drug. However, the prodrug itself could be subject to metabolism. Investigate the metabolic stability of this compound in liver microsomes. 2. Conduct in vitro studies (e.g., using Caco-2 cells) to determine if this compound is a substrate for P-gp. 3. Use in vitro models like PAMPA or Caco-2 permeability assays to assess its intrinsic permeability. 4. Evaluate the stability of this compound at different pH values simulating the stomach and intestinal fluids.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₂₄H₃₁NO₃·HCl[2]
Molecular Weight 417.97 g/mol [2]
Appearance Powder[2]
Solubility Slightly soluble in water[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Source
Serotonin Reuptake 723[9]
Norepinephrine Reuptake 763[9]
Dopamine Reuptake 491[9]

Experimental Protocols

Detailed Methodology for In Vitro Dissolution Testing of this compound Extended-Release Tablets

This protocol is a starting point and should be optimized and validated for your specific formulation.

Objective: To determine the in vitro drug release profile of this compound from an extended-release tablet formulation.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Media:

  • 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.

  • 900 mL of pH 6.8 phosphate buffer for the remaining time points. (Consider also testing in pH 4.5 acetate buffer to simulate the fed state)

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Place one this compound ER tablet in each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

HPLC Method:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (adjust ratio for optimal separation).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength for this compound.

  • Injection Volume: 20 µL

Detailed Methodology for In Vivo Bioavailability Study of this compound Formulations in Rats

Objective: To determine the pharmacokinetic parameters and bioavailability of an this compound formulation after oral administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g)

Groups:

  • Group 1 (Oral): Receive the this compound formulation orally via gavage.

  • Group 2 (Intravenous): Receive a solution of this compound intravenously to determine the absolute bioavailability.

Procedure:

  • Fast the rats overnight (with access to water) before dosing.

  • Administer the this compound formulation (e.g., suspended in 0.5% methylcellulose) to the oral group at a specific dose.

  • Administer the this compound solution (e.g., dissolved in a suitable vehicle like saline with a co-solvent) to the IV group at a specific dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Analyze the concentration of this compound and its active metabolite, desvenlafaxine, in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Calculate the absolute bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

Ansofaxine_Mechanism_of_Action cluster_transporters Neurotransmitter Transporters This compound This compound (Prodrug) Desvenlafaxine Desvenlafaxine (Active Metabolite) This compound->Desvenlafaxine Metabolism SERT SERT Desvenlafaxine->SERT Inhibits NET NET Desvenlafaxine->NET Inhibits DAT DAT Desvenlafaxine->DAT Inhibits SynapticCleft Synaptic Cleft SERT->SynapticCleft Serotonin Reuptake NET->SynapticCleft Norepinephrine Reuptake DAT->SynapticCleft Dopamine Reuptake

Caption: Mechanism of action of this compound as a prodrug.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies Formulation This compound Formulation (e.g., ER Tablet) Excipient Excipient Selection (e.g., Polymers, Fillers) Formulation->Excipient Process Process Optimization (e.g., Compression) Formulation->Process Dissolution Dissolution Testing Formulation->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability If release is adequate AnimalModel Animal Model (e.g., Rat) Permeability->AnimalModel If permeability is promising PK_Analysis Pharmacokinetic Analysis AnimalModel->PK_Analysis PK_Analysis->Formulation Feedback for Optimization

Caption: Workflow for improving this compound bioavailability.

References

Ansofaxine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansofaxine in solution. The following information is designed to help you anticipate and address common stability challenges during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has become cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation can occur for several reasons, including solubility limits being exceeded, temperature fluctuations, or pH shifts.

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system. Refer to the solubility data in Table 1.

  • Gentle Warming and Sonication: For recently prepared solutions, gentle warming and/or sonication can help redissolve the compound.[1] Be cautious with heat, as it can accelerate degradation.

  • pH Adjustment: If the solvent system contains aqueous components, check the pH. This compound's solubility can be pH-dependent. Adjusting the pH slightly may improve solubility, but be aware this can also impact stability.

  • Solvent System Re-evaluation: If precipitation persists, consider modifying your solvent system. For in vitro studies, using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[3]

  • Filtration: If you suspect the precipitate is due to impurities or a small amount of undissolved material, you may filter the solution through a 0.22 μm filter, but this may lead to a loss of active compound if the issue is widespread precipitation.[1]

Q2: I am concerned about the chemical stability of my this compound stock solution. How should I store it and for how long?

A2: Proper storage is critical to prevent degradation. This compound, being an ester prodrug, is susceptible to hydrolysis.[4]

Storage Recommendations:

  • Short-Term Storage (1 month): For stock solutions prepared in solvents like DMSO, storage at -20°C is recommended.[1][2]

  • Long-Term Storage (up to 6-12 months): For longer-term storage, aliquoting the stock solution into smaller, single-use vials and storing at -80°C is the best practice to avoid repeated freeze-thaw cycles.[1][2]

  • Protection from Moisture: Always use sealed containers to protect from moisture, which can contribute to hydrolysis.[1]

Storage ConditionRecommended DurationSolvent
-20°Cup to 1 monthDMSO
-80°Cup to 6-12 monthsDMSO

Q3: What are the likely degradation pathways for this compound in solution?

A3: The chemical structure of this compound, which includes an ester linkage, a tertiary amine, and a hydroxyl group, suggests several potential degradation pathways.

  • Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield desvenlafaxine and 4-methylbenzoic acid.[4] This is a primary concern for aqueous solutions.

  • Oxidation: The tertiary amine group can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation of the molecule.

Below is a diagram illustrating the potential hydrolytic degradation of this compound.

G This compound This compound (Ester Prodrug) Hydrolysis Hydrolysis (H₂O, Acid/Base) This compound->Hydrolysis Desvenlafaxine Desvenlafaxine (Active Metabolite) Hydrolysis->Desvenlafaxine BenzoicAcid 4-Methylbenzoic Acid Hydrolysis->BenzoicAcid

Caption: Potential hydrolytic degradation pathway of this compound.

Q4: How can I perform a quick assessment of my this compound solution's stability for a short-term experiment?

A4: For a preliminary stability check, you can perform a forced degradation study. This involves exposing your this compound solution to various stress conditions to accelerate any potential degradation.

Simplified Forced Degradation Protocol:

  • Prepare Samples: Prepare identical samples of your this compound solution.

  • Expose to Stress Conditions:

    • Acidic: Add a small amount of dilute HCl (e.g., to reach 0.1 M).

    • Basic: Add a small amount of dilute NaOH (e.g., to reach 0.1 M).

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%).

    • Thermal: Heat a sample at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a sample to UV light.

  • Analyze: After a set period (e.g., 24 hours), analyze the stressed samples against a control sample (stored under ideal conditions) using a suitable analytical method like HPLC. A significant decrease in the this compound peak or the appearance of new peaks indicates degradation.

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Solution Control Control Sample (Store at -80°C) Prep->Control Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photostability (UV Light) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Compare stressed samples to control. Identify degradation products. Analysis->Eval

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is for preparing a concentrated stock solution, typically for in vitro experiments.

Materials:

  • This compound Hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber vials

Procedure:

  • Weigh the desired amount of this compound Hydrochloride powder in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]

  • Aliquot the stock solution into single-use amber vials to protect from light and prevent contamination.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][2]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop a reversed-phase HPLC (RP-HPLC) method that can resolve the parent this compound peak from peaks of any degradation products generated during forced degradation studies.

Typical Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Method Development Steps:

  • Analyze this compound Standard: Inject a standard solution of this compound to determine its retention time.

  • Analyze Stressed Samples: Inject samples from the forced degradation study (see FAQ 4).

  • Optimize Separation:

    • If degradation peaks co-elute with the this compound peak, adjust the mobile phase gradient (the rate of change of the organic solvent percentage).

    • Varying the pH of the aqueous buffer can also significantly alter the retention times of this compound and its degradation products, aiding in separation.

    • If necessary, try a different column chemistry (e.g., C8 or phenyl-hexyl).

  • Method Validation: Once adequate separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Data Summary Tables

Table 1: Solubility of this compound Hydrochloride in Common Solvents

SolventSolubilityNotes
DMSO≥ 31.25 mg/mL[6]Use of ultrasonic may be needed.[6] Hygroscopic DMSO can reduce solubility.[1]
Water~6.67 mg/mL[6]May require sonication and warming.[6]
EthanolSolubleSpecific solubility data not readily available.
10% DMSO in SalineSolubleUsed for in vivo formulations.[1]
10% DMSO in Corn OilSolubleUsed for in vivo formulations.[1]

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 M - 1 M HClTo assess stability in acidic environments.
Base Hydrolysis0.1 M - 1 M NaOHTo assess stability in alkaline environments.
Oxidation3-30% H₂O₂To evaluate susceptibility to oxidation.
Thermal Degradation40°C - 80°CTo determine the effect of heat on stability.
PhotodegradationExposure to UV light (e.g., ICH Q1B guidelines)To assess light sensitivity.

Disclaimer: This guide is intended for informational purposes for research use only. The stability of this compound can be highly dependent on the specific experimental conditions, including the purity of the compound, solvents, and storage containers. It is recommended to perform stability studies specific to your experimental setup.

References

Technical Support Center: Mitigating Cardiovascular Side Effects of Ansofaxine in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), ansofaxine. It provides troubleshooting guidance and frequently asked questions (FAQs) to anticipate and mitigate potential cardiovascular side effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical cardiovascular risks associated with this compound based on its mechanism of action?

A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Based on its pharmacological class, particularly its norepinephrine reuptake inhibition, potential cardiovascular side effects could include:

  • Hypertension and Tachycardia: Increased levels of norepinephrine can stimulate the sympathetic nervous system, potentially leading to elevations in blood pressure and heart rate.[2]

  • Arrhythmias: Alterations in cardiac ion channel function are a known risk with some psychotropic medications, potentially leading to arrhythmias. While newer antidepressants generally have a better safety profile than older tricyclic antidepressants (TCAs), monitoring is still prudent.[3][4]

  • QTc Interval Prolongation: Some antidepressants have been associated with prolongation of the QTc interval, a marker for increased risk of a specific type of ventricular tachycardia called Torsades de Pointes.[5][6]

Q2: What cardiovascular adverse events have been observed in clinical trials of this compound?

A2: Clinical trials for this compound have generally reported it to be safe and well-tolerated. In a Phase 3 clinical trial, cardiovascular treatment-emergent adverse events (TEAEs) were infrequent but included palpitations. Safety assessments in these trials included monitoring vital signs, physical examinations, and 12-lead electrocardiograms (ECG).

Q3: What are the initial steps to take if I observe unexpected cardiovascular effects in my preclinical model?

A3: If you observe unexpected cardiovascular effects such as a significant change in blood pressure, heart rate, or ECG parameters in your animal models, consider the following:

  • Verify the Finding: Repeat the measurement under controlled conditions to confirm the observation.

  • Dose-Response Relationship: Determine if the effect is dose-dependent by testing a range of this compound concentrations.

  • Control for Confounding Factors: Ensure that experimental conditions (e.g., animal stress, anesthesia) are not contributing to the observed effects.

  • Consult Literature for Similar Compounds: Review cardiovascular data for other SNRIs and triple reuptake inhibitors to see if similar effects have been reported.

  • Implement More Detailed Monitoring: Consider continuous telemetry for a more thorough assessment of cardiovascular parameters over time.

Q4: Are there any known drug interactions with this compound that could exacerbate cardiovascular risk?

A4: While specific drug interaction studies for this compound are ongoing, it is prudent to be cautious when co-administering with other drugs that have known cardiovascular effects. Potential interactions to consider include:

  • Other QT-prolonging drugs: Co-administration could increase the risk of significant QTc prolongation.

  • Antihypertensive agents: this compound's potential to increase blood pressure may counteract the effects of these medications.

  • CYP450 inhibitors/inducers: As many psychotropic drugs are metabolized by the cytochrome P450 system, inhibitors could increase this compound plasma levels and potential side effects, while inducers could decrease its efficacy.[7]

Troubleshooting Guides

Issue 1: Increased Blood Pressure or Heart Rate in In Vivo Models
Potential Cause Troubleshooting Steps
Norepinephrine Reuptake Inhibition 1. Establish a clear dose-response relationship. 2. Consider co-administration with a beta-blocker (e.g., propranolol) in a separate experimental arm to investigate the role of beta-adrenergic stimulation. 3. Utilize telemetry for continuous monitoring to assess the time course and duration of the effect.
Experimental Stress 1. Acclimatize animals to the experimental procedures and environment. 2. Ensure proper handling and dosing techniques to minimize stress. 3. Use appropriate control groups to differentiate between drug-induced and stress-induced effects.
Vehicle Effects 1. Conduct a vehicle-only control study to rule out any cardiovascular effects of the vehicle.
Issue 2: QTc Interval Prolongation in Preclinical Assays
Potential Cause Troubleshooting Steps
hERG Channel Inhibition 1. Perform a direct hERG inhibition assay using patch-clamp electrophysiology to determine the IC50 of this compound on the hERG channel. 2. Conduct a Comprehensive in vitro Proarrhythmia Assay (CiPA) to assess effects on multiple cardiac ion channels for a more complete risk profile.[8][9]
Off-Target Effects 1. Screen this compound against a panel of other cardiac ion channels (e.g., sodium, calcium channels) to identify any additional off-target activities.
Species-Specific Effects 1. Compare results across different preclinical species (e.g., rodent vs. non-rodent) to assess for species-specific differences in cardiac ion channel pharmacology.

Data Presentation

Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in this compound Phase 2 Clinical Trial

Dose GroupIncidence of TRAEs (%)
Placebo38.78%
This compound 40 mg/day51.92%
This compound 80 mg/day65.38%
This compound 120 mg/day56.86%
This compound 160 mg/day62.75%

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in this compound Phase 3 Clinical Trial

Dose GroupIncidence of TEAEs (%)
Placebo67.93%
This compound 80 mg/day74.46%
This compound 160 mg/day78.26%

Experimental Protocols

Protocol 1: In Vitro hERG Inhibition Assay using Automated Patch-Clamp

Objective: To determine the inhibitory potential of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-90% confluency.

  • Cell Preparation: Detach cells using a non-enzymatic solution and resuspend in an appropriate external buffer solution.

  • Automated Patch-Clamp:

    • Load the cell suspension and test compound dilutions onto the automated patch-clamp system (e.g., QPatch, Patchliner).

    • Establish whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current.

  • Compound Application: Apply a range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of hERG current inhibition for each concentration relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo Cardiovascular Telemetry in Conscious, Unrestrained Canines

Objective: To continuously monitor the effects of this compound on hemodynamic and electrocardiographic parameters in a non-rodent species.

Methodology:

  • Animal Model: Use purpose-bred male and female Beagle dogs.

  • Telemetry Implantation:

    • Surgically implant a telemetry transmitter capable of measuring ECG, blood pressure, and core body temperature.

    • Allow for a sufficient post-operative recovery period (e.g., 2-4 weeks).

  • Dosing:

    • Administer this compound orally at three dose levels and a vehicle control in a crossover design, with an adequate washout period between doses.

  • Data Acquisition:

    • Record data continuously from at least 24 hours pre-dose to 48 hours post-dose.

    • Parameters to be measured include: heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, QTc).

  • Data Analysis:

    • Calculate time-averaged data for each parameter at specified intervals post-dose.

    • Compare the effects of each this compound dose to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

    • Analyze ECG waveforms for any morphological changes or arrhythmias.

Visualizations

Ansofaxine_Cardiovascular_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition NE_Synapse Increased Synaptic Norepinephrine This compound->NE_Synapse Leads to Adrenergic_Receptors Adrenergic Receptors (α and β) NE_Synapse->Adrenergic_Receptors Activation Sympathetic_NS Increased Sympathetic Nervous System Activity Adrenergic_Receptors->Sympathetic_NS Heart Heart Sympathetic_NS->Heart Blood_Vessels Blood Vessels Sympathetic_NS->Blood_Vessels HR ↑ Heart Rate (Tachycardia) Heart->HR Contractility ↑ Contractility Heart->Contractility Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction BP ↑ Blood Pressure (Hypertension) Contractility->BP Vasoconstriction->BP CV_Safety_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_Vitro In Vitro Screening (hERG, CiPA) In_Vivo_Rodent In Vivo Rodent Studies (BP, HR, ECG) In_Vitro->In_Vivo_Rodent In_Vivo_NonRodent In Vivo Non-Rodent Telemetry (Dog, NHP) In_Vivo_Rodent->In_Vivo_NonRodent Go_NoGo Go/No-Go Decision In_Vivo_NonRodent->Go_NoGo Phase1 Phase 1: Thorough QT Study Phase2_3 Phase 2/3: Vital Signs & ECG Monitoring Phase1->Phase2_3 Go_NoGo->Phase1 Go Troubleshooting_Decision_Tree Start Cardiovascular Signal Observed (e.g., ↑BP, QTc Prolongation) Confirm Confirm Finding with Repeat Experiment Start->Confirm Confirm->Start Not Confirmed Dose_Response Establish Dose-Response Relationship Confirm->Dose_Response Confirmed Mechanism Investigate Mechanism (e.g., hERG, Adrenergic Blockade) Dose_Response->Mechanism Established Risk_Assessment Assess Clinical Relevance and Therapeutic Index Mechanism->Risk_Assessment Stop Consider Stopping Development or Major Re-design Risk_Assessment->Stop High Risk Proceed Proceed with Mitigation Plan (e.g., Clinical Monitoring) Risk_Assessment->Proceed Acceptable Risk

References

Ansofaxine Pharmacokinetics: A Technical Support Guide to Food Effect Adjustments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the impact of food on the pharmacokinetics of ansofaxine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of food on the bioavailability of this compound extended-release (ER) tablets?

A1: Phase 1 clinical studies have demonstrated that diet has no significant effect on the pharmacokinetics of this compound ER tablets[1][2][3]. This suggests that the bioavailability of this compound is not meaningfully altered when administered with food.

Q2: What is the regulatory definition of "no significant food effect"?

A2: According to the U.S. Food and Drug Administration (FDA), an absence of a food effect is generally concluded when the 90% confidence interval (CI) for the ratio of the geometric means of the pharmacokinetic parameters, Area Under the Curve (AUC) and Maximum Concentration (Cmax), between the fed and fasted states falls within the equivalence limits of 80-125%[4][5].

Q3: What are the implications of "no significant food effect" for clinical trial design?

A3: The absence of a food effect simplifies clinical trial protocols, as this compound ER tablets can be administered to participants without regard to meals. This eliminates the need for strict dietary controls, such as fasting, which can improve patient compliance and recruitment.

Q4: If there is no significant food effect, do I still need to consider it in my pre-clinical or clinical studies?

A4: While early clinical data for this compound ER tablets indicate no significant food effect, it is crucial to adhere to the specific protocols of your study. For pivotal bioequivalence or pharmacokinetic studies, regulatory guidelines should always be consulted to determine the necessity of a formal food-effect study[4][6].

Troubleshooting Guide

Issue: I am observing unexpected variability in my pharmacokinetic data for this compound that I suspect is related to food.

Troubleshooting Steps:

  • Verify Formulation: Confirm that the this compound formulation being used is the extended-release (ER) version, as the food effect information pertains specifically to this formulation.

  • Review Study Protocol: Ensure that the study protocol regarding food and beverage consumption prior to and during the study is being consistently followed by all participants.

  • Assess Concomitant Medications: Investigate if any concomitant medications that could affect gastrointestinal physiology or drug metabolism are being administered.

  • Standardize Meal Composition: If a food-effect study is being conducted, verify that the composition of the test meal (e.g., high-fat, high-calorie) is standardized across all subjects as per FDA guidelines[4].

  • Evaluate Bioanalytical Method: Rule out any issues with the bioanalytical method used to measure this compound concentrations in plasma or other matrices.

Data Presentation

Pharmacokinetic ParameterFasted State (Reference)Fed State (Test)Geometric Mean Ratio (Fed/Fasted) (90% CI)Regulatory Equivalence Limits
AUC (Area Under the Curve) Normalized to 100%Expected to be within 80-125% of FastedWithin 80-125%80-125%
Cmax (Maximum Concentration) Normalized to 100%Expected to be within 80-125% of FastedWithin 80-125%80-125%
Tmax (Time to Maximum Concentration) VariesMay be slightly delayedNot typically subject to 90% CI limitsN/A

Experimental Protocols

Methodology for a Standard Food-Effect Bioavailability Study

The following is a generalized protocol for a food-effect bioavailability study, based on FDA guidelines, which would be used to determine the impact of food on a drug like this compound.

Study Design:

  • Type: Randomized, open-label, single-dose, two-period, two-sequence crossover study[4].

  • Population: Healthy adult volunteers.

  • Treatments:

    • Treatment A (Fasted): Administration of a single dose of this compound ER tablet after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Administration of a single dose of this compound ER tablet shortly after consuming a standardized high-fat, high-calorie meal.

  • Washout Period: A sufficient time between the two treatment periods to ensure complete elimination of the drug from the body.

Procedure:

  • Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (A then B, or B then A).

  • Treatment Period 1:

    • Fasted Arm: Subjects fast overnight for at least 10 hours before receiving the this compound tablet with water. No food is allowed for at least 4 hours post-dose.

    • Fed Arm: Subjects consume a standardized high-fat, high-calorie meal within 30 minutes prior to receiving the this compound tablet with water.

  • Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration to determine the plasma concentration of this compound over time.

  • Washout: Subjects undergo a washout period.

  • Treatment Period 2: Subjects cross over to the alternate treatment arm and the procedures are repeated.

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each subject in each treatment period. Statistical analysis is performed to determine the 90% confidence intervals for the geometric mean ratios of AUC and Cmax between the fed and fasted states.

Visualizations

Ansofaxine_Signaling_Pathway cluster_transporters Neurotransmitter Transporters ANS This compound SERT Serotonin Transporter (SERT) ANS->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) ANS->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) ANS->DAT Inhibits Reuptake SynapticCleft Synaptic Cleft Serotonin Serotonin SynapticCleft->Serotonin Increased Levels Norepinephrine Norepinephrine SynapticCleft->Norepinephrine Increased Levels Dopamine Dopamine SynapticCleft->Dopamine Increased Levels

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Food_Effect_Study_Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) Start Start: Healthy Volunteer Screening Randomization Randomization Start->Randomization Fasted Group 1: Fasted State (this compound Admin) Randomization->Fasted Fed Group 2: Fed State (this compound Admin) Randomization->Fed Washout Washout Period Fasted->Washout Fed->Washout Fasted2 Group 2: Fasted State (this compound Admin) Washout->Fasted2 Fed2 Group 1: Fed State (this compound Admin) Washout->Fed2 PK_Analysis Pharmacokinetic Data Analysis Fasted2->PK_Analysis Fed2->PK_Analysis Conclusion Conclusion on Food Effect PK_Analysis->Conclusion

Caption: Workflow for a two-period crossover food-effect study.

Logical_Relationship Ratio Geometric Mean Ratio (Fed/Fasted) 90% Confidence Interval Limits Equivalence Limits (80% - 125%) Ratio->Limits Falls Within? Conclusion No Significant Food Effect Limits->Conclusion Yes NoConclusion Significant Food Effect Limits->NoConclusion No

Caption: Logic for determining the presence of a food effect.

References

Technical Support Center: Refining Animal Models for Ansofaxine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to predict the efficacy of Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (formerly known as LPM570065) is a triple reuptake inhibitor. It functions by blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, which leads to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2] This multi-target approach is hypothesized to offer a broader spectrum of antidepressant effects.

Q2: Which animal models are most relevant for assessing the antidepressant-like effects of this compound?

A2: The most commonly used and relevant models for screening antidepressant efficacy, including that of this compound, are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][3] To model chronic depression and the effects of long-term treatment, the Chronic Unpredictable Mild Stress (CUMS) model is highly valuable.[4][5]

Q3: What are the expected outcomes when testing this compound in these models?

A3: In the FST and TST, acute and chronic administration of this compound is expected to reduce the immobility time of the animals, which is indicative of an antidepressant-like effect.[1] In the CUMS model, chronic this compound treatment should reverse stress-induced behaviors such as anhedonia (reduced sucrose preference) and increased immobility in the FST or TST.[4]

Q4: How does this compound's triple reuptake inhibition translate to neurochemical changes in animal models?

A4: In vivo microdialysis studies in rats have shown that both acute and chronic administration of this compound significantly increases the extracellular levels of serotonin, dopamine, and norepinephrine in the striatum.[1][2][6]

Troubleshooting Guides

Forced Swim Test (FST) & Tail Suspension Test (TST)
Issue Potential Cause(s) Troubleshooting Steps
High variability in immobility times between subjects in the same group. - Inconsistent handling of animals. - Variations in the experimental environment (e.g., lighting, noise). - Strain, age, or sex differences in the animals.- Handle all animals consistently and gently to minimize stress. - Ensure the testing room is quiet and has consistent lighting. - Use animals of the same strain, sex, and a narrow age range.
No significant difference between this compound-treated and control groups. - Inappropriate dosage of this compound. - Insufficient statistical power (small sample size). - "Ceiling" or "floor" effects where immobility is already very low or high in control animals.- Perform a dose-response study to identify the optimal effective dose. - Increase the number of animals per group to enhance statistical power. - Ensure baseline immobility is in a range that allows for the detection of a drug effect.
Hyperactivity in this compound-treated animals, confounding immobility scores. - As a triple reuptake inhibitor affecting dopamine and norepinephrine, this compound may have psychostimulant effects at higher doses.- Conduct an open-field test to assess locomotor activity independently. If hyperactivity is observed, consider testing a lower dose of this compound.
Animals climb their tails in the TST, invalidating the immobility measurement. - This is a known issue, particularly with certain mouse strains like C57BL/6.- A small cylinder can be placed around the tail to prevent climbing.
Chronic Unpredictable Mild Stress (CUMS) Model
Issue Potential Cause(s) Troubleshooting Steps
Failure to induce a consistent depressive-like phenotype (e.g., no significant decrease in sucrose preference). - Stressors are not sufficiently varied or unpredictable. - The duration of the CUMS protocol is too short. - The strain of animal is resilient to stress.- Ensure a wide variety of mild stressors are applied randomly. - A typical CUMS protocol lasts for at least 4-6 weeks. - Consider using a different, more stress-susceptible strain of rodent.
High mortality rate or excessive weight loss in the CUMS group. - Stressors are too severe.- Reduce the intensity or duration of individual stressors. Ensure adequate access to food and water is maintained, except during specific deprivation stressors.
This compound treatment does not reverse CUMS-induced deficits. - The timing or duration of this compound treatment is not optimal. - The chosen dose is ineffective in a chronic stress model.- Start this compound treatment after the establishment of the depressive-like phenotype and continue for several weeks. - A higher dose may be required in chronically stressed animals compared to acute models.
In Vivo Microdialysis
Issue Potential Cause(s) Troubleshooting Steps
Low or undetectable basal levels of neurotransmitters. - Incorrect probe placement. - Poor probe recovery. - Issues with the analytical method (e.g., HPLC).- Verify probe placement histologically after the experiment. - Check probe recovery in vitro before implantation. - Optimize the sensitivity of the HPLC system.
High variability in neurotransmitter levels. - Animal stress during sample collection. - Inconsistent perfusion flow rate.- Allow animals to habituate to the microdialysis setup. - Use a high-quality, calibrated syringe pump for consistent flow.
Unexpected decrease in serotonin levels after acute administration of a reuptake inhibitor. - This can be due to the activation of 5-HT1A autoreceptors, which reduces the firing rate of serotonergic neurons.- This is a known phenomenon. This compound has been shown to not induce this undesirable decrease, potentially due to its concomitant effects on dopamine.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound (LPM570065)

Transporter IC50 (nM)
Serotonin (5-HT)723
Dopamine (DA)491
Norepinephrine (NE)763
(Data from Zhang et al., 2014)[1]

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Striatum (Microdialysis)

Treatment % Increase in 5-HT % Increase in DA % Increase in NE
Acute this compound~250%~200%~250%
Chronic this compound~300%~250%~300%
(Approximate values based on graphical data from Zhang et al., 2014)[1]

Table 3: Effect of this compound on Immobility Time in the Rat Forced Swim Test

Treatment % Decrease in Immobility Time
Acute this compoundSignificant reduction
Chronic this compoundSignificant reduction
(Qualitative summary from Zhang et al., 2014)[1]

Experimental Protocols

Forced Swim Test (FST) Protocol (Mouse)
  • Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Individually place each mouse into the cylinder for a 6-minute session.

    • Record the entire session on video for later analysis.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Score the last 4 minutes of the test.

    • Measure the total time the mouse remains immobile (making only small movements to keep its head above water).

    • A decrease in immobility time is indicative of an antidepressant-like effect.[7]

Tail Suspension Test (TST) Protocol (Mouse)
  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Procedure:

    • Secure the tip of the mouse's tail to the suspension bar using adhesive tape.

    • The test duration is 6 minutes.

    • Record the entire session on video.

  • Data Analysis:

    • Measure the total time the mouse remains immobile during the 6-minute test.

    • A decrease in immobility time suggests an antidepressant-like effect.[3][8]

Chronic Unpredictable Mild Stress (CUMS) Protocol (Rat/Mouse)
  • Housing: Single-house the animals throughout the protocol.

  • Procedure:

    • For 4-8 weeks, expose the animals to a variety of mild, unpredictable stressors.

    • Examples of stressors include:

      • Stroboscopic lighting

      • Tilted cage (45°)

      • Damp bedding

      • Reversal of light/dark cycle

      • Food or water deprivation (for a defined period)

      • White noise

    • Apply one stressor per day in a random order.

  • Assessment:

    • Periodically (e.g., weekly), assess for depressive-like behaviors such as anhedonia (sucrose preference test) and behavioral despair (FST or TST).

    • A significant decrease in sucrose preference and an increase in immobility indicate a successful induction of the depressive-like phenotype.[4][5]

In Vivo Microdialysis for Neurotransmitter Measurement (Rat)
  • Surgery: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).

  • Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Analysis: Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

Visualizations

Ansofaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks DAT Dopamine Transporter (DAT) This compound->DAT Blocks Serotonin Serotonin SERT->Serotonin Norepinephrine Norepinephrine NET->Norepinephrine Dopamine Dopamine DAT->Dopamine Reuptake Increased_Levels Increased Neurotransmitter Levels

Caption: this compound blocks the reuptake of serotonin, norepinephrine, and dopamine.

Experimental_Workflow_Ansofaxine_Efficacy cluster_model_induction Model Induction (Optional) cluster_treatment Treatment cluster_behavioral_testing Behavioral Assessment cluster_neurochemical_analysis Neurochemical Analysis CUMS Chronic Unpredictable Mild Stress (CUMS) (4-8 weeks) Treatment_Group This compound Administration (Acute or Chronic) CUMS->Treatment_Group Control_Group Vehicle Administration CUMS->Control_Group Sucrose_Pref Sucrose Preference Test CUMS->Sucrose_Pref FST Forced Swim Test (FST) Treatment_Group->FST TST Tail Suspension Test (TST) Treatment_Group->TST Treatment_Group->Sucrose_Pref Microdialysis In Vivo Microdialysis Treatment_Group->Microdialysis Control_Group->FST Control_Group->TST Control_Group->Sucrose_Pref Control_Group->Microdialysis HPLC HPLC-ED Analysis (5-HT, DA, NE) Microdialysis->HPLC

Caption: Workflow for assessing this compound efficacy in animal models.

Troubleshooting_Logic_FST_TST Start No significant effect of this compound in FST/TST Check_Dose Is the dose appropriate? Start->Check_Dose Check_Power Is statistical power sufficient? Check_Dose->Check_Power Yes Dose_Response Conduct dose- response study Check_Dose->Dose_Response No Check_Activity Is there hyperactivity? Check_Power->Check_Activity Yes Increase_N Increase sample size (N) Check_Power->Increase_N No Open_Field Perform open- field test Check_Activity->Open_Field Yes Re_Evaluate Re-evaluate results Check_Activity->Re_Evaluate No Dose_Response->Re_Evaluate Increase_N->Re_Evaluate Lower_Dose Consider a lower dose Open_Field->Lower_Dose Lower_Dose->Re_Evaluate

References

Strategies to reduce treatment-emergent adverse events with Ansofaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on strategies to reduce treatment-emergent adverse events (TEAEs) associated with Ansofaxine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhances serotonergic, adrenergic, and dopaminergic neurotransmission.[1] This triple reuptake inhibition mechanism is believed to contribute to its antidepressant effects.

Q2: What are the most common treatment-emergent adverse events (TEAEs) observed with this compound in clinical trials?

Based on Phase 2 and Phase 3 clinical trials, the most frequently reported treatment-related adverse events (TRAEs) are nausea, dizziness, and dry mouth.[2][3] Other reported adverse events include headache and vomiting.[4]

Q3: How does the incidence of TEAEs and TRAEs vary with different doses of this compound?

Data from clinical trials indicate a dose-related trend in the incidence of adverse events. The tables below summarize the incidence of TEAEs and TRAEs at different dosages of this compound.

Data Presentation: Adverse Events in this compound Clinical Trials

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 Clinical Trial (NCT04853407) [2][5]

Adverse Event CategoryPlacebo (n=185)This compound 80 mg (n=187)This compound 160 mg (n=186)
Any TEAE 125 (67.93%)137 (74.46%)144 (78.26%)

Table 2: Incidence of Treatment-Related Adverse Events (TRAEs) in the Phase 3 Clinical Trial (NCT04853407) [2][5]

Adverse Event CategoryPlacebo (n=185)This compound 80 mg (n=187)This compound 160 mg (n=186)
Any TRAE 83 (45.11%)109 (59.2%)120 (65.22%)

Table 3: Incidence of Treatment-Related Adverse Events (TRAEs) in the Phase 2 Dose-Finding Trial [3][4][6]

Adverse Event CategoryPlacebo (n=49)This compound 40 mg (n=52)This compound 80 mg (n=52)This compound 120 mg (n=51)This compound 160 mg (n=51)
Any TRAE 19 (38.78%)27 (51.92%)34 (65.38%)29 (56.86%)32 (62.75%)

Troubleshooting Guide: Managing Common Adverse Events

This section provides strategies to mitigate the most common adverse events associated with this compound during research studies.

Issue 1: Nausea

  • Potential Cause: A common side effect of many antidepressants, including those affecting serotonin levels.

  • Mitigation Strategies:

    • Administer this compound with food to reduce gastrointestinal upset.

    • Consider starting with a lower dose and titrating upwards gradually.

    • Ensure subjects stay hydrated.

Issue 2: Dizziness

  • Potential Cause: Can be related to the effects on norepinephrine and blood pressure.

  • Mitigation Strategies:

    • Advise subjects to rise slowly from a sitting or lying position.

    • Monitor blood pressure, especially during the initial phase of treatment.

    • Ensure adequate fluid intake.

Issue 3: Dry Mouth

  • Potential Cause: Anticholinergic effects are common with many antidepressants.

  • Mitigation Strategies:

    • Encourage subjects to sip water regularly, chew sugar-free gum, or suck on ice chips.

    • Advise limiting caffeine and alcohol intake, which can exacerbate dry mouth.

Experimental Protocols

This section outlines the methodologies of key clinical trials for this compound, providing a reference for researchers designing their own studies.

Phase 3 Clinical Trial (NCT04853407) Methodology [2][5][7][8]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, fixed-dose study.

  • Participants: 588 adult patients (aged 18-65) with a diagnosis of Major Depressive Disorder (MDD).

  • Intervention: Participants were randomized in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a placebo for 8 weeks.

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the 8-week treatment period.

  • Safety Assessments: Safety was evaluated through the monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms (ECG).

Phase 2 Dose-Finding Clinical Trial Methodology [4][6][9][10]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.

  • Participants: 260 adult patients (aged 18–65 years) with a diagnosis of MDD.

  • Intervention: Participants were randomly assigned to receive one of four fixed doses of this compound extended-release tablets (40, 80, 120, or 160 mg/day) or a placebo for 6 weeks.

  • Primary Outcome Measure: The primary outcome was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.

  • Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, vital signs, laboratory tests, and ECGs.

Visualizations

This compound's Mechanism of Action

Ansofaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Increased_5HT Increased Serotonin Increased_NE Increased Norepinephrine Increased_DA Increased Dopamine Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Dopamine Dopamine Dopamine->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_5HT->Postsynaptic_Receptors Increased_NE->Postsynaptic_Receptors Increased_DA->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling Therapeutic_Effect Therapeutic Effect Downstream_Signaling->Therapeutic_Effect

Caption: this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine.

Experimental Workflow for this compound Clinical Trials

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Patient_Screening Patient Screening (MDD Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1...) Patient_Screening->Randomization Ansofaxine_Group This compound Group (Fixed Doses) Randomization->Ansofaxine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Efficacy_Assessment Efficacy Assessment (MADRS/HAMD-17) Ansofaxine_Group->Efficacy_Assessment Safety_Assessment Safety Assessment (AEs, Vitals, Labs, ECG) Ansofaxine_Group->Safety_Assessment Placebo_Group->Efficacy_Assessment Placebo_Group->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: General workflow of this compound randomized controlled clinical trials.

Logical Relationship for Adverse Event Mitigation

AE_Mitigation_Logic cluster_identification Identification cluster_assessment Assessment cluster_intervention Intervention Strategies cluster_monitoring Monitoring Adverse_Event Adverse Event Occurs (e.g., Nausea, Dizziness, Dry Mouth) Assess_Severity Assess Severity and Impact Adverse_Event->Assess_Severity Dose_Adjustment Consider Dose Adjustment Assess_Severity->Dose_Adjustment Symptomatic_Treatment Implement Symptomatic Treatment Assess_Severity->Symptomatic_Treatment Supportive_Care Provide Supportive Care Assess_Severity->Supportive_Care Monitor_Resolution Monitor for Resolution or Persistence Dose_Adjustment->Monitor_Resolution Symptomatic_Treatment->Monitor_Resolution Supportive_Care->Monitor_Resolution

Caption: A logical approach to managing treatment-emergent adverse events.

References

Validation & Comparative

Ansofaxine in Venlafaxine-Unresponsive Major Depressive Disorder: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of ansofaxine and venlafaxine, drawing on available clinical trial data for each compound in their respective study populations. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the distinct pharmacological profiles and summarize the current efficacy data, while underscoring the existing data gap for the venlafaxine-unresponsive subgroup.

Comparative Efficacy Data

The following tables summarize the efficacy data from key clinical trials of this compound in MDD and studies of venlafaxine in treatment-resistant depression (TRD). It is crucial to note that these are not head-to-head comparisons and the patient populations differ significantly.

Table 1: Efficacy of this compound in Major Depressive Disorder (MDD)

Clinical TrialPrimary EndpointThis compound DosePlaceboOutcome (Change from Baseline)
Phase 3 (NCT04853407) [1][2]MADRS Total Score Change at Week 880 mg/day-14.6-20.0 (p < 0.0001)
160 mg/day-19.9 (p < 0.0001)
Phase 2 (NCT03785652) [3][4]HAM-D17 Total Score Change at Week 640 mg/day-9.71-12.46 (p = 0.0447 for all doses vs placebo)
80 mg/day
120 mg/day
160 mg/day

Table 2: Efficacy of Venlafaxine in Treatment-Resistant Depression (TRD)

Study PopulationPrimary EndpointVenlafaxine DoseResponse RateRemission Rate
SSRI Non-responders HAM-D25 ≤ 10 or PGI-21 ≥ 550-400 mg/day94.2%87% (HAM-D25 ≤ 8)
TRD (unspecified prior treatment) ≥50% decrease in HAM-D21Mean 260 mg/day58%28% (≥75% improvement)
TRD (≥3 prior failed treatments) HAM-D21 ≤ 8Not specified~33% (full or partial responders)Not specified

Mechanisms of Action: A Key Differentiator

This compound and venlafaxine, while structurally related, exhibit distinct pharmacological profiles that may have implications for their efficacy in different patient populations.

Venlafaxine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[5][6] Its mechanism of action is dose-dependent, primarily inhibiting serotonin reuptake at lower doses, with additional norepinephrine reuptake inhibition at higher doses.[6][7] It has a weak affinity for the dopamine transporter.[5]

This compound is a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) or a triple reuptake inhibitor.[8][9][10] It is a prodrug of desvenlafaxine, the active metabolite of venlafaxine.[10] this compound itself has a distinct pharmacological profile, inhibiting the reuptake of serotonin, norepinephrine, and, notably, dopamine.[8][11] This additional dopaminergic activity is hypothesized to contribute to its effects on anhedonia and motivation, which are often challenging to treat with traditional antidepressants.[9][10]

Signaling Pathway Diagram

cluster_venlafaxine Venlafaxine (SNRI) cluster_this compound This compound (SNDRI) venlafaxine Venlafaxine serotonin_v Serotonin Reuptake Inhibition venlafaxine->serotonin_v Low Dose norepinephrine_v Norepinephrine Reuptake Inhibition venlafaxine->norepinephrine_v High Dose This compound This compound serotonin_a Serotonin Reuptake Inhibition This compound->serotonin_a norepinephrine_a Norepinephrine Reuptake Inhibition This compound->norepinephrine_a dopamine_a Dopamine Reuptake Inhibition This compound->dopamine_a

Mechanisms of Action of Venlafaxine and this compound.

Experimental Protocols

This compound Phase 3 Clinical Trial (NCT04853407)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2][12]

  • Participants: 588 adult patients with a diagnosis of MDD according to DSM-5 criteria.[1][12]

  • Inclusion Criteria: Patients aged 18-65 years with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 26 at screening and baseline.

  • Exclusion Criteria: History of non-response to two or more adequate antidepressant treatments in the current major depressive episode.

  • Intervention: Patients were randomized (1:1:1) to receive this compound 80 mg/day, this compound 160 mg/day, or placebo for 8 weeks.[1][12]

  • Primary Outcome Measure: The change from baseline in MADRS total score at week 8.[1][2][12]

Hypothetical Experimental Workflow for a Future Study

A clinical trial designed to assess the efficacy of this compound in venlafaxine-unresponsive patients would be crucial to address the current knowledge gap. The following diagram illustrates a potential study design.

screening Screening: MDD Patients with History of Venlafaxine Non-response washout Washout Period screening->washout randomization Randomization washout->randomization ansofaxine_arm This compound Treatment Arm (e.g., 80-160 mg/day) randomization->ansofaxine_arm placebo_arm Placebo Arm randomization->placebo_arm follow_up 8-12 Week Treatment Period ansofaxine_arm->follow_up placebo_arm->follow_up primary_endpoint Primary Endpoint Assessment: Change in MADRS/HAM-D Score follow_up->primary_endpoint secondary_endpoints Secondary Endpoint Assessment: Response and Remission Rates, Safety and Tolerability primary_endpoint->secondary_endpoints

Hypothetical Trial for this compound in Venlafaxine Non-responders.

References

Ansofaxine Demonstrates a Favorable Profile in Sexual Function Compared to SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical trial data suggests that ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), may offer a significant advantage over selective serotonin reuptake inhibitors (SSRIs) concerning treatment-emergent sexual dysfunction (TESD). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

Lower Incidence of Sexual Dysfunction with this compound

Clinical trial data for this compound indicates a notably low incidence of sexual dysfunction. In a Phase 2, multicenter, randomized, double-blind, placebo-controlled study, the incidence of sexual dysfunction was reported to be very low, with only one case reported in the 80-mg this compound group[1]. A press release regarding the Phase 2 trial further highlighted that there was no significant difference between this compound and placebo in terms of the Arizona Sexual Experiences Scale (ASEX) score, and no sexual dysfunction as an adverse event was found in the study[2][3].

While specific quantitative data on sexual dysfunction from the Phase 3 trials of this compound are not detailed in the primary publications, the safety assessments in these trials did include the evaluation of sexual function[4][5][6][7]. The consistently low rates reported in the development program to date stand in contrast to the well-documented and often high incidence of sexual side effects associated with SSRIs.

High Rates of Sexual Dysfunction with SSRIs

In contrast to this compound, SSRIs are known to have a significant impact on sexual function. The incidence of TESD with SSRIs can range from 25% to as high as 80% in some studies[8][9][10]. A meta-analysis of antidepressants found that sertraline, citalopram, paroxetine, and fluoxetine were associated with a significantly higher rate of sexual dysfunction compared to placebo[11].

Specific SSRIs have been associated with varying rates of sexual side effects. For instance, one study reported the highest incidence of sexual side effects with paroxetine, followed by fluvoxamine, sertraline, and fluoxetine[10]. Another multicenter study found the incidence of sexual dysfunction to be 70.7% for paroxetine, 62.9% for sertraline, 62.3% for fluvoxamine, and 57.7% for fluoxetine[8][12][13].

Data Comparison: this compound vs. SSRIs in Treatment-Emergent Sexual Dysfunction

Antidepressant ClassCompoundIncidence of Treatment-Emergent Sexual Dysfunction (%)Study Population/Notes
SNDRI This compound Very Low (one case in 80mg group) Phase 2 Clinical Trial[1]
No significant difference from placebo (ASEX score)Phase 2 Clinical Trial Press Release[2][3]
SSRI Paroxetine 70.7%Multicenter Study[8][12][13]
Highest among SSRIsProspective, Descriptive Clinical Study[10]
Sertraline 62.9%Multicenter Study[8][12][13]
High incidenceComparative studies[8]
Fluvoxamine 62.3%Multicenter Study[8][12][13]
Citalopram 72.7%Multicenter Study[8][13]
Fluoxetine 57.7%Multicenter Study[8][12][13]
Escitalopram 33.9% (in women)Compared to Fluoxetine (55.4%)[14]

Experimental Protocols

Assessment of Sexual Dysfunction in this compound Clinical Trials

In the Phase 2 clinical trial of this compound, sexual dysfunction was assessed using the Arizona Sexual Experiences Scale (ASEX) [2][3]. The ASEX is a brief, 5-item rating scale that quantifies sex drive, arousal, penile erection/vaginal lubrication, ability to reach orgasm, and satisfaction from orgasm.

The safety assessments in the Phase 3 clinical trial of this compound (NCT04853407) included an evaluation of sexual function, although the specific instrument used is not detailed in the primary publications[4][5][6][7].

Assessment of Sexual Dysfunction in SSRI Clinical Trials

The methodology for assessing sexual dysfunction in SSRI trials varies. Many studies have utilized specific questionnaires to directly inquire about sexual side effects. Commonly used instruments include the ASEX, the Changes in Sexual Functioning Questionnaire (CSFQ), and the Female Sexual Function Index (FSFI)[14].

Signaling Pathways and Experimental Workflow

Mechanism of Action: this compound vs. SSRIs

The differential impact on sexual function between this compound and SSRIs is likely attributable to their distinct mechanisms of action. SSRIs primarily increase synaptic levels of serotonin. In contrast, this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which leads to a broader neurochemical profile. The enhancement of dopamine neurotransmission by this compound is hypothesized to mitigate the sexual side effects commonly associated with potent serotonergic agents.

cluster_this compound This compound (SNDRI) cluster_SSRI SSRIs cluster_Neurotransmitters Synaptic Neurotransmitter Levels cluster_Outcome Clinical Outcome This compound This compound SERT_A SERT This compound->SERT_A Inhibition NET_A NET This compound->NET_A Inhibition DAT_A DAT This compound->DAT_A Inhibition Serotonin Serotonin ↑ SERT_A->Serotonin Norepinephrine Norepinephrine ↑ NET_A->Norepinephrine Dopamine Dopamine ↑ DAT_A->Dopamine SSRI SSRI SERT_S SERT SSRI->SERT_S Selective Inhibition SERT_S->Serotonin Sexual_Function_S Potential for Sexual Dysfunction Serotonin->Sexual_Function_S High levels may contribute to Sexual_Function_A Preserved Sexual Function Dopamine->Sexual_Function_A Contributes to

Figure 1. Comparative Mechanism of Action
Clinical Trial Workflow for Antidepressant-Induced Sexual Dysfunction Assessment

The typical workflow for assessing TESD in clinical trials involves screening, a baseline evaluation of sexual function, regular on-treatment assessments, and a final evaluation at the end of the study.

Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., ASEX, CSFQ) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound Treatment Arm Randomization->Treatment_A Treatment_B SSRI/Placebo Arm Randomization->Treatment_B FollowUp1 Follow-up Visit 1 (Sexual Function Assessment) Treatment_A->FollowUp1 Treatment_B->FollowUp1 FollowUpN Follow-up Visit 'n' (Sexual Function Assessment) FollowUp1->FollowUpN ... End_of_Study End of Study Assessment FollowUpN->End_of_Study Data_Analysis Data Analysis (Incidence of TESD) End_of_Study->Data_Analysis

Figure 2. Clinical Trial Assessment Workflow

Conclusion

The available evidence strongly suggests that this compound's unique mechanism of action as an SNDRI may translate into a clinically significant lower burden of sexual dysfunction compared to SSRIs. The low incidence of TESD reported in the this compound clinical development program presents a promising therapeutic advantage for patients with major depressive disorder, for whom sexual side effects are a common and often distressing consequence of treatment, frequently leading to non-adherence. Further head-to-head comparative studies are warranted to definitively establish the relative risk of sexual dysfunction between this compound and various SSRIs.

References

Ansofaxine's Dopamine Reuptake Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansofaxine (formerly known as toludesvenlafaxine) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder in China and under development in other countries.[1] Its distinct pharmacological profile, characterized by the inhibition of dopamine reuptake in addition to serotonin and norepinephrine, differentiates it from many existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] This guide provides a comparative analysis of this compound's effect on dopamine reuptake, with supporting experimental data and detailed methodologies, to offer an objective performance comparison with other relevant antidepressants.

Quantitative Comparison of Monoamine Reuptake Inhibition

The following table summarizes the in vitro inhibitory activities of this compound and other selected antidepressants on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data are presented as IC50 values (the concentration of a drug that inhibits 50% of the transporter's activity) and Ki values (the inhibition constant, indicating the binding affinity of the inhibitor to the transporter). Lower values indicate greater potency.

DrugSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound 723763491---
Desvenlafaxine 47.3531.3>10,00040.2558.4Weak Affinity
Bupropion >10,0003715305---
Venlafaxine ---8224807647
Duloxetine PotentPotentWeak Inhibition0.532.1-
Milnacipran 42077No Effect---

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining monoamine reuptake inhibition.

In Vitro Monoamine Reuptake Inhibition Assay (Radioligand Uptake Assay)

This protocol describes a common method for determining the IC50 values of a test compound for the inhibition of serotonin, norepinephrine, and dopamine transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids containing the cDNA for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.

2. Radioligand Uptake Assay:

  • Transfected cells are seeded in 96-well plates and grown to approximately 80-90% confluency.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).

  • Cells are then pre-incubated for 5-15 minutes at room temperature with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) diluted in KHB.

  • To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled substrate is added to each well. Commonly used radiolabeled substrates include [³H]serotonin for SERT, [³H]norepinephrine for NET, and [³H]dopamine for DAT.

  • The incubation is carried out for a short period (typically 1-10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Microdialysis

This protocol outlines a typical in vivo microdialysis experiment in rats to measure extracellular levels of monoamines following drug administration.[4]

1. Animal Preparation and Surgery:

  • Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the striatum or prefrontal cortex.

  • The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery for a period of 24-48 hours.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • After a stabilization period of at least 60-120 minutes to obtain a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent monoamine degradation.

  • The test compound (e.g., this compound) or vehicle is administered to the animal (e.g., via oral gavage or intraperitoneal injection).

  • Dialysate collection continues for a specified period after drug administration to monitor changes in extracellular monoamine concentrations.

3. Sample Analysis:

  • The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • The baseline monoamine concentration is determined by averaging the concentrations from the samples collected before drug administration.

  • The post-administration monoamine concentrations are expressed as a percentage of the baseline.

  • Statistical analysis is performed to compare the changes in extracellular monoamine levels between the drug-treated and vehicle-treated groups.

Visualizations

Dopamine Reuptake Inhibition by this compound

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging into vesicles Dopamine_Released Dopamine VMAT2->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake DAT->Dopamine Transport back into presynaptic neuron This compound This compound This compound->DAT Inhibition

Caption: Dopamine signaling and reuptake inhibition by this compound.

Experimental Workflow for In Vitro Monoamine Reuptake Inhibition Assay

in_vitro_workflow start Start cell_culture Culture HEK293 cells and transfect with monoamine transporter (DAT, SERT, or NET) start->cell_culture seeding Seed transfected cells into 96-well plates cell_culture->seeding preincubation Pre-incubate cells with test compound (e.g., this compound) or vehicle seeding->preincubation uptake Add radiolabeled monoamine ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) to initiate uptake preincubation->uptake termination Terminate uptake by washing with ice-cold buffer uptake->termination lysis Lyse cells to release intracellular contents termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Analyze data to determine IC50 values scintillation->analysis end End analysis->end

Caption: Workflow of an in vitro monoamine reuptake inhibition assay.

Experimental Workflow for In Vivo Microdialysis

in_vivo_workflow start Start surgery Stereotaxically implant guide cannula into rat brain start->surgery recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe through guide cannula recovery->probe_insertion perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer test compound (e.g., this compound) or vehicle baseline->drug_admin sample_collection Collect post-administration dialysate samples drug_admin->sample_collection analysis Analyze monoamine concentrations in dialysate using HPLC-ECD or LC-MS/MS sample_collection->analysis data_analysis Calculate and compare changes in extracellular monoamine levels analysis->data_analysis end End data_analysis->end

Caption: Workflow of an in vivo microdialysis experiment.

References

Ansofaxine: A Comparative Analysis of Long-Term Safety and Tolerability in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and tolerability profile of Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This analysis is based on available data from clinical trials and is intended to inform research and development in the field of neuropsychopharmacology.

Executive Summary

This compound has demonstrated a generally safe and well-tolerated profile in short-term clinical trials of up to 8 weeks.[1][2] As a triple reuptake inhibitor, its mechanism of action offers a broader neurochemical spectrum compared to traditional antidepressants.[3] While dedicated long-term, open-label extension studies on this compound are not yet widely published, this guide synthesizes the available short-term data for this compound and compares it with the established long-term safety profiles of other commonly prescribed antidepressants, such as Desvenlafaxine and Vortioxetine. The data presented herein is intended to provide a preliminary validation of this compound's long-term safety and tolerability, pending the availability of more extensive long-term clinical trial results.

Comparative Safety and Tolerability Data

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from Phase 2 and Phase 3 clinical trials of this compound, alongside long-term data from open-label extension studies of Desvenlafaxine and Vortioxetine for context.

Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in a 6-Week Phase 2 Study of this compound [4][5][6][7]

Adverse EventPlacebo (n=49)This compound 40 mg (n=52)This compound 80 mg (n=52)This compound 120 mg (n=51)This compound 160 mg (n=51)
Overall TRAE Incidence 38.78% 51.92% 65.38% 56.86% 62.75%
Nausea4.1%15.4%25.0%21.6%27.5%
Dizziness6.1%7.7%13.5%9.8%11.8%
Headache8.2%9.6%7.7%7.8%9.8%
Somnolence2.0%5.8%7.7%5.9%7.8%
Dry Mouth2.0%3.8%9.6%7.8%9.8%
Vomiting0.0%1.9%5.8%3.9%5.9%

Table 2: Incidence of Treatment-Related Adverse Events (TRAEs) in an 8-Week Phase 3 Study of this compound [1][2][8]

Adverse Event CategoryPlacebo (n=185)This compound 80 mg (n=187)This compound 160 mg (n=186)
Overall TRAE Incidence 45.11% 59.20% 65.22%
Nausea5.4%18.2%23.7%
Dizziness4.9%10.2%11.3%
Dry Mouth2.7%6.4%10.2%
Somnolence3.2%5.3%6.5%
Vomiting1.1%4.3%5.9%
Headache4.3%5.9%5.4%

Table 3: Long-Term Tolerability of Desvenlafaxine (SNRI) - 6-Month Open-Label Extension Studies in Children and Adolescents

Adverse Event MetricStudy 1Study 2
Overall AE Incidence 79.4% 79.1%
Discontinuation due to AEs8.9%5.2%
Treatment-Emergent Suicidal Ideation/Behavior16.6%14.1%

Table 4: Long-Term Tolerability of Vortioxetine (SSRI) - 52-Week Open-Label Extension Study

Adverse EventIncidence
Overall TEAE Incidence 70.6%
Nausea15.2%
Headache12.4%
Nasopharyngitis9.8%
Diarrhea7.2%
Dizziness6.8%

Experimental Protocols

The safety and tolerability of this compound were assessed in multicenter, randomized, double-blind, placebo-controlled clinical trials.

This compound Phase 3 Clinical Trial (NCT04853407) Methodology[2][8][9][10]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, fixed-dose study.

  • Participants: Male and female outpatients aged 18 to 65 years meeting the DSM-5 criteria for Major Depressive Disorder (MDD), with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥26 and a Clinical Global Impression - Severity of Illness (CGI-S) score ≥4 at screening.

  • Treatment: Eligible patients were randomized (1:1:1) to receive 8 weeks of treatment with this compound 80 mg/day, this compound 160 mg/day, or a placebo.

  • Safety Assessments: Safety and tolerability were monitored through the systematic collection of adverse events (AEs), vital signs, physical examinations, laboratory tests (hematology, clinical chemistry, and urinalysis), and 12-lead electrocardiograms (ECG). Suicidal ideation and behavior were evaluated using the Columbia-Suicide Severity Rating Scale (C-SSRS), and sexual function was assessed with the Arizona Sexual Experience Scale (ASEX).

  • Adverse Event Recording: All observed or spontaneously reported adverse events were recorded, regardless of their perceived relationship to the study drug. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Treatment-emergent adverse events (TEAEs) were defined as any AE that occurred or worsened after the first dose of the study drug. Treatment-related adverse events (TRAEs) were determined by the investigator as being causally related to the study medication.

General Methodology for Assessing Adverse Events in Antidepressant Trials[11][12]

The assessment of adverse events in antidepressant clinical trials is a critical component of evaluating a drug's safety profile. Standard methodologies often include:

  • Spontaneous Reporting: Clinicians document any adverse events reported by the patient during study visits.

  • Systematic Inquiry: Standardized checklists or questionnaires are used to systematically ask patients about a predefined list of common side effects associated with antidepressants. This method can yield a higher and more reliable reporting of symptoms compared to open-ended questions.[9]

  • Baseline Assessment: It is crucial to assess for the presence of symptoms at baseline, before the initiation of the study drug, to differentiate pre-existing conditions from treatment-emergent adverse events.[9]

  • Placebo Control: A placebo group is essential to control for adverse events that may be due to the underlying illness, patient expectations, or other factors not related to the pharmacological action of the drug.[9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: A Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)

This compound functions by inhibiting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[3]

SNDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits dat DAT This compound->dat Inhibits serotonin Serotonin (5-HT) sert->serotonin Reuptake norepinephrine Norepinephrine (NE) net->norepinephrine Reuptake dopamine Dopamine (DA) dat->dopamine Reuptake ser_receptor 5-HT Receptors serotonin->ser_receptor Binds to ne_receptor NE Receptors norepinephrine->ne_receptor Binds to da_receptor DA Receptors dopamine->da_receptor Binds to

Caption: this compound's mechanism of action as an SNDRI.

Clinical Trial Workflow for Assessing Safety and Tolerability

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety and tolerability of a new antidepressant like this compound.

Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (1:1:1) start->randomization placebo Placebo Group randomization->placebo ansofaxine80 This compound 80mg Group randomization->ansofaxine80 ansofaxine160 This compound 160mg Group randomization->ansofaxine160 treatment 8-Week Double-Blind Treatment Period placebo->treatment ansofaxine80->treatment ansofaxine160->treatment followup Follow-up Visits (Weeks 1, 2, 4, 6, 8) treatment->followup safety_assessment Safety & Tolerability Assessment (AEs, Vitals, Labs, ECG, C-SSRS, ASEX) followup->safety_assessment data_analysis Data Analysis followup->data_analysis safety_assessment->followup end End of Study data_analysis->end

Caption: Workflow of a randomized controlled trial for this compound.

Conclusion

Based on the available short-term clinical trial data, this compound appears to have a manageable safety and tolerability profile, with the most common treatment-related adverse events being nausea, dizziness, and dry mouth.[1][8] The incidence of these events appears to be dose-dependent. While direct long-term safety data for this compound is not yet extensively published, comparisons with the established long-term profiles of other modern antidepressants like Desvenlafaxine and Vortioxetine suggest that the types of adverse events observed with this compound are in line with those of other serotonergic and noradrenergic medications.

For a definitive validation of this compound's long-term safety and tolerability, the results of ongoing or future open-label extension studies of at least 52 weeks are necessary. These studies will provide crucial insights into the incidence of less frequent adverse events, the potential for weight changes, and any effects on sexual function over extended periods of treatment. Researchers and drug development professionals should continue to monitor for these forthcoming data to make fully informed decisions regarding the clinical application and further development of this compound.

References

Ansofaxine Efficacy in Major Depressive Disorder: A Comparative Analysis of Placebo-Controlled, Double-Blind Trials

Author: BenchChem Technical Support Team. Date: November 2025

Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has demonstrated significant efficacy in the treatment of major depressive disorder (MDD) in recent placebo-controlled, double-blind clinical trials. This guide provides a comprehensive comparison of this compound's performance against established antidepressant alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

This compound's unique mechanism of action, which involves inhibiting the reuptake of three key neurotransmitters implicated in mood regulation—serotonin, norepinephrine, and dopamine—positions it as a potentially valuable addition to the therapeutic arsenal for MDD.[1][2] Clinical trial data indicates that this triple-action approach may offer robust antidepressant effects.

Comparative Efficacy of this compound and Other Antidepressants

The following tables summarize the efficacy data from placebo-controlled, double-blind trials of this compound and other commonly prescribed antidepressants for MDD. The primary efficacy endpoints are typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAM-D17) total scores.

Table 1: Efficacy of this compound in Placebo-Controlled, Double-Blind Trials for MDD

Trial PhaseTreatment Group (daily dose)Number of Patients (n)Trial DurationPrimary Efficacy EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-value vs. Placebo
Phase 3This compound (80 mg)1878 weeksMADRS Total Score-20.0-14.6<0.0001
Phase 3This compound (160 mg)1868 weeksMADRS Total Score-19.9-14.6<0.0001
Phase 2This compound (40 mg)526 weeksHAM-D17 Total Score-12.46 (pooled this compound groups)-9.710.0447
Phase 2This compound (80 mg)526 weeksHAM-D17 Total Score-12.46 (pooled this compound groups)-9.710.0447
Phase 2This compound (120 mg)516 weeksHAM-D17 Total Score-12.46 (pooled this compound groups)-9.710.0447
Phase 2This compound (160 mg)516 weeksHAM-D17 Total Score-12.46 (pooled this compound groups)-9.710.0447

Table 2: Efficacy of Selected Alternative Antidepressants in Placebo-Controlled, Double-Blind Trials for MDD

Drug ClassDrug (daily dose)Number of Patients (n)Trial DurationPrimary Efficacy EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-value vs. Placebo
SSRI Sertraline (50-200 mg)3910 weeksHAM-D17 Total ScoreSignificant ImprovementLess Improvement<0.0001 (response rate)
SSRI Escitalopram (10 mg)(Not specified)8 weeksMADRS Total Score-16.3-13.6Significant
SNRI Venlafaxine XR (75-225 mg)1008 weeksHAM-D21 Total ScoreSignificant ImprovementLess Improvement<0.05 (remission rate)
SNRI Duloxetine (60 mg)2618 weeksMADRS Total ScoreSignificant ImprovementLess Improvement<0.01

Experimental Protocols

The methodologies for the key clinical trials cited are crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the this compound Phase 3 and Phase 2 trials.

This compound Phase 3 Trial (NCT04853407)
  • Study Design: A multicenter, randomized, double-blind, fixed-dose, placebo-controlled clinical trial conducted in China.

  • Participants: 588 outpatients aged 18 to 65 years with a diagnosis of MDD according to DSM-5 criteria. Key inclusion criteria included a MADRS total score of ≥ 26 at screening.

  • Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a placebo for 8 weeks.

  • Primary Efficacy Endpoint: The change in MADRS total score from baseline to the end of the 8-week treatment period.

  • Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms (ECG).

This compound Phase 2 Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding clinical trial.

  • Participants: Eligible patients with MDD.

  • Intervention: Patients were randomly assigned to receive one of four fixed doses of this compound (40, 80, 120, or 160 mg/day) or a placebo for 6 weeks.

  • Primary Outcome Measure: The change in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D17) from baseline to week 6.

  • Safety Assessments: Monitoring of treatment-related adverse events.

Visualizing the Path to Discovery

To better understand the processes behind generating this clinical evidence, the following diagrams illustrate a typical experimental workflow for a placebo-controlled, double-blind trial and the proposed signaling pathway of this compound.

Experimental_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_analysis Data Analysis s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 r1 Random Assignment to Treatment Arms s3->r1 t1 This compound Group r1->t1 t2 Placebo Group r1->t2 t3 Data Collection (e.g., MADRS, HAM-D) t1->t3 t4 Adverse Event Monitoring t1->t4 t2->t3 t2->t4 a1 Statistical Analysis of Efficacy Endpoints t3->a1 t4->a1 a2 Safety Analysis t4->a2 Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits dat Dopamine Transporter (DAT) This compound->dat Inhibits serotonin Serotonin sert->serotonin Reuptake norepinephrine Norepinephrine net->norepinephrine Reuptake dopamine Dopamine dat->dopamine Reuptake receptors Postsynaptic Receptors serotonin->receptors Binds norepinephrine->receptors Binds dopamine->receptors Binds

References

Ansofaxine Phase 3 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has emerged as a promising therapeutic agent for major depressive disorder (MDD). This guide provides a meta-analysis of its phase 3 clinical trial data, offering an objective comparison with established antidepressant alternatives, Desvenlafaxine and Vortioxetine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound in treating MDD has been demonstrated in a pivotal phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial (NCT04853407).[1][2] The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials

DrugDosage(s)Mean Change in MADRS Total Score from BaselineResponse Rate (≥50% reduction in MADRS)Remission Rate (MADRS score ≤10)
This compound 80 mg/day-20.0[1][2]79.89%[3]51.63%[3]
160 mg/day-19.9[1][2]73.91%[3]52.17%[3]
Placebo-14.6[1][2]42.39%[3]30.98%[3]
Desvenlafaxine 50 mg/daySignificantly greater improvement vs. placebo (P = .018)39% - 65%20% - 37%
100 mg/daySignificantly greater improvement vs. placebo (P = .028)49% - 63%28% - 45%
Placebo-38% - 50%21% - 29%
Vortioxetine 10 mg/day-13.0 (vs. -10.8 for placebo)[4]33.8% (vs. 28.4% for placebo)[4]21.4% (vs. 14.2% for placebo)[4]
20 mg/day-14.4 (vs. -10.8 for placebo, P=.002)[4]39.2% (vs. 28.4% for placebo, P=.044)[4]22.3% (vs. 14.2% for placebo)[4]
Placebo-10.8[4]28.4%[4]14.2%[4]

Comparative Safety and Tolerability

The safety and tolerability of a new antidepressant are critical for its clinical utility. The following table summarizes the key safety findings from the respective phase 3 trials.

Table 2: Comparison of Safety and Tolerability

DrugIncidence of Treatment-Emergent Adverse Events (TEAEs)Incidence of Treatment-Related Adverse Events (TRAEs)Most Common Adverse Events (Incidence >5% and at least twice the rate of placebo)
This compound 80 mg: 74.46%, 160 mg: 78.26%, Placebo: 67.93%[1][2]80 mg: 59.2%, 160 mg: 65.22%, Placebo: 45.11%[1][2]Nausea, Dizziness, Dry Mouth, Somnolence
Desvenlafaxine --Nausea (22%), Dizziness (13%), Hyperhidrosis (10%), Constipation (9%), Decreased appetite (5%)[5]
Vortioxetine 62.3% (5-20 mg) vs. 61.5% (placebo)-Nausea (20.9-31.2%), Vomiting (2.9-6.5%)[6]

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the key aspects of the this compound phase 3 trial protocol, with a comparative overview of typical inclusion and exclusion criteria for MDD trials.

This compound Phase 3 Trial (NCT04853407) Methodology

This was a multicenter, double-blind, randomized, placebo-controlled study.[1][2]

  • Participants: 588 outpatients aged 18 to 65 years with a DSM-5 diagnosis of MDD (single or recurrent episodes, without psychotic features).[3][7]

  • Inclusion Criteria:

    • MADRS total score ≥ 26 at screening.[7]

    • Clinical Global Impression - Severity of Illness (CGI-S) score ≥ 4 at screening.[7]

  • Exclusion Criteria:

    • Known allergy to venlafaxine or desvenlafaxine.[7][8]

    • Non-response to a previous adequate trial of venlafaxine or at least two other antidepressants with different mechanisms of action.[7][8]

    • MADRS item 10 (suicidal ideation) score ≥ 4.[7][8]

    • Diagnosis of other major psychiatric disorders, or MDD secondary to another medical or mental illness.[7][8]

    • Substance or alcohol abuse within 6 months prior to screening.[7][8]

    • History of seizures.[7][8]

  • Intervention: Patients were randomized (1:1:1) to receive this compound 80 mg/day, this compound 160 mg/day, or a matching placebo for 8 weeks.[1]

  • Primary Endpoint: Change from baseline in MADRS total score at the end of the 8-week treatment period.[1][2]

  • Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.[1]

General Comparator Trial Protocols (Desvenlafaxine and Vortioxetine)

Phase 3 trials for Desvenlafaxine and Vortioxetine generally followed a similar randomized, double-blind, placebo-controlled design with an 8-week treatment duration.

  • Inclusion Criteria: Typically included adult outpatients with a primary diagnosis of MDD according to DSM-IV or DSM-5 criteria and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D17 ≥ 20).

  • Exclusion Criteria: Commonly excluded patients with a history of bipolar disorder, psychosis, recent substance abuse, and those who were at high risk for suicide. Patients who had failed to respond to multiple previous antidepressant treatments were also often excluded.

Visualizing Mechanisms and Processes

To further elucidate the scientific context of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its proposed signaling pathway and a typical clinical trial workflow.

Ansofaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine Reuptake DAT DAT Dopamine Dopamine DAT->Dopamine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: Proposed mechanism of action for this compound.

Clinical_Trial_Workflow Screening Screening Period (1-2 weeks) Randomization Randomization (1:1:1) Screening->Randomization Treatment_Ansofaxine_80 This compound 80mg/day (8 weeks) Randomization->Treatment_Ansofaxine_80 Treatment_Ansofaxine_160 This compound 160mg/day (8 weeks) Randomization->Treatment_Ansofaxine_160 Treatment_Placebo Placebo (8 weeks) Randomization->Treatment_Placebo Endpoint_Assessment Primary Endpoint Assessment (Week 8) Treatment_Ansofaxine_80->Endpoint_Assessment Treatment_Ansofaxine_160->Endpoint_Assessment Treatment_Placebo->Endpoint_Assessment Follow_up Follow-up Period Endpoint_Assessment->Follow_up

Caption: Workflow of the this compound phase 3 clinical trial.

References

Ansofaxine Demonstrates Superiority Over Placebo in Reducing Depressive Symptoms as Measured by HAMD-17 Scores

Author: BenchChem Technical Support Team. Date: November 2025

Key Findings:

  • Multiple clinical trials have shown that ansofaxine is significantly more effective than placebo in reducing the total scores on the 17-item Hamilton Depression Rating Scale (HAMD-17) in patients with major depressive disorder (MDD).

  • Statistically significant improvements with this compound treatment have been observed as early as one week and sustained over the course of the studies.

  • This compound has been generally well-tolerated in clinical trial settings.

This compound, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has shown considerable promise in the treatment of major depressive disorder.[1][2][3] Clinical studies consistently demonstrate its efficacy in alleviating depressive symptoms, with the reduction in HAMD-17 scores being a key metric of its therapeutic effect.

Efficacy Data from Clinical Trials

A pivotal Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study provided robust evidence of this compound's superiority over placebo.[4][5] The trial evaluated four different daily doses of this compound (40 mg, 80 mg, 120 mg, and 160 mg) against a placebo over a six-week period. The primary measure of efficacy was the change in the total HAMD-17 score from baseline to the end of the study.[4][5]

The results indicated a statistically significant greater reduction in HAMD-17 scores for all this compound dose groups compared to the placebo group at week 6.[4][5] The mean change from baseline in the HAMD-17 total score was -12.46 for the combined this compound groups, compared to -9.71 for the placebo group.[4]

A subsequent Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial further substantiated these findings. This study assessed the efficacy and safety of 80 mg and 160 mg daily doses of this compound compared to a placebo over an eight-week treatment period.[6][7] While the primary endpoint of this study was the Montgomery-Åsberg Depression Rating Scale (MADRS), the change in HAMD-17 total score was a key secondary endpoint.[6]

The Phase 3 trial also demonstrated a statistically significant improvement in depressive symptoms for both this compound dosage groups when compared to the placebo group. The least-squares mean difference in the change from baseline in the HAMD-17 total score at week 8 was -3.57 for the 80 mg this compound group and -3.24 for the 160 mg group, as compared to placebo.[6]

Treatment GroupMean Change from Baseline in HAMD-17 Total Score (Phase 2, Week 6)Least-Squares Mean Difference from Placebo in HAMD-17 Total Score (Phase 3, Week 8)
Placebo -9.71[4]N/A
This compound 40 mg -12.46 (for all this compound groups combined)[4]N/A
This compound 80 mg -12.46 (for all this compound groups combined)[4]-3.57[6]
This compound 120 mg -12.46 (for all this compound groups combined)[4]N/A
This compound 160 mg -12.46 (for all this compound groups combined)[4]-3.24[6]

Experimental Protocols

The methodologies employed in these clinical trials were rigorous and designed to minimize bias.

Phase 2 Clinical Trial Protocol: [4][5]

  • Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.

  • Participants: Eligible patients were adults (18-65 years) diagnosed with Major Depressive Disorder.

  • Intervention: Patients were randomly assigned to receive one of four fixed doses of this compound extended-release tablets (40, 80, 120, or 160 mg/d) or a placebo for six weeks.

  • Primary Efficacy Endpoint: The primary outcome was the change in the HAMD-17 total score from the beginning of the study (baseline) to the end of week 6.

  • Assessments: The HAMD-17 was administered at screening, baseline, and on days 7, 14, 28, and 42 of the treatment period.

Phase 3 Clinical Trial Protocol: [6][7]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study.

  • Participants: The study enrolled eligible patients diagnosed with MDD.

  • Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a placebo for eight weeks.

  • Primary and Secondary Efficacy Endpoints: The primary efficacy endpoint was the change in the MADRS total score from baseline to the end of the study. The change from baseline in the HAMD-17 total score at week 8 was a secondary efficacy endpoint.

Mechanism of Action and Clinical Workflow

This compound functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][3][8] By blocking the reuptake of these three key neurotransmitters, this compound increases their availability in the synaptic cleft, which is believed to be the mechanism behind its antidepressant effects.[1]

Ansofaxine_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening and Informed Consent Baseline Baseline Assessments (HAMD-17, etc.) Screening->Baseline Randomization Random Assignment to Treatment Groups Baseline->Randomization Ansofaxine_40 This compound 40 mg/day Randomization->Ansofaxine_40 Group 1 Ansofaxine_80 This compound 80 mg/day Randomization->Ansofaxine_80 Group 2 Ansofaxine_120 This compound 120 mg/day Randomization->Ansofaxine_120 Group 3 Ansofaxine_160 This compound 160 mg/day Randomization->Ansofaxine_160 Group 4 Placebo Placebo Randomization->Placebo Group 5 FollowUp Regular Follow-up Assessments (HAMD-17) Ansofaxine_40->FollowUp Ansofaxine_80->FollowUp Ansofaxine_120->FollowUp Ansofaxine_160->FollowUp Placebo->FollowUp EndOfStudy End of Study (Week 6 or 8) FollowUp->EndOfStudy Analysis Data Analysis: Change in HAMD-17 Scores EndOfStudy->Analysis

Caption: Workflow of a typical randomized, placebo-controlled clinical trial for this compound.

References

Ansofaxine's Clinical Significance in Major Depressive Disorder: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive assessment of the clinical significance of ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), in the treatment of Major Depressive Disorder (MDD). Through a detailed comparison with established first-line treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), this guide offers researchers, scientists, and drug development professionals a thorough analysis of this compound's efficacy, safety, and mechanism of action, supported by data from pivotal clinical trials.

Executive Summary

This compound has demonstrated statistically significant efficacy in treating MDD in Phase II and Phase III clinical trials. Its unique mechanism as a triple reuptake inhibitor presents a potential advantage in addressing a broader range of depressive symptoms. This guide provides a side-by-side comparison of this compound with sertraline, escitalopram, venlafaxine XR, and duloxetine, focusing on quantitative data from placebo-controlled trials to contextualize its clinical performance.

Mechanism of Action: A Triple Reuptake Inhibitor

This compound hydrochloride functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these three key neurotransmitters involved in mood regulation, this compound increases their availability in the synaptic cleft, thereby enhancing neurotransmission.[1] This triple-action mechanism is distinct from SSRIs, which primarily target serotonin, and SNRIs, which target both serotonin and norepinephrine. The addition of dopamine reuptake inhibition may contribute to improvements in motivation, pleasure, and cognitive function, which are often challenging to treat with existing antidepressants.[2][3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT NET NET This compound->NET DAT DAT This compound->DAT Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Dopamine->Postsynaptic_Receptors

This compound's Triple Reuptake Inhibition Mechanism

Comparative Efficacy in Major Depressive Disorder

The efficacy of this compound has been evaluated in placebo-controlled clinical trials, with the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline as the primary endpoint. The following tables summarize the efficacy data for this compound and key comparators.

Table 1: Efficacy of this compound in MDD - Pivotal Clinical Trials

TrialTreatment GroupNBaseline Mean Score (SD)Mean Change from Baseline (SD/SE)Placebo-Adjusted Difference
This compound Phase III (8 weeks) [4]This compound 80 mg/day187MADRS: 32.3 (4.4)-20.0-5.4
This compound 160 mg/day186MADRS: 32.5 (4.5)-19.9-5.3
Placebo185MADRS: 32.4 (4.6)-14.6N/A
This compound Phase II (6 weeks) [5][6][7]This compound 40 mg/day52HAMD-17: 23.5 (3.1)-12.46-2.75
This compound 80 mg/day52HAMD-17: 23.8 (3.2)-12.46-2.75
This compound 120 mg/day51HAMD-17: 23.7 (3.3)-12.46-2.75
This compound 160 mg/day51HAMD-17: 23.9 (3.4)-12.46-2.75
Placebo49HAMD-17: 23.6 (3.0)-9.71N/A

Table 2: Efficacy of Comparator Antidepressants in MDD - Pivotal Clinical Trials

DrugTrial DurationTreatment GroupNPrimary EndpointMean Change from BaselinePlacebo Mean ChangePlacebo-Adjusted Difference
Sertraline 6 monthsSertraline15MADRS-14.5-14.90.4[2]
Escitalopram 8 weeksEscitalopram 10 mg/day-MADRS-16.3-13.6-2.7[8]
Venlafaxine XR 8 weeksVenlafaxine XR 75 mg/day174HAMD-17-10.76-9.25-1.51[9]
Venlafaxine XR 75-225 mg/day179HAMD-17-10.37-9.25-1.12[9]
Duloxetine 9 weeksDuloxetine 60 mg/day123HAMD-17-10.9-6.9-4.0[10]
8 weeksDuloxetine 80 mg/day93HAMD-17-11.4-9.1-2.3[11]
Duloxetine 120 mg/day103HAMD-17-11.8-9.1-2.7[11]

Comparative Safety and Tolerability

The safety and tolerability of this compound have been assessed through the monitoring of treatment-emergent adverse events (TEAEs) and discontinuation rates due to adverse events.

Table 3: Safety and Tolerability of this compound in MDD - Pivotal Clinical Trials

TrialTreatment GroupIncidence of TEAEs (%)Most Common TEAEsDiscontinuation Rate due to AEs (%)
This compound Phase III (8 weeks) [4]This compound 80 mg/day74.46Nausea, headache, dizziness, somnolence3.80
This compound 160 mg/day78.26Nausea, headache, dizziness, somnolence7.07
Placebo67.93Nausea, headache, dizziness2.72
This compound Phase II (6 weeks) [5]This compound (40-160 mg/day)51.92-65.38Nausea, dizziness, headache, dry mouth, somnolenceNot specified
Placebo38.78Nausea, dizziness, headacheNot specified

Table 4: Safety and Tolerability of Comparator Antidepressants in MDD - Pivotal Clinical Trials

DrugIncidence of TEAEs (%)Most Common TEAEsDiscontinuation Rate due to AEs (%)Placebo Discontinuation Rate due to AEs (%)
Sertraline 76-80Anxiety, influenza-like symptoms, insomnia[12]9.2-15.3[12]1.9[12]
Escitalopram Not specifiedNot specified6.7[3]Not specified
Venlafaxine XR 67.8-76.7Nausea, dizziness, somnolence, dry mouth[9]Not specifiedNot specified
Duloxetine 73.4Nausea, dry mouth, constipation, insomnia, dizziness, fatigue, somnolence[1]8.0-13.8[10][13]3.4-4.3[13][14]

Experimental Protocols

A summary of the methodologies for the pivotal clinical trials of this compound and comparator drugs is provided below.

cluster_protocol Pivotal Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment Treatment Randomization->Treatment Drug vs. Placebo Follow_up Follow_up Treatment->Follow_up Assessments Endpoint_Analysis Endpoint_Analysis Follow_up->Endpoint_Analysis Efficacy & Safety Data

Generalized Clinical Trial Workflow

This compound (Phase III - NCT04853407) [4][15][16]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, fixed-dose, parallel-group study.

  • Participants: 588 outpatients (18-65 years) with a DSM-5 diagnosis of MDD, a MADRS total score ≥26, and a Clinical Global Impression - Severity (CGI-S) score ≥4.

  • Intervention: 8 weeks of treatment with this compound (80 mg/day or 160 mg/day) or placebo.

  • Primary Outcome: Change from baseline in MADRS total score at week 8.

  • Secondary Outcomes: CGI-S, Patient Global Impression of Improvement (PGI-I), and safety assessments.

Sertraline

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled feasibility trial.[2]

  • Participants: Patients on hemodialysis with MDD.[2]

  • Intervention: 6 months of treatment with sertraline or placebo.[2]

  • Primary Outcome: Change in MADRS and Beck Depression Inventory II (BDI-II) scores.[2]

Escitalopram

  • Study Design: A placebo-controlled study.[8]

  • Participants: Patients with MDD.[8]

  • Intervention: 8 weeks of treatment with escitalopram (10 mg/day) or placebo.[8]

  • Primary Outcome: Change from baseline in MADRS total score at week 8.[8]

Venlafaxine XR

  • Study Design: A randomized, double-blind, placebo-controlled study.[9]

  • Participants: Patients with MDD.[9]

  • Intervention: 8 weeks of treatment with fixed-dose venlafaxine XR (75 mg/day), flexible-dose venlafaxine XR (75-225 mg/day), or placebo.[9]

  • Primary Outcome: Change from baseline in HAMD-17 total score at week 8.[9]

Duloxetine

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][11]

  • Participants: Adult patients with DSM-IV MDD.[10][11]

  • Intervention: 8-9 weeks of treatment with duloxetine (60 mg/day, 80 mg/day, or 120 mg/day) or placebo.[10][11]

  • Primary Outcome: Change from baseline in HAMD-17 total score at the end of treatment.[10][11]

Conclusion

This compound demonstrates a robust antidepressant effect and a manageable safety profile in patients with Major Depressive Disorder. Its novel triple reuptake inhibitor mechanism may offer a valuable therapeutic alternative, particularly for patients with symptoms of anhedonia and cognitive dysfunction. The comparative data presented in this guide suggest that this compound's efficacy is competitive with established SSRIs and SNRIs. Further head-to-head comparative trials will be crucial to fully elucidate the relative clinical benefits and risks of this compound in the treatment of MDD.

References

Safety Operating Guide

Proper Disposal of Ansofaxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ansofaxine, an antidepressant also known as toludesvenlafaxine, is crucial for environmental safety and regulatory compliance.[1][2] As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, researchers, scientists, and drug development professionals must adhere to strict disposal protocols.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to aquatic ecosystems.[3][4][5]

Regulatory Framework and Environmental Considerations

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][6][7] While this compound is not specifically listed as a P- or U-listed hazardous waste, its acute aquatic toxicity warrants careful management as a potentially hazardous pharmaceutical waste.[1][6] The principle of avoiding environmental release is paramount.[1] Studies on similar antidepressants, like venlafaxine, have shown that their presence in aquatic environments can negatively impact aquatic life.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] This ensures that the compound is handled and treated in a manner that neutralizes its harmful effects.

1. Segregation and Collection:

  • Unused, expired, or contaminated this compound, including pure substance, solutions, and contaminated labware (e.g., vials, syringes), should be segregated from non-hazardous waste.

  • Collect these materials in a designated, properly labeled, and sealed hazardous waste container.[8]

2. Approved Disposal Facility:

  • The collected this compound waste must be transported to and disposed of at a licensed hazardous waste disposal facility.[1][9] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3]

3. In-House Neutralization (if permissible and equipped):

4. Spill Management:

  • In case of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth).[10]

  • Collect the spillage and the absorbent material into a sealed container for disposal as hazardous waste.[1][10]

  • Wash the spill area thoroughly.[8]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard information from its Material Safety Data Sheet (MSDS).

Hazard CategoryClassificationPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life.
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects.

Data sourced from the this compound MSDS by DC Chemicals.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. Disposal procedures are guided by regulatory requirements and safety data rather than experimental research.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

AnsofaxineDisposalWorkflow cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Options cluster_3 Spill Response start Unused, Expired, or Contaminated this compound segregate Segregate as Hazardous Waste start->segregate spill_management Spill Occurs start->spill_management collect Collect in Labeled, Sealed Container segregate->collect approved_facility Dispose at Approved Waste Disposal Plant collect->approved_facility absorb Absorb with Inert Material spill_management->absorb collect_spill Collect and Seal in Container absorb->collect_spill dispose_spill Dispose as Hazardous Waste collect_spill->dispose_spill

This compound Disposal Workflow

This guide provides a foundational understanding for the safe and compliant disposal of this compound. Researchers and laboratory managers are encouraged to consult their institution's specific waste management policies and local regulations to ensure full compliance.

References

Essential Safety and Logistical Information for Handling Ansofaxine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of Ansofaxine. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key quantitative data for this compound hydrochloride.

ParameterValueSource(s)
IC50 (Serotonin Reuptake) 723 nM[1]
IC50 (Dopamine Reuptake) 491 nM[1]
IC50 (Norepinephrine Reuptake) 763 nM[1]
Water Solubility 0.00464 mg/mL[2]
Solubility in DMSO 84 mg/mL[3]
Molecular Weight 417.97 g/mol [3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risks.

Core PPE Requirements:

  • Gloves: Two pairs of chemotherapy-tested gloves that meet ASTM D6978 standards are required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be changed every 30 minutes or immediately if contaminated, torn, or punctured.

  • Gown: A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is necessary.

  • Eye and Face Protection: Safety goggles and a face shield, or a full face-piece respirator, should be worn to protect against splashes.

  • Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment primary engineering control (C-PEC), a NIOSH-approved respirator (e.g., N95) is required.

  • Shoe Covers: Disposable shoe covers must be worn and removed before exiting the designated handling area.

Experimental Protocols

The following are detailed methodologies for key laboratory procedures involving this compound.

1. Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Pre-Handling: Don all required PPE as specified above. Work must be conducted within a certified chemical fume hood or a biological safety cabinet.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder.

  • Dissolution: Transfer the weighed powder to an appropriate sterile, conical tube. Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.18 mg of this compound hydrochloride (MW: 417.97 g/mol ) in 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

2. Spill Decontamination Procedure:

  • Immediate Response: Alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: If safe to do so, cover the spill with absorbent pads to prevent it from spreading.

  • PPE: Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Neutralization/Cleaning:

    • For small spills on a manageable surface, gently cover the spill with absorbent material.

    • Saturate the absorbent material with a 10% bleach solution, working from the outside of the spill inwards.

    • Allow a contact time of at least 20 minutes.

    • Collect the absorbent material using forceps and place it in a designated hazardous waste container.

    • Clean the spill area twice with a detergent solution, followed by a final rinse with water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Operational and Disposal Plans

A systematic approach to the operational use and disposal of this compound is critical for safety and compliance.

Handling and Storage:

  • Engineering Controls: All handling of this compound powder should occur in a chemical fume hood or other ventilated enclosure.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions should be collected in a designated hazardous liquid waste container. Do not dispose of this compound solutions down the drain.

  • Decontamination of Glassware: Reusable glassware should be soaked in a 10% bleach solution for at least 20 minutes, then washed thoroughly with laboratory detergent and rinsed with deionized water.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Visualizations

This compound Mechanism of Action

Ansofaxine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Postsynaptic_Receptors Receptors Serotonin->Postsynaptic_Receptors Binds to Norepinephrine->Postsynaptic_Receptors Binds to Dopamine->Postsynaptic_Receptors Binds to

Caption: this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine.

Experimental Workflow for this compound Solution Preparation

Ansofaxine_Workflow start Start: Gather Materials ppe 1. Don Personal Protective Equipment start->ppe weigh 2. Weigh this compound in Fume Hood ppe->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex 4. Vortex to Mix dissolve->vortex aliquot 5. Aliquot into Cryovials vortex->aliquot store 6. Store at -20°C or -80°C aliquot->store end End: Solution Ready store->end

Caption: Workflow for preparing an this compound stock solution.

References

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